Methyltetrazine-PEG12-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N4O15/c1-32-37-39-36(40-38-32)33-2-4-34(5-3-33)55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-35(41)42/h2-5H,6-31H2,1H3,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHTCMCKYWMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N4O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyltetrazine-PEG12-acid for Researchers and Drug Development Professionals
Introduction
Methyltetrazine-PEG12-acid is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and molecular imaging. This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use. It is designed for researchers, scientists, and professionals involved in the development of targeted therapeutics and diagnostics, such as antibody-drug conjugates (ADCs) and pre-targeted imaging agents.
The core structure of this compound consists of three key components:
-
A methyltetrazine moiety: This group participates in an exceptionally fast and selective bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) derivatives. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is characterized by its high efficiency and biocompatibility, proceeding readily in aqueous environments without the need for a catalyst. The methyl group on the tetrazine ring enhances its stability.
-
A polyethylene glycol (PEG) spacer : The 12-unit PEG chain (PEG12) is hydrophilic, which significantly increases the aqueous solubility of the molecule and any conjugate it is a part of. This property is crucial for biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of the resulting biomolecule conjugate.
-
A carboxylic acid terminal group: This functional group provides a reactive handle for covalent attachment to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces. This conjugation is typically achieved through the formation of a stable amide bond, facilitated by carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activator such as N-hydroxysuccinimide (NHS).
Physicochemical Properties
The quantitative data for this compound is summarized in the table below, compiled from various suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C36H60N4O15 | [1][2] |
| Molecular Weight | 788.9 g/mol | [1][2] |
| CAS Number | 2183440-39-1 | [1][2] |
| Purity | Typically ≥95% to >98% | [1][2] |
| Appearance | Solid | |
| Storage Conditions | -20°C, desiccated | [1][2] |
| Shipping Conditions | Ambient temperature | [1][2] |
| Solubility | Soluble in DMSO, DMF, and water | [3] |
Core Reactions and Signaling Pathways
This compound is primarily utilized in a two-step bioconjugation strategy. First, the carboxylic acid is activated to react with an amine-containing biomolecule. Second, the methyltetrazine moiety is used to "click" the resulting conjugate to a TCO-modified molecule.
Amide Bond Formation
The carboxylic acid group of this compound can be covalently linked to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) through the formation of a stable amide bond. This reaction is typically mediated by a carbodiimide, such as EDC, in the presence of NHS or its water-soluble analog, Sulfo-NHS. The NHS ester is formed as an intermediate, which then reacts with the amine to yield the final conjugate.
Bioorthogonal Tetrazine-TCO Ligation
The methyltetrazine group reacts with a trans-cyclooctene (TCO) derivative via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is extremely fast and highly specific, proceeding readily at physiological conditions. The reaction is irreversible and forms a stable dihydropyridazine (B8628806) product with the release of nitrogen gas.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the specific biomolecules being conjugated and should be determined empirically.
Protocol 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein to be labeled (in a suitable buffer, e.g., PBS or MES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer or water immediately before use.
-
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a spin desalting column.
-
-
Activation of Carboxylic Acid:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Add EDC and NHS to the reaction mixture. A final concentration of 2 mM EDC and 5 mM NHS is a common starting point.[4]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
For a one-pot reaction, the activated linker will react with the primary amines on the protein. The pH can be raised to 7.2-7.5 to facilitate this.
-
For a two-step reaction, the excess EDC can be quenched with 2-mercaptoethanol, and the activated linker-protein solution can be purified before adding the second amine-containing molecule.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the final protein concentration using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL), representing the number of linker molecules per protein, can be determined by UV-Vis spectroscopy (if the tetrazine has a distinct absorbance) or mass spectrometry (MALDI-TOF or ESI-MS).
-
Protocol 2: Tetrazine-TCO Ligation for Bioconjugation
This protocol describes the "click" reaction between a Methyltetrazine-PEG12-modified biomolecule and a TCO-modified biomolecule.
Materials:
-
Methyltetrazine-PEG12-conjugated biomolecule (from Protocol 1)
-
TCO-modified biomolecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the Methyltetrazine-PEG12-conjugated biomolecule and the TCO-modified biomolecule in the Reaction Buffer.
-
The reaction can be performed at concentrations ranging from nanomolar to micromolar.[5]
-
-
Ligation:
-
Mix the two components. A slight molar excess (1.1 to 2-fold) of one reactant can be used to drive the reaction to completion.
-
The reaction is typically complete within minutes to an hour at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other appropriate chromatographic techniques.
-
-
Analysis:
-
The formation of the final conjugate can be confirmed by SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or other relevant analytical methods.
-
Applications in Drug Development and Research
This compound is a versatile tool with numerous applications, primarily leveraging its ability to facilitate rapid and specific bioconjugation.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used as a linker to attach a cytotoxic drug to a monoclonal antibody. The antibody is first modified with TCO, and the drug is conjugated to the this compound. The two components are then "clicked" together. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).[]
Pre-targeted Imaging
Pre-targeted imaging is a two-step in vivo imaging strategy that separates the targeting of a biomarker from the delivery of the imaging agent.[1] First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a small, rapidly clearing this compound-conjugated imaging agent (e.g., a radiolabel or a fluorescent dye) is administered. The tetrazine rapidly "clicks" to the TCO-modified antibody at the target site, leading to a high signal-to-background ratio.[1][7]
Conclusion
This compound is a powerful and versatile bifunctional linker that is instrumental in modern bioconjugation strategies. Its well-defined structure, combining a stable and highly reactive methyltetrazine group with a solubilizing PEG spacer and a versatile carboxylic acid handle, makes it an invaluable tool for researchers and drug development professionals. The ability to perform rapid, specific, and catalyst-free "click" reactions under physiological conditions has positioned this and similar reagents at the forefront of innovations in antibody-drug conjugates, pre-targeted imaging, and other advanced biomedical applications.
References
An In-Depth Technical Guide to Methyltetrazine-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of Methyltetrazine-PEG12-acid, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.
Core Properties and Specifications
This compound is a heterobifunctional linker that combines a reactive methyltetrazine moiety with a terminal carboxylic acid, connected by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step conjugation strategy, making it a versatile tool for linking molecules of interest. The methyl group on the tetrazine ring enhances its stability, while the PEG spacer improves solubility in aqueous solutions and reduces steric hindrance.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C36H60N4O15 | [1][2] |
| Molecular Weight | 788.9 g/mol | [1][2][3] |
| Purity | Typically >95% - 98% | [1][2][3] |
| CAS Number | 2183440-39-1 | [1][2] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, protected from moisture | [1] |
| Shipping Conditions | Ambient temperature | [1] |
Chemical Structure and Reaction Mechanism
The core utility of this compound lies in its two distinct reactive ends, enabling sequential conjugation reactions.
Chemical Structure
Caption: Structural components of this compound.
Reaction Workflow
The typical workflow involves two main steps:
-
Amide Coupling: The terminal carboxylic acid is activated to react with a primary amine on a target molecule (e.g., a protein or nanoparticle).
-
Bioorthogonal Ligation: The methyltetrazine group then specifically reacts with a trans-cyclooctene (B1233481) (TCO) modified molecule in a rapid, catalyst-free "click chemistry" reaction.
References
An In-depth Technical Guide to the Mechanism of Action of Methyltetrazine-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Methyltetrazine-PEG12-acid, a key reagent in the field of bioorthogonal chemistry. It is intended for an audience with a strong scientific background, including researchers, scientists, and professionals involved in drug development. This document details the underlying chemical principles, provides quantitative kinetic data, outlines detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding and practical application of this powerful tool.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
The primary mechanism of action of this compound is its participation in a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This reaction occurs between an electron-deficient diene, the 1,2,4,5-tetrazine (B1199680) ring, and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[2][3]
The reaction proceeds in two key steps:
-
[4+2] Cycloaddition: The tetrazine and TCO undergo a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[1]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[2][3]
This "click chemistry" is prized for its exceptionally fast reaction kinetics, high specificity, and its ability to proceed in complex biological environments without the need for a catalyst.[1] The release of nitrogen gas as the sole byproduct makes this a very clean ligation method.[3]
The this compound molecule is specifically engineered for optimal performance in biological applications. The methyl group on the tetrazine ring enhances its stability in aqueous environments, while the hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer increases its solubility and provides a flexible linker to minimize steric hindrance during conjugation.[4] The terminal carboxylic acid provides a convenient handle for conjugation to amine-containing biomolecules through standard amide bond formation.[5]
Quantitative Data: Reaction Kinetics
The rate of the tetrazine-TCO ligation is a critical parameter for its application. The reaction is typically described by a second-order rate constant (k), with higher values indicating a faster reaction. The kinetics are influenced by the specific structures of both the tetrazine and the TCO derivative, as well as the reaction conditions.[6][7]
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | Methanol/Water (9:1) | 25 | [6] |
| Methyl-substituted tetrazines | TCO derivatives | ~1000 | Aqueous Media | Not Specified | [6] |
| Hydrogen-substituted tetrazines | TCO derivatives | up to 30,000 | Aqueous Media | Not Specified | [6] |
| Various tetrazine scaffolds | TCO | 1.4 - 230 | 1,4-dioxane | 25 | [6] |
| Various tetrazine scaffolds | TCO-PEG₄ | 1100 - 73,000 | DPBS | 37 | [6] |
| General Tetrazine-TCO | Not Specified | up to 1 x 10⁶ | Not Specified | Not Specified | [6] |
| Dipyridal tetrazine | TCO | 2000 (±400) | Methanol/Water (9:1) | Not Specified | [8] |
| Methyltetrazine | TCO | ~1000 | Not Specified | Not Specified | [9] |
Visualizing the Mechanism and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the core reaction mechanism and typical experimental workflows.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its reaction partners.
Protocol 1: Antibody Conjugation with TCO-PEG12-NHS Ester
This protocol describes the modification of an antibody with a TCO moiety using an NHS ester, preparing it for ligation with a tetrazine-functionalized molecule.
Materials:
-
Antibody of interest (1-5 mg/mL)
-
TCO-PEG12-NHS ester
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Antibody Preparation:
-
TCO-PEG12-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF.[10]
-
-
Antibody Modification:
-
Quenching:
-
Purification:
-
Remove excess, unreacted TCO-PEG12-NHS ester and quenching reagent by passing the reaction mixture through a spin desalting column equilibrated with an appropriate buffer (e.g., PBS).[10] Repeat the desalting step to ensure complete removal of small molecules.
-
-
Ligation with this compound:
-
The purified TCO-modified antibody is now ready for ligation. The this compound can be activated (e.g., via EDC/NHS chemistry to form an NHS ester in situ) and then reacted with a payload or another biomolecule. Alternatively, if the payload is already tetrazine-modified, it can be directly added to the TCO-antibody.
-
Mix the TCO-antibody with the tetrazine-functionalized molecule. A slight molar excess (1.05-1.5 fold) of the tetrazine reagent is often recommended.[9]
-
Incubate for 30 minutes to 2 hours at room temperature.[9] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520 nm.[11]
-
Protocol 2: Pre-targeted In Vivo Imaging
This protocol outlines a general two-step procedure for pre-targeted imaging using a TCO-modified antibody and a radiolabeled methyltetrazine derivative.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Radiolabeled methyltetrazine derivative (e.g., with ⁶⁸Ga, ¹⁸F)
-
Animal model with target antigen expression
-
Sterile PBS for injection
-
PET or SPECT imaging system
Procedure:
-
Step 1: Administration of TCO-Antibody:
-
Step 2: Administration of Radiolabeled Tetrazine:
-
After the pre-targeting interval, administer the radiolabeled methyltetrazine derivative intravenously.[12]
-
-
In Vivo Ligation and Clearance:
-
Imaging:
Protocol 3: Live Cell Labeling and Imaging
This protocol describes the labeling of live cells with a TCO-functionalized probe and subsequent detection with a methyltetrazine-fluorophore conjugate.
Materials:
-
Live cells
-
TCO-NHS ester (for cell surface labeling) or a TCO-modified molecule that targets an intracellular component
-
Methyltetrazine-fluorophore conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable imaging dish or plate.
-
-
TCO Labeling:
-
Methyltetrazine-Fluorophore Ligation:
-
Add the methyltetrazine-fluorophore conjugate to the cell culture medium at the desired concentration.
-
Incubate for a short period (e.g., 10-30 minutes) to allow for the IEDDA reaction to occur on the cell surface.
-
-
Imaging:
-
Gently wash the cells with fresh, pre-warmed cell culture medium to remove any unbound methyltetrazine-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[16]
-
Stability in Biological Media
The stability of the tetrazine moiety is crucial for the success of bioorthogonal applications. While tetrazines can be susceptible to degradation in aqueous environments, particularly in the presence of nucleophiles, methyltetrazines are among the more stable derivatives.[8] The electron-donating methyl group enhances the stability of the tetrazine ring.[]
Studies on various methyltetrazine-containing molecules in complex biological media, such as cell growth medium at 37°C, have demonstrated their high stability.[3] However, for long incubation times, some degradation can occur. It is therefore recommended to prepare fresh solutions of methyltetrazine reagents for each experiment and to minimize prolonged incubation in complex media when possible.[8] For critical applications, assessing the stability of the specific this compound conjugate under the experimental conditions is advisable.[7]
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its mechanism of action, centered on the rapid and specific inverse-electron-demand Diels-Alder reaction with TCO, enables a wide range of applications from constructing complex bioconjugates to advanced in vivo imaging. By understanding the core principles, quantitative kinetics, and detailed experimental protocols presented in this guide, researchers can effectively harness the capabilities of this bioorthogonal reagent to advance their scientific goals.
References
- 1. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
The Strategic Role of the PEG12 Spacer in Methyltetrazine-PEG12-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bioconjugation landscape is continually evolving, demanding reagents that offer precision, stability, and improved in vivo performance. Methyltetrazine-PEG12-acid has emerged as a key player in this field, particularly in the development of antibody-drug conjugates (ADCs) and targeted imaging agents. At the heart of this molecule's efficacy lies the discrete polyethylene (B3416737) glycol (PEG) spacer, specifically the 12-unit PEG chain (PEG12). This in-depth technical guide elucidates the critical role of the PEG12 spacer, providing a comprehensive overview of its impact on the physicochemical properties, reaction kinetics, and in vivo behavior of the resulting bioconjugates. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and logical frameworks to guide the strategic implementation of this compound in their work.
Introduction: The Importance of Linker Design in Bioconjugation
The linker connecting a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug or an imaging agent) is a critical determinant of the bioconjugate's overall success.[1] An ideal linker should not only provide a stable covalent bond but also possess properties that enhance the therapeutic index of the conjugate. Polyethylene glycol (PEG) has become the gold standard for linker design due to its hydrophilicity, biocompatibility, and ability to modulate the pharmacokinetic and pharmacodynamic properties of bioconjugates.[2] The this compound linker combines the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition chemistry of methyltetrazine with the beneficial properties of a discrete PEG12 spacer.[3][4]
The Multifaceted Role of the PEG12 Spacer
The PEG12 spacer in this compound is not merely a passive connector; it actively contributes to the performance of the bioconjugate through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: Many potent payloads used in ADCs are hydrophobic, leading to a propensity for aggregation and rapid clearance from circulation.[5] The hydrophilic nature of the PEG12 spacer significantly increases the overall water solubility of the conjugate, mitigating aggregation and improving its stability and formulation.[6][7] This is crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the biophysical properties of the ADC.[2]
-
Prolonged Circulation Half-Life and Improved Pharmacokinetics: The PEG12 spacer creates a hydrophilic "shield" around the payload, increasing the hydrodynamic radius of the bioconjugate.[2] This steric hindrance reduces renal clearance and proteolytic degradation, leading to a longer circulation half-life and increased overall exposure (Area Under the Curve - AUC).[5] Studies have shown a direct relationship between PEG spacer length and slower clearance rates, with longer PEG chains generally leading to improved pharmacokinetic profiles.[8][9]
-
Reduced Immunogenicity: The PEG spacer can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response against the bioconjugate.[2] This "stealth" effect is critical for the safety and efficacy of therapeutic bioconjugates.
-
Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG12 spacer provides adequate spatial separation between the targeting molecule and the payload. This separation is crucial to prevent the payload from interfering with the binding of the antibody to its target. While longer PEG chains can sometimes introduce their own steric hindrance, a 12-unit PEG often represents a favorable balance, allowing for efficient conjugation and target engagement.[8][10]
Quantitative Data on the Impact of PEG Spacer Length
The choice of PEG spacer length is a critical optimization parameter. While a universal "best" length does not exist, comparative studies have revealed important trends.
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity.[8] |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs the circulation time.[8] |
| Tumor Uptake (%ID/g) | Variable | Potentially Improved | Can be Reduced | While extended circulation can improve tumor accumulation, excessively long linkers might introduce steric hindrance.[8][10] |
| Drug-to-Antibody Ratio (DAR) | Lower | Variable | Potentially Higher | Longer PEG spacers can improve the accessibility of conjugation sites, leading to higher DARs.[10] |
Table 1: General Trends of Key Performance Parameters with Increasing PEG Linker Length for Tetrazine Probes. This table summarizes the general trends observed. The optimal PEG length is application-dependent and requires empirical validation.
A study comparing a polysarcosine (PSAR)-based ADC with a PEG12-based ADC provided the following pharmacokinetic data in SCID mice:
| Conjugate | Clearance Rate (mL/day/kg) |
| ADC-PEG12 | 47.3 |
| ADC-PSAR12 | 38.9 |
Table 2: Comparative Pharmacokinetics of ADCs with PEG12 and PSAR12 Linkers. This data highlights that while both linkers improve pharmacokinetic properties, the specific polymer can influence the clearance rate.[9]
Experimental Protocols
Two-Step Bioconjugation using this compound
This protocol describes the functionalization of an amine-containing biomolecule (e.g., an antibody) with this compound, followed by the bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified payload.
Diagram of the two-step bioconjugation workflow:
Caption: Two-step bioconjugation workflow using this compound.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody)
-
TCO-modified payload
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) OR
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and Diisopropylethylamine (DIPEA)
-
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0 (for EDC/NHS)
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Protocol 1: EDC/NHS Coupling (Aqueous)
-
Preparation of Reactants:
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO.
-
-
Activation of this compound:
-
In a separate tube, add a 5 to 20-fold molar excess of this compound to the biomolecule.
-
Add a 2 to 5-fold molar excess of EDC and NHS over the PEG linker.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation:
-
Immediately add the activated linker solution to the biomolecule solution.
-
Adjust the pH to 7.2-7.5 with Coupling Buffer if necessary.
-
React for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution.
-
Purify the tetrazine-modified biomolecule using SEC or dialysis to remove excess reagents.
-
-
Bioorthogonal Ligation:
-
Add a 1.5 to 5-fold molar excess of the TCO-modified payload to the purified tetrazine-modified biomolecule.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final conjugate using SEC or dialysis.
-
Protocol 2: HATU Coupling (Organic/Aqueous)
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMF.
-
Prepare a stock solution of HATU in anhydrous DMF.
-
-
Activation and Conjugation:
-
To the this compound solution, add 1.1 equivalents of HATU and 2-3 equivalents of DIPEA. Stir for 5-10 minutes at room temperature.
-
Add the amine-containing molecule (dissolved in an appropriate buffer) to the activated linker solution.
-
React for 2-4 hours at room temperature.
-
-
Purification and Ligation:
-
Follow steps 4 and 5 from the EDC/NHS protocol for purification and subsequent bioorthogonal ligation.
-
Characterization of the Conjugate
Diagram of the characterization workflow:
Caption: Workflow for the characterization of the final bioconjugate.
Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy:
The DOL, or the number of tetrazine molecules per antibody, can be determined using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - A_max * CF) * ε_tetrazine]
Where:
-
A_max = Absorbance of the conjugate at the wavelength of maximum absorbance for the tetrazine (typically ~520 nm).
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_tetrazine = Molar extinction coefficient of the tetrazine at its λ_max.
-
CF = Correction factor (A_280 of the tetrazine / A_max of the tetrazine).
Logical Relationships in Linker Design
The selection of the optimal PEG spacer length involves a trade-off between several factors. The following diagram illustrates the key considerations:
Caption: Interplay of PEG spacer length and its impact on bioconjugate properties.
Conclusion
The PEG12 spacer is a critical component of the this compound linker, imparting a range of beneficial properties that are essential for the development of effective and safe bioconjugates. Its ability to enhance hydrophilicity, prolong circulation time, and provide optimal spacing makes it a valuable tool for researchers in drug development and targeted therapies. The selection of the PEG spacer length should be a strategic decision based on the specific requirements of the application, balancing the advantages of improved pharmacokinetics with the potential for steric hindrance. The experimental protocols and data presented in this guide provide a framework for the rational design and implementation of this compound in the creation of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 7. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Solubility of Methyltetrazine-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of Methyltetrazine-PEG12-acid, a key reagent in bioorthogonal chemistry. The information presented herein is intended to assist researchers in the effective design and execution of experiments involving this versatile molecule. This guide summarizes available data, provides detailed experimental protocols for characterization, and visualizes key concepts for enhanced understanding.
Core Concepts: Physicochemical Properties
This compound is a heterobifunctional linker that combines the highly reactive methyltetrazine moiety with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid. This structure provides a unique combination of properties essential for bioconjugation and drug delivery applications. The methyl group on the tetrazine ring enhances its stability in aqueous environments, while the PEG12 spacer significantly improves its water solubility.[1][2] The terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules through standard amide bond formation.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C36H60N4O15 | [2][3] |
| Molecular Weight | 788.89 g/mol | [2][3] |
| Purity | >96% (typically >98%) | [2][3] |
| Appearance | Pink to red solid | General observation |
| Storage Conditions | -20°C, desiccated, protected from light | [2] |
Solubility Profile
The incorporation of a PEG12 spacer arm substantially enhances the aqueous solubility of the otherwise hydrophobic tetrazine core.[1][4] This is a critical feature for its application in biological systems, which are predominantly aqueous.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 10 mM | A common solvent for preparing stock solutions. | [5] |
| Aqueous Buffers (e.g., PBS) | Qualitatively described as having increased water-solubility. Quantitative data is not readily available in the literature, but it is expected to be soluble. | The hydrophilic PEG spacer enhances solubility. | [1] |
| Other Organic Solvents | Expected to be soluble in common organic solvents like DMF, DCM, and THF. | Based on the solubility of similar PEGylated compounds. | General knowledge |
Stability Profile
The stability of this compound is a crucial factor for its successful application. The methyl group attached to the tetrazine ring provides enhanced stability compared to unsubstituted tetrazines, particularly in aqueous media.[4][6] However, like all tetrazines, it is susceptible to degradation under certain conditions.
Table 3: Stability of this compound
| Condition | Stability Profile | Notes | Reference(s) |
| pH | More stable at neutral to mildly acidic pH (6.0-7.5). Degrades in basic conditions. | Avoid high pH buffers during conjugation and storage. | General tetrazine chemistry |
| Temperature | Stable for long-term storage at -20°C. For short-term handling, solutions should be kept on ice. | Avoid repeated freeze-thaw cycles. Prepare fresh solutions before use. | [2][7] |
| Light | Should be protected from light. | Store in an amber vial or protected from light. | General tetrazine chemistry |
| Biological Media | Generally good stability in serum-containing media for 24-48 hours. However, some degradation can be expected. | The rate of degradation can be compound and media-dependent. | General tetrazine stability studies |
Experimental Protocols
The following are detailed methodologies for the assessment of the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility using UV-Vis Spectroscopy
This protocol allows for the determination of the saturated solubility of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Calibrated pipettes
-
UV-transparent cuvettes or microplates
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in the aqueous buffer to prepare a series of standards with known concentrations.
-
Measure the absorbance of each standard at the λmax of the tetrazine (typically around 520 nm).
-
Plot absorbance versus concentration and perform a linear regression to obtain the extinction coefficient.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) on a shaker for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Measurement:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
If necessary, dilute the supernatant with the aqueous buffer to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
-
Calculation:
-
Use the Beer-Lambert law (A = εbc) and the standard curve to calculate the concentration of the dissolved this compound in the supernatant.
-
Account for any dilution to determine the saturated solubility in the original buffer.
-
Protocol for Assessing Stability using HPLC
This protocol allows for the quantification of the degradation of this compound over time under specific conditions.
Materials:
-
This compound
-
Buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Thermostatted incubator or water bath
-
Calibrated pipettes
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and inject it into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the parent compound from any degradation products.
-
Monitor the elution profile at the λmax of the tetrazine (around 520 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Plot the percentage of the remaining compound (relative to the t=0 time point) versus time.
-
From this plot, the half-life (t½) of the compound under each condition can be calculated.
-
Mandatory Visualizations
Bioorthogonal Reaction Workflow
The primary application of this compound is its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) dienophile. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity.
Factors Affecting Stability
The stability of this compound is influenced by several environmental factors. Understanding these factors is critical for the proper handling, storage, and use of this reagent.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 2183440-39-1 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. immunomart.com [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyltetrazine-PEG12-amine HCl salt | AxisPharm [axispharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyltetrazine-PEG12-acid for Click Chemistry Applications
This technical guide provides a comprehensive overview of this compound, a key reagent in the field of click chemistry. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in bioconjugation, drug delivery, and molecular imaging.
Core Principles and Advantages
This compound is a bifunctional molecule that leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] This reaction occurs between an electron-deficient tetrazine and a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). The key advantages of this system include:
-
Exceptional Kinetics: The reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants in the range of 800 to 30,000 M⁻¹s⁻¹. This allows for efficient labeling even at low concentrations.[2]
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffers, neutral pH) without the need for cytotoxic catalysts like copper.[3][4]
-
High Specificity: The methyltetrazine and TCO groups are highly selective for each other and do not exhibit cross-reactivity with other functional groups found in biological systems, such as amines and thiols.[2][3][4]
-
Enhanced Stability: The methyl group on the tetrazine ring provides a crucial advantage over unsubstituted tetrazines by increasing the molecule's stability in aqueous environments. While electron-withdrawing substituents can increase reaction rates, they often decrease stability. The electron-donating methyl group offers a balance of good stability and rapid kinetics.[1]
-
Improved Solubility and Reduced Steric Hindrance: The hydrophilic polyethylene (B3416737) glycol (PEG) spacer, in this case with 12 ethylene (B1197577) glycol units, increases the water solubility of the reagent and the resulting conjugate.[5] This PEG linker also provides a flexible connection that minimizes steric hindrance during the ligation process.[6]
Physicochemical and Reactivity Data
The following tables summarize the key quantitative data for this compound and the kinetics of the methyltetrazine-TCO reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₀N₄O₁₅ | [7][8] |
| Molecular Weight | 788.9 g/mol | [7] |
| Purity | >96% | [8] |
| Appearance | Light pink solid or semi-solid | [9] |
| Solubility | Soluble in water, DMSO, DMF, DCM, chloroform | [5][7][9] |
| Storage Conditions | -20°C, protect from light | [7][9] |
Table 2: Reaction Kinetics of Methyltetrazines with TCO Derivatives
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |
| Methyltetrazine (unspecified) with TCO | ~800 - 30,000 M⁻¹s⁻¹ | Aqueous buffer | [2] |
| MePh-Tz with TCO-PEG₄ | 990 M⁻¹s⁻¹ | DPBS, 37°C | [10] |
| Me2Pyr-Tz with TCO-PEG₄ | 5120 M⁻¹s⁻¹ | DPBS, 37°C | [10] |
| mTz-pSar₂₀ with TCO-PEG₄ | 463 M⁻¹s⁻¹ | PBS (pH 7.4), 37°C | [11] |
Note: The exact reaction rate can vary depending on the specific structures of the tetrazine and TCO derivatives, the solvent, and the temperature.
Experimental Protocols
This section provides a detailed, generalized protocol for the conjugation of this compound to a protein via its primary amines (e.g., lysine (B10760008) residues).
Protocol: Two-Step Protein Labeling with this compound
This protocol involves the activation of the carboxylic acid group of this compound, followed by its reaction with the amine groups on the target protein.
Materials:
-
This compound
-
Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in amine-free water or buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with EDC and Sulfo-NHS. A molar ratio of 1:1.5:1.5 (Acid:EDC:Sulfo-NHS) is a good starting point.
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Protein Conjugation:
-
Ensure the target protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Add the activated this compound mixture to the protein solution. The molar excess of the tetrazine reagent over the protein will depend on the desired degree of labeling and should be optimized for each specific application. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
The resulting methyltetrazine-labeled protein can be characterized by various methods, such as UV-Vis spectroscopy (to quantify the tetrazine incorporation), mass spectrometry, and SDS-PAGE.
-
Visualizations
Diagram 1: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. NHS-PEG5-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Methyltetrazine-PEG5-amine HCl salt | BroadPharm [broadpharm.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Reactivity Comparisons of 1‐Methyl‐3‐Substituted Cyclopropene Mini‐tags for Tetrazine Bioorthogonal Reactions [escholarship.org]
- 9. nanocs.net [nanocs.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
An In-Depth Technical Guide to Tetrazine-TCO Ligation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) has rapidly emerged as a powerful tool in the field of bioconjugation and drug development. This "click chemistry" reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, enabling the precise chemical modification of biomolecules in complex biological environments.[1][2] This technical guide provides a comprehensive overview of the core principles of tetrazine-TCO ligation, detailed experimental protocols for key applications, and a summary of quantitative data to aid in the rational design of experiments.
Core Mechanism: A Rapid and Irreversible Cycloaddition
The ligation of tetrazine and TCO proceeds through a two-step mechanism.[1] The first and rate-determining step is a [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1] This initial cycloaddition forms an unstable tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) gas and forming a stable dihydropyridazine (B8628806) product.[1] The release of nitrogen gas is a significant thermodynamic driving force for the reaction's irreversibility.[1]
Caption: The reaction mechanism of tetrazine-TCO ligation.
Quantitative Data Summary
The efficiency and speed of the tetrazine-TCO ligation are critical for its application in biological systems, where low concentrations of reactants are often required. The reaction is characterized by a second-order rate constant (k), which is influenced by the specific substituents on both the tetrazine and TCO molecules.
Reaction Kinetics of Tetrazine-TCO Pairs
The choice of tetrazine and TCO derivatives can significantly impact the reaction rate. Generally, electron-withdrawing groups on the tetrazine and increased ring strain in the TCO lead to faster kinetics. The following table summarizes reported second-order rate constants for various tetrazine-TCO pairs.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| General Range | TCO | 1 - 1 x 10⁶ | [3] |
| ATTO-tetrazines | TCO | up to 1000 | [4] |
| General | TCO | > 800 | [2] |
| Methyl-substituted tetrazines | TCO | ~1000 | [4] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | [4] |
| Dipyridyl tetrazine | TCO | 2000 (±400) | [4] |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 (±15,000) | [5] |
| 2-pyridyl-substituted tetrazine | TCO-PEG₄ | 69,400 | [6] |
| DHP-substituted tetrazine | TCO-PEG₄ | >90% reaction | [6] |
Stability of Reactants
The stability of both the tetrazine and TCO moieties in physiological conditions is crucial for the success of in vivo applications. While generally stable, some derivatives can be prone to degradation or isomerization.
| Reactant | Condition | Stability Profile | Reference(s) |
| TCO | High thiol concentrations, serum | Can isomerize to the less reactive cis-cyclooctene (CCO) form. 25% deactivation in serum after 24 hours. | [7] |
| Strained TCOs (s-TCO) | General | Tend to be less stable than less strained derivatives. | [8] |
| d-TCO | Aqueous solution, blood serum, thiols | Shows improved stability compared to s-TCO. >97% remains as trans-isomer after 4 days in human serum. | [5][7] |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS (pH 7.4) at 37°C | 60-85% degraded after 12 hours. | [9] |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS (pH 7.4) at 37°C | 60-85% degraded after 12 hours. | [9] |
| Pyridyl tetrazines | 1:9 DMSO/PBS (pH 7.4) at 37°C | >75% remaining after 12 hours. | [9] |
| Phenyl tetrazines | 1:9 DMSO/PBS (pH 7.4) at 37°C | >75% remaining after 12 hours. | [9] |
| 2-pyridyl-substituted tetrazine | Full cell growth medium at 37°C | <1% intact after the experiment. | [6] |
| DHP-substituted tetrazine | Full cell growth medium at 37°C | >90% intact after the experiment. | [6] |
Experimental Protocols
General Protocol for Protein-Protein Conjugation
This protocol describes a general method for conjugating two proteins using a TCO-NHS ester and a tetrazine-NHS ester.
Materials:
-
Protein A
-
Protein B
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)
-
Tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS ester)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Phosphate-Buffered Saline (PBS), pH 7.4-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Protein A Activation with TCO-NHS ester: a. Dissolve Protein A in PBS buffer at a concentration of 1-5 mg/mL. b. Add 5 µL of 1 M NaHCO₃ to 100 µg of the Protein A solution.[3] c. Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMF or DMSO. d. Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the Protein A solution.[3] e. Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[3] f. Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Protein B Activation with Tetrazine-NHS ester: a. Dissolve Protein B in PBS buffer at a concentration of 1-5 mg/mL. b. Add 5 µL of 1 M NaHCO₃ to 100 µg of the Protein B solution.[3] c. Immediately before use, prepare a 10 mM stock solution of Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO. d. Add a 20-fold molar excess of the Tetrazine-PEG-NHS ester solution to the Protein B solution.[3] e. Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[3] f. Remove excess, unreacted Tetrazine-PEG-NHS ester using a spin desalting column.
-
Tetrazine-TCO Ligation: a. Mix the purified TCO-activated Protein A and tetrazine-activated Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[4] b. Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[3] Depending on the reactants and concentrations, the incubation time can range from 30 minutes to 2 hours.[4] c. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at 510-550 nm.[3] d. The final protein-protein conjugate is now ready for use or can be further purified by size-exclusion chromatography if necessary.[4]
Caption: A general experimental workflow for protein-protein conjugation.
Detailed Protocol for Site-Specific Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the generation of a site-specific ADC by introducing a tetrazine handle onto an antibody and ligating it with a TCO-functionalized drug-linker.
Part 1: Site-Specific Introduction of a Tetrazine Handle onto the Antibody
This can be achieved through various methods, including enzymatic modification or incorporation of unnatural amino acids.[10] Here, we describe a method involving partial reduction of native disulfide bonds followed by reaction with a tetrazine-maleimide derivative.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tetrazine-PEG-Maleimide
-
PBS buffer, pH 7.4
-
Anhydrous DMF or DMSO
-
Desalting columns
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution at 1-2 mg/mL in PBS. b. Add a 10-fold molar excess of a 10 mM TCEP solution to the antibody solution. c. Incubate for 30 minutes at room temperature to partially reduce the interchain disulfide bonds, exposing free thiol groups.[] d. Immediately purify the reduced antibody using a desalting column to remove excess TCEP.
-
Tetrazine Functionalization: a. Prepare a 10 mM stock solution of Tetrazine-PEG-Maleimide in anhydrous DMSO. b. Add a 5-fold molar excess of the tetrazine-maleimide solution to the reduced antibody solution.[] c. Incubate for 1 hour at room temperature with gentle mixing. d. Purify the tetrazine-modified antibody using a desalting column to remove unreacted tetrazine-maleimide.
Part 2: Preparation of the TCO-Linker-Drug Construct
This involves conjugating the cytotoxic payload to a TCO-containing linker.[10]
Materials:
-
Cytotoxic drug with a reactive handle (e.g., a carboxylic acid)
-
TCO-PEG-Linker-OH (e.g., TCO-PEG1-Val-Cit-PABC-OH)
-
Carbodiimide (B86325) activator (e.g., EDC)
-
Activating agent (e.g., NHS or Sulfo-NHS)
-
Anhydrous DMF or DMSO
-
Reverse-phase HPLC for purification
Procedure:
-
Payload Activation: a. Dissolve the cytotoxic drug in anhydrous DMF or DMSO. b. Add a carbodiimide activator and an activating agent to the payload solution to activate the carboxylic acid group.[10]
-
Conjugation to TCO-Linker: a. Add the TCO-PEG-Linker-OH to the activated payload solution.[10] b. Allow the reaction to proceed at room temperature for several hours to overnight.[10]
-
Purification and Characterization: a. Purify the TCO-linker-drug conjugate using reverse-phase HPLC.[10] b. Confirm the structure and purity of the product by LC-MS and NMR.[10]
Part 3: Final ADC Ligation
-
Ligation Reaction: a. Mix the purified tetrazine-modified antibody with the TCO-linker-drug construct in a suitable buffer (e.g., PBS, pH 7.4). A slight molar excess of the TCO-linker-drug may be used. b. Incubate the reaction at room temperature for 1-2 hours.
-
Purification and Characterization: a. Purify the final ADC using size-exclusion chromatography or affinity chromatography to remove any unreacted components.[] b. Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and functionality.
Detailed Protocol for Pre-targeted PET Imaging
This protocol describes a two-step pre-targeted PET imaging strategy using a TCO-modified antibody and a radiolabeled tetrazine.
Materials:
-
TCO-modified monoclonal antibody (prepared similarly to the protein activation protocol)
-
Radiolabeled tetrazine (e.g., ⁶⁴Cu-NOTA-tetrazine or ¹⁸F-tetrazine)
-
Tumor-bearing animal model (e.g., mice with xenografts expressing the target antigen)
-
PET imaging system
-
Saline solution for injection
Procedure:
-
Step 1: Administration of TCO-Modified Antibody: a. Administer the TCO-modified antibody to the tumor-bearing animal via intravenous injection. The typical dose for mice is around 100 µg. b. Allow the antibody to circulate and accumulate at the tumor site while the unbound antibody clears from the bloodstream. This "pre-targeting" period is typically 24-72 hours, depending on the antibody's pharmacokinetics.[12]
-
Step 2: Administration of Radiolabeled Tetrazine: a. After the pre-targeting period, administer the radiolabeled tetrazine intravenously. The amount of radiolabeled tetrazine should be in molar excess relative to the estimated amount of TCO-antibody at the tumor but low enough to ensure rapid clearance of unbound tracer.[12] b. The rapid tetrazine-TCO ligation will occur in vivo at the tumor site, effectively "trapping" the radiolabel.
-
PET Imaging: a. Perform PET imaging at various time points after the injection of the radiolabeled tetrazine (e.g., 1, 4, 12, and 24 hours) to visualize the tumor.[13] b. The rapid clearance of the small, unbound radiolabeled tetrazine from non-target tissues results in high tumor-to-background signal ratios.
-
Ex Vivo Biodistribution (Optional but Recommended): a. After the final imaging time point, euthanize the animals and collect major organs and tumors. b. Measure the radioactivity in each tissue using a gamma counter to quantify the biodistribution of the radiolabel and confirm the imaging results.[13]
Caption: A workflow for pre-targeted drug delivery.
Conclusion
Tetrazine-TCO ligation has established itself as a premier bioorthogonal reaction due to its unparalleled speed, specificity, and biocompatibility.[14] Its application in constructing well-defined bioconjugates, such as ADCs, and enabling innovative strategies like pre-targeted imaging and drug delivery, highlights its immense potential in advancing biomedical research and therapeutic development. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary tools and information to successfully implement this powerful chemical ligation in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretargeted PET Imaging of trans-Cyclooctene-Modified Porous Silicon Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Bioorthogonal Chemistry Applications of Methyltetrazine-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility. Methyltetrazine-PEG12-acid is a key reagent that leverages this chemistry, offering a versatile tool for a wide range of applications in research, diagnostics, and therapeutics.
This technical guide provides a comprehensive overview of the core applications of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the essential quantitative data, detailed experimental protocols, and conceptual understanding required to effectively utilize this powerful bioorthogonal reagent.
Core Properties of this compound
This compound is a heterobifunctional molecule comprised of three key components:
-
Methyltetrazine Moiety: This is the bioorthogonal reactive group that participates in the iEDDA reaction with TCO. The methyl substitution enhances the stability of the tetrazine ring compared to its unsubstituted counterparts, providing a longer half-life in aqueous environments.
-
PEG12 Spacer: The polyethylene (B3416737) glycol (PEG) linker, consisting of 12 ethylene (B1197577) glycol units, is a long, flexible, and hydrophilic spacer. This feature is crucial for improving the aqueous solubility of the molecule and any biomolecule it is conjugated to. The PEG spacer also minimizes steric hindrance, allowing for efficient reaction between the tetrazine and its TCO partner.
-
Carboxylic Acid Group: This terminal functional group provides a convenient handle for conjugation to primary amines, such as the lysine (B10760008) residues found on proteins and antibodies. The carboxylic acid can be activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with the target biomolecule.
Quantitative Data
The efficiency and reliability of bioorthogonal reactions are paramount for their successful application. The following tables summarize key quantitative data for the Methyltetrazine-TCO ligation.
Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| Methyltetrazine and trans-cyclooctene (TCO) | ~1,000 - 30,000 | Varies with specific derivatives and conditions | [1] |
| General Tetrazine and TCO | 2000 | 9:1 methanol/water | [2][3] |
| ATTO-tetrazines and TCO | up to 1000 | Aqueous media |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₆₀N₄O₁₅ |
| Molecular Weight | 788.9 g/mol |
| Purity | Typically >95% |
| Storage | -20°C, desiccated |
Key Applications and Experimental Protocols
This compound is a versatile reagent with applications spanning from fundamental biological research to the development of novel therapeutics. This section details the core applications and provides detailed experimental protocols.
Antibody-Drug Conjugates (ADCs)
The high specificity and rapid kinetics of the tetrazine-TCO ligation make it an ideal platform for the construction of antibody-drug conjugates. In a pre-targeted ADC approach, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site. Subsequently, a tetrazine-conjugated cytotoxic drug is administered, which then rapidly and specifically reacts with the antibody at the target location, minimizing systemic toxicity.
This protocol describes the conjugation of this compound to the primary amines (e.g., lysine residues) of an antibody using EDC/NHS chemistry.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Activation of this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
In a microcentrifuge tube, combine a 20-fold molar excess of this compound with a 50-fold molar excess of both EDC and NHS relative to the amount of antibody.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a spin desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the tetrazine (λmax ≈ 520-540 nm) and the protein (λmax = 280 nm).
-
Pre-targeted In Vivo Imaging
Pre-targeted imaging is a two-step approach that decouples the slow pharmacokinetics of a targeting vector (e.g., an antibody) from the rapid clearance of a small-molecule imaging agent.[3][4] This strategy significantly enhances the target-to-background signal ratio and reduces the radiation dose to non-target tissues.[3]
This workflow outlines the general steps for in vivo pre-targeted PET imaging using a TCO-modified antibody and a radiolabeled tetrazine-PEG conjugate.[1][3][4]
Caption: General workflow for pre-targeted in vivo imaging.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. This compound can be incorporated into PROTAC design to facilitate modular synthesis and enable bioorthogonal applications.
References
- 1. Pretargeted brain PET imaging reveals amyloid-β pathology using a TCO-modified antibody and a fluorine-18 labelled tetrazine | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
An In-depth Technical Guide to Methyltetrazine-PEG12-acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features, properties, and applications of Methyltetrazine-PEG12-acid as a heterobifunctional linker. It is designed to furnish researchers, scientists, and drug development professionals with the critical information necessary for the successful implementation of this versatile molecule in their projects.
Core Features and Advantages
This compound is a powerful tool in the field of bioconjugation, offering a unique combination of reactivity, stability, and hydrophilicity. Its structure comprises three key functional components: a methyltetrazine moiety, a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.
-
Methyltetrazine Moiety: This component is responsible for the linker's participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, one of the fastest and most specific bioorthogonal reactions known.[1][2] It reacts exceptionally rapidly and selectively with strained dienophiles, most notably trans-cyclooctenes (TCO), to form a stable dihydropyridazine (B8628806) linkage.[1][3][4] This "click" chemistry occurs efficiently under mild, aqueous conditions without the need for cytotoxic catalysts, making it ideal for in vivo applications.[2][3] The methyl group on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines, providing a favorable balance between rapid kinetics and stability.[2][5]
-
PEG12 Spacer: The 12-unit polyethylene glycol chain is a discrete and uniform spacer that imparts significant hydrophilicity to the linker and any molecule it is conjugated to.[6][7][8] This enhanced water solubility is crucial when working with hydrophobic drugs or biomolecules, as it helps to prevent aggregation and precipitation.[6][9] In the context of antibody-drug conjugates (ADCs), the PEG linker can improve the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.[6][8] The flexibility and length of the PEG12 spacer also provide steric hindrance, which can be advantageous in certain applications.[8][10]
-
Terminal Carboxylic Acid: The carboxylic acid group provides a versatile handle for conjugation to primary and secondary amines.[11][] This is typically achieved through the formation of a stable amide bond using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11][13] This allows for the straightforward labeling of proteins, peptides, and other amine-containing molecules.
Quantitative Data
The following table summarizes key quantitative data for this compound and its reactive components, providing a basis for experimental design and comparison.
| Property | Value | Conditions/Notes |
| Molecular Weight | 788.9 g/mol | For C36H60N4O15[11] |
| Purity | >95% | Typically determined by HPLC and/or NMR[10][14] |
| Solubility | Soluble in aqueous buffers, DMSO, DMF | The PEG12 spacer significantly enhances water solubility[4][10][14] |
| Storage Conditions | -20°C, desiccated | To maintain long-term stability[11] |
| Second-Order Rate Constant | ~1000 M⁻¹s⁻¹ | For the reaction of methyltetrazine with TCO in aqueous media[15] |
| Stability | Relatively stable in aqueous media | The methyl group enhances stability over unsubstituted tetrazines[2][5] |
Experimental Protocols
This section provides a detailed methodology for the conjugation of an amine-containing molecule to this compound and its subsequent reaction with a TCO-functionalized molecule.
Protocol 1: Conjugation of this compound to an Amine-Containing Protein
This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
This compound
-
Amine-containing protein
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
In a separate tube, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in the Reaction Buffer or water. A 1.5 to 2-fold molar excess of EDC/NHS over the this compound is recommended.
-
Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound (now an NHS ester) to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point, but this should be optimized for the specific protein and desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS ester.
-
Purification: Remove the excess linker and byproducts by purifying the protein conjugate using a spin desalting column or size-exclusion chromatography.
-
Characterization: The resulting Methyltetrazine-labeled protein can be characterized by UV-Vis spectroscopy (to determine the degree of labeling by measuring the absorbance of the tetrazine at ~520-540 nm), mass spectrometry, and functional assays.
Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule
This protocol describes the reaction of the Methyltetrazine-labeled protein with a TCO-functionalized molecule.
Materials:
-
Methyltetrazine-labeled protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., a fluorescent probe, a drug, or another protein)
-
Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the Methyltetrazine-labeled protein and the TCO-functionalized molecule in the Reaction Buffer. A 1:1 to 1.5:1 molar ratio of the two reactants is typically used.
-
Ligation Reaction: Incubate the reaction mixture at room temperature. The reaction is typically very fast and can be complete within 30 minutes to 2 hours.[1] The progress of the reaction can be monitored by the disappearance of the pink color of the tetrazine or by analytical techniques such as HPLC or SDS-PAGE.
-
Purification (if necessary): If unreacted components need to be removed, the final conjugate can be purified using size-exclusion chromatography or other appropriate chromatographic techniques.
-
Analysis: The final bioconjugate can be analyzed by mass spectrometry, SDS-PAGE, and functional assays to confirm successful ligation.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Workflow for labeling an amine-containing molecule.
Caption: Pre-targeting strategy for targeted therapy or imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-acid, 1380500-88-8 | BroadPharm [broadpharm.com]
- 3. enovatia.com [enovatia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG12, 6809-70-7 | BroadPharm [broadpharm.com]
- 8. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine | BroadPharm [broadpharm.com]
- 10. Methyltetrazine-PEG12-amine HCl salt | AxisPharm [axispharm.com]
- 11. This compound, 2183440-39-1 | BroadPharm [broadpharm.com]
- 13. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
The Methyltetrazine Group: A Technical Guide to a Bioorthogonal Linchpin
For Researchers, Scientists, and Drug Development Professionals
The methyltetrazine group has rapidly ascended as an indispensable tool in the fields of chemical biology, drug development, and molecular imaging. Its remarkable reactivity and selectivity in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, have paved the way for innovative approaches to understanding and manipulating biological systems. This technical guide provides a comprehensive overview of the methyltetrazine moiety, detailing its reactivity, stability, and applications, with a focus on quantitative data and detailed experimental protocols.
Core Concepts: The Power of the Inverse-Electron-Demand Diels-Alder Reaction
The primary reactivity of the methyltetrazine group is centered around the iEDDA reaction, a powerful click chemistry transformation. In this reaction, the electron-deficient tetrazine ring acts as a diene, reacting with an electron-rich dienophile, typically a strained alkene or alkyne. This cycloaddition is exceptionally fast and proceeds with high specificity in complex biological environments without the need for a catalyst.[1][2]
The most commonly employed dienophiles for reaction with methyltetrazines are trans-cyclooctene (B1233481) (TCO) and its derivatives, bicyclononyne (BCN), and norbornene. The reaction with TCO is particularly noteworthy for its extraordinary speed. The mechanism involves a [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[3] This irreversible reaction with a biocompatible byproduct makes it ideal for in vivo applications.
Quantitative Data on Reactivity and Stability
The selection of the appropriate methyltetrazine derivative and dienophile is critical for the success of an experiment. The following tables summarize key quantitative data to facilitate this choice.
Table 1: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles
| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| trans-cyclooctene (TCO) | ~1000 | Aqueous media[3] |
| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol[3] |
| Norbornene | 8.5 x 10⁻³ | Methanol[3] |
Table 2: Stability of Methyltetrazine Derivatives
| Condition | Observation | Reference |
| Aqueous Media (Physiological pH) | Methyl-substituted tetrazines exhibit good stability. | [4] |
| Human Serum | Stability is dependent on the specific substituents on the tetrazine ring. | [5] |
Key Applications of Methyltetrazine Chemistry
The unique reactivity of the methyltetrazine group has been harnessed in a variety of applications:
-
Pretargeted Imaging: This two-step approach involves the administration of a methyltetrazine-conjugated targeting molecule (e.g., an antibody) which is allowed to accumulate at the target site and clear from circulation. Subsequently, a radiolabeled dienophile is administered, which rapidly reacts with the methyltetrazine, allowing for high-contrast imaging with short-lived radionuclides like Fluorine-18.[6][7]
-
Antibody-Drug Conjugates (ADCs): Methyltetrazine chemistry offers a precise method for attaching potent cytotoxic drugs to antibodies.[1] This modular approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).
-
"Click-to-Release" Drug Delivery: This innovative strategy utilizes the iEDDA reaction to trigger the release of a therapeutic agent. A prodrug is designed with a dienophile-caged structure that, upon reaction with a methyltetrazine, undergoes a cleavage reaction to release the active drug at a specific site.[5]
-
Studying G Protein-Coupled Receptor (GPCR) Signaling: Bioorthogonal tethering of ligands to GPCRs using methyltetrazine chemistry allows for the investigation of receptor signaling pathways in live cells without the need for genetic modification.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the methyltetrazine group.
Protocol 1: Determination of Reaction Kinetics using Stopped-Flow Spectrophotometry
This protocol describes the determination of the second-order rate constant for the reaction between a methyltetrazine derivative and a dienophile using a stopped-flow spectrophotometer.
Materials:
-
Methyltetrazine derivative solution of known concentration (e.g., in PBS).
-
Dienophile (e.g., TCO) solution of known concentration (in the same buffer).
-
Stopped-flow spectrophotometer.
-
Data analysis software.
Procedure:
-
Prepare stock solutions of the methyltetrazine derivative and the dienophile in the desired buffer (e.g., PBS, pH 7.4).
-
Ensure the concentrations are suitable for pseudo-first-order conditions, with the dienophile in at least 10-fold excess.
-
Load the methyltetrazine solution into one syringe of the stopped-flow instrument and the dienophile solution into the other.
-
Equilibrate the syringes and the mixing chamber to the desired temperature (e.g., 25°C or 37°C).
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.
-
Record the absorbance decay as a function of time.
-
Fit the kinetic trace to a single-exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile in excess.[9]
Protocol 2: Assessment of Methyltetrazine Stability in Human Serum
This protocol outlines a method to evaluate the stability of a methyltetrazine derivative in human serum.
Materials:
-
Methyltetrazine derivative.
-
Human serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Prepare a stock solution of the methyltetrazine derivative in a suitable solvent (e.g., DMSO).
-
Spike the methyltetrazine stock solution into pre-warmed human serum to a final desired concentration (e.g., 10 µM), ensuring the final solvent concentration is low (e.g., <1%).
-
Incubate the serum sample at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum sample.
-
Immediately quench any potential enzymatic degradation by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of the intact methyltetrazine derivative.
-
Plot the concentration of the methyltetrazine derivative as a function of time to determine its stability profile and half-life in serum.[5]
Protocol 3: General Procedure for Antibody-Drug Conjugate (ADC) Construction
This protocol describes a general two-step approach for the construction of an ADC using methyltetrazine chemistry.
Materials:
-
Antibody of interest.
-
Methyltetrazine-NHS ester.
-
Dienophile-conjugated drug.
-
Reaction buffer (e.g., PBS, pH 7.4-8.0).
-
Quenching solution (e.g., Tris-HCl).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Modification with Methyltetrazine:
-
Dissolve the antibody in the reaction buffer.
-
Dissolve the Methyltetrazine-NHS ester in an organic solvent (e.g., DMSO).
-
Add the Methyltetrazine-NHS ester solution to the antibody solution with gentle mixing. The molar excess of the NHS ester will determine the degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the methyltetrazine-modified antibody using an SEC column to remove excess reagents.
-
-
Conjugation with Dienophile-Drug:
-
Combine the purified methyltetrazine-modified antibody with the dienophile-conjugated drug in a suitable buffer.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purify the final ADC using an SEC column to remove any unreacted drug.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.[1][10]
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the core reaction mechanism and representative experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 10. cnf.cornell.edu [cnf.cornell.edu]
Methodological & Application
Application Notes and Protocols for Methyltetrazine-PEG12-acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG12-acid in bioconjugation. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of click chemistry for the precise modification of biomolecules.
Introduction
This compound is a versatile reagent used in the field of bioconjugation. It features a methyltetrazine moiety, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. This combination of features makes it an ideal tool for linking to amine-containing biomolecules, such as proteins, peptides, and antibodies, and subsequently conjugating them to molecules functionalized with a trans-cyclooctene (B1233481) (TCO) group.
The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is exceptionally fast, highly specific, and biocompatible.[1][2] The reaction between the methyltetrazine and TCO is characterized by its rapid kinetics and the absence of a need for cytotoxic catalysts, making it suitable for in vivo applications.[1] The PEG12 spacer enhances the aqueous solubility of the reagent and the resulting conjugate, while also reducing potential steric hindrance and non-specific binding.[3][4] The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules via the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[5]
Core Principles and Advantages
The bioconjugation strategy using this compound involves a two-step process:
-
Activation and Labeling: The carboxylic acid group of this compound is first activated and then reacted with primary amines (e.g., the side chain of lysine (B10760008) residues) on the target biomolecule.
-
Bioorthogonal Ligation: The newly formed methyltetrazine-labeled biomolecule is then reacted with a TCO-functionalized molecule of interest through the iEDDA cycloaddition.
Key Advantages:
-
High Specificity and Bioorthogonality: The methyltetrazine-TCO reaction is highly selective and does not interfere with native biological functional groups.[1][6]
-
Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants reported to be in the range of 1 to 1x10^6 M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations.[6]
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) without the need for toxic catalysts.[1][6]
-
Enhanced Solubility and Stability: The PEG12 spacer improves the water solubility of the conjugate, and the methyl group on the tetrazine ring enhances its stability in aqueous environments.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the Methyltetrazine-TCO ligation.
| Parameter | Value | Reference |
| Second-Order Rate Constant (k) | 1 - 1x10^6 M⁻¹s⁻¹ | [6] |
| Reaction pH Range | 6 - 9 | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Required Catalyst | None | [1][6] |
| Side Product | N₂ gas | [6] |
Experimental Protocols
Protocol 1: Activation of Biomolecule with this compound
This protocol describes the labeling of an amine-containing biomolecule (e.g., a protein) with this compound.
Materials:
-
Biomolecule of interest (e.g., antibody, protein) in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 100 mM carbonate/bicarbonate buffer, or 50 mM borate (B1201080) buffer. Crucially, avoid buffers containing primary amines like Tris or glycine. [7]
-
Desalting spin column
Procedure:
-
Prepare Biomolecule: Dissolve the biomolecule in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare Reagent Stock Solutions:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 100 mM stock solution of EDC in water or Reaction Buffer.
-
Prepare a 100 mM stock solution of NHS (or Sulfo-NHS) in water or Reaction Buffer.
-
-
Activation and Labeling Reaction:
-
Add a 20-fold molar excess of the this compound stock solution to the biomolecule solution.
-
Add a 50-fold molar excess of the EDC stock solution.
-
Add a 50-fold molar excess of the NHS (or Sulfo-NHS) stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification: Remove the excess, unreacted labeling reagent and byproducts using a desalting spin column according to the manufacturer's instructions. The purified methyltetrazine-labeled biomolecule is now ready for the bioorthogonal ligation step.
Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule
This protocol outlines the reaction between the methyltetrazine-labeled biomolecule and a trans-cyclooctene (TCO)-functionalized molecule.
Materials:
-
Purified methyltetrazine-labeled biomolecule (from Protocol 1)
-
TCO-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reactants:
-
Ensure the methyltetrazine-labeled biomolecule is in the Reaction Buffer.
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Ligation Reaction:
-
Add the TCO-functionalized molecule to the solution of the methyltetrazine-labeled biomolecule. A molar ratio of 1:1 is a good starting point, though optimization may be required.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorption between 510 and 550 nm.[6]
-
-
Purification (Optional): Depending on the downstream application, the resulting bioconjugate may be used directly or purified from any remaining unreacted TCO-molecule using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC).[8][9]
Visualizations
Caption: General experimental workflow for bioconjugation.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound, 2183440-39-1 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for Protein Labeling with Methyltetrazine-PEG12-acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the labeling of proteins with Methyltetrazine-PEG12-acid. This reagent is a valuable tool in bioconjugation, enabling the site-specific modification of proteins for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and proteomics. The core of this technology lies in the bioorthogonal reaction between a methyltetrazine moiety and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is characterized by its exceptionally fast reaction kinetics and high specificity, allowing for efficient labeling in complex biological environments.[1]
The this compound reagent features a terminal carboxylic acid which can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues on the surface of a protein. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces potential steric hindrance during the conjugation process.
Two primary strategies for protein labeling with methyltetrazine derivatives are presented:
-
Post-translational Modification: This approach involves the chemical conjugation of the tetrazine moiety to native amino acid residues (e.g., lysines) on a purified protein.
-
Genetic Code Expansion: This advanced technique allows for the site-specific incorporation of a tetrazine-containing unnatural amino acid into the protein's sequence during expression.[2][3][4]
This guide will focus on the post-translational modification method, providing detailed protocols for the activation of this compound and its subsequent conjugation to a target protein.
Principle of the Reaction
The labeling process is a two-step procedure. First, the carboxylic acid of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable amine-reactive NHS ester.[5][6] In the second step, this activated tetrazine reagent is reacted with the target protein. The NHS ester readily couples with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[7] The resulting tetrazine-labeled protein is then ready for the bioorthogonal reaction with a TCO-modified molecule.
Experimental Protocols
Materials and Reagents
-
This compound
-
Target protein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or 0.1 M MES buffer, pH 4.5-6.0 for the activation step.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Protocol 1: Two-Step Protein Labeling
This protocol involves the activation of this compound followed by conjugation to the protein.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution to an appropriate volume of 0.1 M MES buffer, pH 4.5-5.0.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15 minutes at room temperature to generate the amine-reactive NHS ester.
Step 2: Conjugation to the Target Protein
-
Prepare the target protein in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[8]
-
Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated tetrazine reagent over the protein is recommended as a starting point.[9][10]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[7]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
Step 3: Purification of the Labeled Protein
-
Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: In-situ Activation and Labeling
This protocol combines the activation and labeling steps in a single pot, which can be more convenient but may result in lower labeling efficiency.
-
Prepare the target protein in PBS buffer, pH 7.2-7.5, at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Immediately add a 40-fold molar excess of EDC from a freshly prepared stock solution in water or reaction buffer.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purify the labeled protein as described in Step 3 of Protocol 1.
Analysis of Labeling Efficiency
The degree of labeling (DOL), which is the average number of tetrazine molecules conjugated per protein molecule, can be determined using several methods:
-
UV-Vis Spectroscopy: If the tetrazine moiety has a distinct absorbance, the DOL can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the mass of the labeled protein. The mass shift compared to the unlabeled protein will indicate the number of attached tetrazine molecules.[4][11]
-
SDS-PAGE: Successful labeling can be qualitatively observed as a shift in the molecular weight of the protein on an SDS-PAGE gel. A "PEG chaser assay" can also be employed, where the tetrazine-labeled protein is reacted with a high molecular weight TCO-PEG, resulting in a significant and easily detectable gel shift.[12]
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[9] |
| Reaction Buffer | PBS (pH 7.2-8.0) or Bicarbonate buffer (pH 8.0-9.0) | Must be amine-free. Avoid Tris and glycine.[7][9] |
| Molar Excess of Tetrazine Reagent | 10 - 20 fold | May require optimization for specific proteins.[9][10] |
| Reaction Time | 1 - 4 hours at room temperature | Can be extended at 4°C to minimize protein degradation.[7] |
| Reaction Temperature | Room Temperature or 4°C | |
| Quenching Reagent | Tris-HCl or Hydroxylamine (10-100 mM final concentration) | Quenches unreacted NHS esters. |
| Second-Order Rate Constant (Tetrazine-TCO) | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast, allowing for rapid bioorthogonal ligation.[2][13] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS due to moisture. | Use fresh, anhydrous reagents. Allow to warm to room temperature before opening. |
| Presence of primary amines in the buffer. | Buffer exchange the protein into an amine-free buffer (e.g., PBS).[9] | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the activated tetrazine reagent.[9] | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time.[9] |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | |
| Free Label in Final Product | Inadequate purification. | Increase the number of desalting columns runs or extend dialysis time. |
Visualizations
Experimental Workflow
Caption: Workflow for protein labeling with this compound.
Chemical Reaction Pathway
Caption: Reaction scheme for protein labeling and subsequent ligation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation | NSF Public Access Repository [par.nsf.gov]
- 4. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Methyltetrazine-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety.[][2] Methyltetrazine-PEG12-acid is a heterobifunctional linker that leverages bioorthogonal click chemistry for the precise and efficient conjugation of drugs to antibodies.
This molecule features:
-
A Methyltetrazine group for highly specific and rapid reaction with a trans-cyclooctene (B1233481) (TCO) moiety under mild, physiological conditions (inverse-electron-demand Diels-Alder cycloaddition).[3][4]
-
A PEG12 (12-unit polyethylene (B3416737) glycol) spacer to enhance the hydrophilicity of the ADC. This can mitigate aggregation caused by hydrophobic payloads, improve pharmacokinetics, and potentially allow for higher drug-to-antibody ratios (DARs).[5][6][7]
-
A Carboxylic Acid group for the covalent attachment of amine-containing cytotoxic payloads through a stable amide bond.[8][9]
These application notes provide a comprehensive guide, including detailed protocols and data presentation, for the development of ADCs using this compound.
Advantages of the Methyltetrazine-PEG12 Linker in ADC Development
The use of a PEGylated tetrazine linker offers several advantages in the design and construction of ADCs:
-
Improved Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[][7] The hydrophilic PEG12 chain helps to counteract this, improving the overall solubility and stability of the conjugate.[5][10]
-
Enhanced Pharmacokinetics: The PEG spacer can create a hydration shell around the ADC, shielding it from clearance mechanisms and prolonging its circulation half-life.[3][6] This increased exposure can lead to greater accumulation in tumor tissue and enhanced in vivo efficacy.[][11]
-
Site-Specific and Bioorthogonal Conjugation: The tetrazine-TCO ligation is a bioorthogonal "click" reaction, meaning it is highly specific and does not interfere with biological functional groups.[12] This allows for the precise attachment of the drug-linker complex to a pre-defined site on the antibody that has been modified with a TCO group.
-
Stability: The methyl group on the tetrazine ring enhances its stability, while the amide bond formed with the payload and the dihydropyridazine (B8628806) bond from the click reaction are stable under physiological conditions, preventing premature drug release.[4][8]
Experimental Workflow for ADC Development
The overall workflow for generating an ADC using this compound involves three main stages: the preparation of the drug-linker complex, the modification of the antibody, and the final conjugation followed by purification and characterization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C36H60N4O15 | [8] |
| Molecular Weight (MW) | 788.89 g/mol | [13] |
| CAS Number | 2183440-39-1 | [8] |
| Purity | >95% | [13] |
| Appearance | Solid | N/A |
| Storage Conditions | -20°C, desiccated | [8] |
| Solubility | Soluble in DMSO, DMF | [14] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Comparative Data)
This table summarizes representative data illustrating the general trend of how PEG linker length can influence ADC clearance. Longer PEG chains, such as PEG12, tend to decrease clearance and improve exposure.
| Linker | Clearance (mL/day/kg) | Source |
| No PEG | ~15 | [11] |
| PEG4 | ~7 | [11] |
| PEG12 | ~5 | [11] |
| PEG24 | ~5 | [11] |
| Note: Data adapted from studies on various ADC constructs to show a general trend.[11] |
Experimental Protocols
Protocol 1: Preparation of Methyltetrazine-PEG12-Payload Conjugate
This protocol describes the conjugation of an amine-containing cytotoxic payload to the carboxylic acid group of this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE, PBD dimer)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[15]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine (B1172632) or 1 M Tris-HCl
-
Reverse-phase HPLC (RP-HPLC) system for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use.[15]
-
Prepare a 10 mg/mL stock solution of the amine-containing payload in anhydrous DMSO.
-
-
Activation of this compound:
-
Conjugation to Payload:
-
Add the amine-containing payload solution to the activated linker solution. A 1:1 to 1:1.2 molar ratio of activated linker to payload is recommended as a starting point.
-
If the activation was performed in an acidic buffer, adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer (e.g., PBS) to facilitate the reaction with the primary amine of the payload.[16]
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted NHS-ester, add a quenching solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM and incubate for 15 minutes.[15]
-
-
Purification:
-
Purify the Methyltetrazine-PEG12-Payload conjugate from unreacted starting materials and byproducts using RP-HPLC.
-
Lyophilize the collected fractions to obtain the purified product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS.
-
Protocol 2: TCO-Modification of Monoclonal Antibody
This protocol describes the conjugation of a TCO-NHS ester to the primary amines (lysine residues) of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL
-
TCO-PEGx-NHS ester (e.g., TCO-PEG4-NHS Ester)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[17]
-
Anhydrous DMSO
-
Purification tools: Zeba™ Spin Desalting Columns (or equivalent) or size-exclusion chromatography (SEC) system.[14]
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), perform a buffer exchange into the Conjugation Buffer using a desalting column.[14]
-
Adjust the antibody concentration to 2-5 mg/mL in cold Conjugation Buffer.
-
-
TCO-NHS Ester Preparation:
-
Allow the TCO-NHS ester vial to warm to room temperature before opening to prevent moisture condensation.[14]
-
Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO immediately before use.
-
-
Antibody Conjugation:
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling without compromising antibody function.[18]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of TCO-mAb:
-
Remove unreacted TCO-NHS ester and byproducts by purifying the TCO-mAb conjugate using a desalting column or SEC.[14]
-
The purified TCO-mAb can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Final ADC Synthesis via Tetrazine-TCO Ligation
This protocol describes the final "click" reaction between the Methyltetrazine-PEG12-Payload and the TCO-mAb.
Materials:
-
Purified Methyltetrazine-PEG12-Payload
-
Purified TCO-mAb
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Conjugation Reaction:
-
Combine the Methyltetrazine-PEG12-Payload and the TCO-mAb in PBS, pH 7.4.
-
A slight molar excess (1.5 to 3-fold) of the drug-linker complex over the TCO-mAb is typically used to ensure complete reaction of the antibody.[19]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (if visible) or by analytical chromatography.[4]
-
-
Purification of the ADC:
-
Purify the final ADC from excess drug-linker and any unconjugated antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[][20]
-
Protocol 4: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.[21][22]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 6.8).[23]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[23]
-
Gradient: A linear gradient from high salt to low salt.
-
Calculation: The weighted average DAR is calculated from the relative peak area percentages of each species.[21]
2. Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of high molecular weight species (aggregates) versus the desired monomeric ADC.[4][24]
-
Mobile Phase: Isocratic mobile phase, typically PBS or similar physiological buffer.
-
Analysis: The percentage of aggregate is calculated by dividing the area of the aggregate peaks by the total area of all peaks.[4]
3. In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring drug deconjugation over time.
-
Procedure: Incubate the ADC in plasma (human, mouse, rat) at 37°C.[8][25]
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 96, 144 hours).[13]
-
Analysis: Analyze samples by LC-MS to quantify the amount of intact ADC and released payload, or by HIC-HPLC to measure the change in average DAR over time.[25][26]
4. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the potency (IC50 value) of the ADC on target cancer cells.
-
Procedure:
-
Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[27][28]
-
Treat cells with a serial dilution of the ADC, unconjugated antibody, and free payload as controls.
-
Incubate for 72-120 hours.[27]
-
Add MTT reagent and incubate for 2-4 hours. Viable cells convert MTT to a purple formazan (B1609692) product.[5][29]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[5][27]
-
Read the absorbance at 570 nm.
-
-
Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]
References
- 2. In vitro cytotoxicity assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. benchchem.com [benchchem.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. furthlab.xyz [furthlab.xyz]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com [confluore.com]
- 17. biotium.com [biotium.com]
- 18. escholarship.org [escholarship.org]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. ymc.eu [ymc.eu]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 27. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Live-Cell Imaging with Methyltetrazine-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Methyltetrazine-PEG12-acid in live-cell imaging applications. This reagent is a valuable tool in bioorthogonal chemistry, enabling the specific labeling and visualization of biomolecules in their native cellular environment.
Introduction
This compound is a chemical probe that participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction, a cornerstone of bioorthogonal chemistry.[1] This "click chemistry" reaction occurs between the tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[2] The reaction is exceptionally fast and highly specific, proceeding readily within living systems without interfering with native biochemical processes.[3]
The PEG12 linker in this compound enhances the reagent's solubility and minimizes non-specific binding, while the terminal carboxylic acid group allows for its conjugation to amine-containing molecules of interest, such as proteins or antibodies, through standard amide coupling chemistry.[4][5] Once a biomolecule is tagged with a TCO group, it can be detected in live cells by introducing a fluorescently-labeled tetrazine, or conversely, a tetrazine-tagged biomolecule can be detected with a TCO-functionalized fluorophore.
Principle of the Method
The core of this live-cell imaging technique is the bioorthogonal and fluorogenic reaction between a methyltetrazine and a TCO-tagged molecule of interest. The general workflow involves two key steps:
-
Introduction of the TCO Moiety: The TCO group is site-specifically introduced into a protein of interest. This can be achieved through genetic code expansion, where a TCO-containing unnatural amino acid is incorporated into the protein, or by chemically modifying a purified protein or antibody with a TCO-NHS ester.
-
Labeling with Methyltetrazine Probe: The cells expressing the TCO-tagged protein are then incubated with a fluorescently-labeled methyltetrazine probe. The IEDDA reaction leads to the formation of a stable covalent bond, effectively labeling the protein of interest for visualization by fluorescence microscopy. In many cases, the tetrazine moiety quenches the fluorophore's signal, and the reaction with TCO relieves this quenching, leading to a "turn-on" of fluorescence and an improved signal-to-noise ratio.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for live-cell imaging using methyltetrazine reagents. Note that optimal conditions may vary depending on the specific cell type, the protein of interest, and the TCO derivative used. Empirical optimization is always recommended.
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | For the reaction between various tetrazines and TCO derivatives. The exact rate depends on the specific structures of the reactants and the solvent. |
| Methyltetrazine Probe Concentration | 1 - 20 µM | Higher concentrations can increase background signal, while lower concentrations may require longer incubation times. |
| TCO-functionalized Molecule Concentration | Varies | Dependent on the expression level of the target protein or the concentration of the labeled antibody used. |
| Incubation Time | 30 - 120 minutes | Shorter times may be sufficient for highly expressed targets and optimal probe concentrations. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Fluorescence Signal Turn-On Ratio | Up to 100-fold or more | Highly dependent on the fluorophore and the specific tetrazine structure. |
Experimental Protocols
Preparation of Reagents
This compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
TCO-Functionalized Molecule:
-
For labeling cell surface proteins with an antibody:
-
Incubate cells with a primary antibody targeting the cell surface antigen of interest.
-
Follow with a secondary antibody conjugated to TCO.[8]
-
-
For labeling a genetically encoded TCO-containing protein:
-
Transfect cells with plasmids encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site and the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the TCO-unnatural amino acid.
-
Culture the cells in the presence of the TCO-unnatural amino acid (e.g., TCO-lysine) to allow for its incorporation into the protein.
-
Live-Cell Labeling and Imaging
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
-
Introduction of TCO: Prepare your cells with the TCO-functionalized molecule of interest as described in section 4.1.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound TCO reagent.[8]
-
Methyltetrazine Labeling: a. Prepare a fresh working solution of your fluorescent this compound conjugate in cell culture medium at the desired final concentration (typically in the low micromolar range).[2] b. Add the labeling solution to the cells. c. Incubate the cells at 37°C in a CO₂ incubator for 30-120 minutes. The optimal incubation time should be determined empirically.
-
Washing (Optional): For probes that are not highly fluorogenic, washing the cells three to five times with pre-warmed PBS can help to reduce background fluorescence from unbound probe.[2]
-
Imaging: Mount the imaging dish on a fluorescence microscope equipped for live-cell imaging. Acquire images using the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
Caption: Bioorthogonal IEDDA reaction between Methyltetrazine and a TCO-tagged molecule.
Caption: Experimental workflow for live-cell imaging with this compound.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyltetrazine-PEG12-acid in Pre-targeted Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyltetrazine-PEG12-acid in pre-targeted imaging studies. This approach leverages the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) for in vivo bioorthogonal chemistry. The pre-targeting strategy significantly enhances image contrast and reduces the radiation burden on non-target tissues by separating the slow pharmacokinetics of a targeting molecule (e.g., an antibody) from the rapid clearance of a small, radiolabeled imaging agent.
This compound is a key reagent in this methodology, featuring a stable methyltetrazine moiety for the bioorthogonal reaction and a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances aqueous solubility and improves the pharmacokinetic properties of the resulting radiotracer, leading to lower background signals and clearer images.
Principle of Pre-targeted Imaging
The pre-targeted imaging strategy is a two-step process designed to overcome the limitations of directly labeling large, slow-clearing molecules like antibodies.
-
Step 1: Targeting. A targeting molecule, such as a monoclonal antibody (mAb) specific to a tumor antigen, is first conjugated with a trans-cyclooctene (TCO) moiety. This TCO-modified antibody is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. This initial step is non-radioactive.
-
Step 2: Imaging. After a sufficient accumulation and clearance period (typically 24-72 hours), a small, radiolabeled tetrazine molecule, such as a derivative of this compound, is administered. This radiotracer rapidly circulates throughout the body and undergoes a highly specific and rapid "click" reaction with the TCO-modified antibody that has accumulated at the target site. The unreacted radiotracer is quickly cleared from the body through renal and/or hepatobiliary pathways. This results in a high concentration of the radionuclide at the target site and a low background signal, leading to high-contrast images.
Quantitative Data Presentation
The following tables summarize quantitative data from a pre-clinical study utilizing a fluorine-18 (B77423) labeled this compound derivative, [¹⁸F]PEG₁₂-Tz, for pre-targeted PET imaging of PD-L1 expression in tumor-bearing mice. The targeting agent was an anti-PD-L1 antibody, atezolizumab, conjugated with TCO (atezolizumab-TCO).
Table 1: Biodistribution of [¹⁸F]PEG₁₂-Tz in Healthy Mice [1]
| Organ | Percent Injected Dose per Gram (%ID/g) at 60 min post-injection |
| Liver | 0.34 ± 0.13 |
Table 2: Tumor Uptake of [¹⁸F]PEG₁₂-Tz in a Pre-targeted PET Imaging Study with Atezolizumab-TCO [1]
| Pre-injection Interval of Atezolizumab-TCO | Tumor Uptake (%ID/g) at 1h post [¹⁸F]PEG₁₂-Tz injection |
| 24 hours | 0.79 ± 0.06 |
| 48 hours | 0.94 ± 0.16 |
| 72 hours | 0.41 ± 0.04 |
| Control (no Atezolizumab-TCO) | 0.28 ± 0.10 |
Table 3: Tumor-to-Tissue Ratios in Pre-targeted PET Imaging with Atezolizumab-TCO and [¹⁸F]PEG₁₂-Tz (48h Interval) [1]
| Ratio | Value |
| Tumor-to-Muscle | 5.33 |
Experimental Protocols
The following are detailed methodologies for key experiments in a pre-targeted imaging study using this compound.
Radiolabeling of this compound with Fluorine-18
This protocol describes a general method for the ¹⁸F-labeling of a tetrazine precursor to generate a radiotracer like [¹⁸F]PEG₁₂-Tz. The specific precursor and detailed reaction conditions may require optimization.
Materials:
-
This compound derivative with a suitable leaving group for fluorination (e.g., tosylate, nosylate).
-
[¹⁸F]Fluoride (produced from a cyclotron).
-
Kryptofix 2.2.2 (K₂₂₂).
-
Potassium carbonate (K₂CO₃).
-
Acetonitrile (anhydrous).
-
Water for injection.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Analytical and semi-preparative HPLC systems with radioactivity detectors.
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110°C to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Repeat the azeotropic drying with anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the Methyltetrazine-PEG12 precursor in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the [¹⁸F]-labeled this compound derivative.
-
The mobile phase and gradient will need to be optimized for the specific compound.
-
-
Formulation:
-
The collected HPLC fraction containing the radiolabeled product is typically passed through a C18 SPE cartridge.
-
The cartridge is washed with sterile water to remove residual organic solvent.
-
The final product is eluted with ethanol (B145695) and formulated in sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using an analytical HPLC system.
-
In Vitro Pre-targeted Cell Binding Assay
This assay confirms the specific binding of the TCO-modified antibody and the subsequent reaction with the radiolabeled tetrazine on target cells.
Materials:
-
PD-L1 positive (e.g., A549-PDL1) and negative (e.g., A549) cancer cell lines.[1]
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Atezolizumab-TCO conjugate.
-
[¹⁸F]PEG₁₂-Tz radiotracer.
-
Phosphate-buffered saline (PBS).
-
1N NaOH.
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed the PD-L1 positive and negative cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubation with Atezolizumab-TCO:
-
Wash the cells twice with cold PBS.
-
Incubate the cells with a solution of atezolizumab-TCO (e.g., 100 µg) in culture medium for 60 minutes at 37°C.[1]
-
For control groups, incubate cells with medium only.
-
-
Washing: Wash the cells twice with cold PBS to remove unbound atezolizumab-TCO.
-
Incubation with [¹⁸F]PEG₁₂-Tz:
-
Add the [¹⁸F]PEG₁₂-Tz radiotracer (e.g., 74 kBq) to the cells and incubate for 60 minutes at 37°C.[1]
-
-
Final Washing: Remove the medium containing the radiotracer and wash the cells twice with cold PBS.
-
Cell Lysis and Counting:
-
Lyse the cells by adding 1N NaOH and incubating at 37°C for 5 minutes.[1]
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Compare the radioactivity in the lysates from the different experimental groups to determine the specificity of the pre-targeted binding.
In Vivo Pre-targeted PET Imaging
This protocol outlines the procedure for performing a pre-targeted PET imaging study in a tumor xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with A549-PDL1 xenografts).[1]
-
Atezolizumab-TCO conjugate.
-
[¹⁸F]PEG₁₂-Tz radiotracer.
-
Sterile saline for injection.
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
Procedure:
-
Administration of Atezolizumab-TCO:
-
Administer a sterile solution of atezolizumab-TCO (e.g., 300 µg in PBS) to the tumor-bearing mice via intravenous (tail vein) injection.[2]
-
-
Accumulation and Clearance Period:
-
Allow the atezolizumab-TCO to accumulate at the tumor site and clear from circulation for a predetermined period (e.g., 24, 48, or 72 hours).[1]
-
-
Administration of [¹⁸F]PEG₁₂-Tz:
-
After the accumulation period, administer the [¹⁸F]PEG₁₂-Tz radiotracer (e.g., 1.85 MBq) to the mice via intravenous injection.[1]
-
-
PET/CT Imaging:
-
At desired time points post-injection of the radiotracer (e.g., 1 hour), anesthetize the mice and perform a whole-body PET/CT scan.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT scans for anatomical reference.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Biodistribution (Optional):
-
After the final imaging session, euthanize the mice.
-
Dissect the tumor and major organs, weigh them, and measure the radioactivity in each sample using a gamma counter to confirm the imaging data.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Workflow of the two-step pre-targeted imaging strategy.
Caption: The bioorthogonal IEDDA reaction between TCO and tetrazine.
References
Application Notes and Protocols: Amine-Reactive Coupling of Methyltetrazine-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG12-acid is a heterobifunctional linker that combines a reactive methyltetrazine moiety with a 12-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid. This reagent is a cornerstone in the field of bioconjugation, particularly for its role in "click chemistry." The carboxylic acid group allows for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues on proteins and antibodies. This initial amine-reactive coupling is the first step in a powerful two-step labeling strategy.
Once conjugated, the methyltetrazine group is available for a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for applications in complex biological environments, including live-cell imaging and in vivo studies.[1][2][3] The PEG12 spacer enhances the water solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[1][4][5]
This document provides detailed protocols for the amine-reactive coupling of this compound and its pre-activated N-hydroxysuccinimide (NHS) ester form to proteins and antibodies, along with data presentation and visualizations to guide researchers in their experimental design.
Key Applications
The primary applications for this compound revolve around the stable and specific labeling of biomolecules for subsequent bioorthogonal ligation. Key areas of application include:
-
Antibody-Drug Conjugates (ADCs): In ADC development, an antibody is first functionalized with this compound. The resulting tetrazine-modified antibody can then be conjugated to a TCO-modified cytotoxic drug. This modular approach allows for the separate optimization of the antibody and drug components.[1][6]
-
Pre-targeted Imaging and Therapy: This strategy improves the therapeutic index of radiopharmaceuticals and targeted therapies. A tetrazine-modified antibody is administered first, allowing it to accumulate at the target site and clear from circulation. Subsequently, a smaller, rapidly clearing TCO-labeled imaging agent or therapeutic is administered, which then "clicks" to the pre-targeted antibody.[1][7][8]
-
Functionalization of Nanoparticles: The surface of amine-presenting nanoparticles can be functionalized with this compound. These tetrazine-modified nanoparticles can then be used to attach TCO-modified targeting ligands, imaging agents, or therapeutic payloads.[1]
-
Protein-Protein Conjugation: Creating well-defined protein conjugates for research and therapeutic purposes.[5]
Data Presentation
The efficiency of the amine-reactive coupling can be influenced by several factors. The following tables summarize key reaction parameters and expected outcomes for the conjugation of methyltetrazine-PEG linkers to proteins.
Table 1: Recommended Reaction Conditions for Amine-Reactive Coupling
| Parameter | This compound (with EDC/NHS) | Methyltetrazine-PEG12-NHS Ester | Source(s) |
| Reaction pH | Activation: 4.7-6.0; Conjugation: 7.2-8.0 | 7.0-9.0 | [1][2][9] |
| Molar Excess of Linker | 5 to 30-fold over protein | 5 to 20-fold over protein | [1][10][11] |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | [1][9][10] |
| Reaction Time | 2-4 hours at Room Temperature or Overnight at 4°C | 30-60 minutes at Room Temperature or 2 hours on ice | [1][9] |
| Reaction Buffer | MES (activation), PBS (conjugation) | Phosphate-Buffered Saline (PBS) | [2][9] |
| Quenching Reagent | Hydroxylamine or Tris Buffer | Tris or Glycine Buffer | [9][12] |
Table 2: Characterization and Quantitative Analysis of Conjugates
| Analysis Method | Parameter Measured | Typical Results | Source(s) |
| UV-Vis Spectrophotometry | Degree of Labeling (DOL) | 4-6 linkers per antibody (IgG) with 20-fold molar excess. | [9] |
| SDS-PAGE | Molecular Weight Shift | Observable increase in molecular weight corresponding to the attached linker. | [1] |
| HPLC (HIC, SEC, RP) | Purity and Heterogeneity | Separation of conjugated species from unconjugated protein and excess reagent. | [13][14] |
| Mass Spectrometry (ESI-MS) | Conjugate Mass Confirmation | Precise mass measurement to confirm conjugation and determine the distribution of labeled species. | [3][15] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a primary amine-containing protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[2]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[2]
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[2]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
Prepare the protein at a concentration of 1-10 mg/mL in Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Conjugation Buffer using a spin desalting column.[9]
-
-
Activation of this compound:
-
Conjugation to Protein:
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[11] Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a spin desalting column or dialysis, equilibrated with PBS.[9]
-
Protocol 2: Direct Coupling of Methyltetrazine-PEG12-NHS Ester to a Protein
This protocol is a more direct method using the pre-activated NHS ester of the linker.
Materials:
-
Methyltetrazine-PEG12-NHS ester
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
Prepare the protein at a concentration of 1-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines.[9]
-
-
Linker Preparation:
-
Equilibrate the vial of Methyltetrazine-PEG12-NHS ester to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is moisture-sensitive.[9][11]
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the Methyltetrazine-PEG12-NHS ester stock solution to the protein solution.[10][11] Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[9]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the tetrazine-modified protein from excess reagent and byproducts using a spin desalting column or dialysis equilibrated with PBS.[9]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for two-step bioconjugation using this compound.
Caption: Experimental workflow for pre-targeted in vivo imaging.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 5. medium.com [medium.com]
- 6. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Amine Coupling of Methyltetrazine-PEG12-acid via EDC/NHS Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of Methyltetrazine-PEG12-acid and its subsequent conjugation to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is a cornerstone of bioconjugation, enabling the creation of advanced bioconjugates for a variety of applications, including antibody-drug conjugates (ADCs), pre-targeted imaging and therapy, and the functionalization of nanoparticles.[1]
This compound is a bifunctional linker that combines a highly reactive and stable methyltetrazine moiety with a terminal carboxylic acid. The methyltetrazine group participates in a rapid and specific bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) group, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This allows for efficient conjugation in complex biological environments without interfering with native biochemical processes.[1] The 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes non-specific binding.[1][2] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) and amine-functionalized surfaces.[1][3]
Data Presentation
The efficiency of the amine coupling reaction is influenced by several factors, including the molar ratio of the reactants, pH, and reaction time. The "Degree of Labeling" (DOL), which represents the average number of linker molecules conjugated to a single protein, is a critical parameter for optimizing bioconjugates.[2][4] For antibodies, a DOL between 2 and 10 is often considered optimal.[2][4]
Table 1: Factors Influencing the Degree of Labeling (DOL)
| Parameter | Recommended Range | Impact on DOL |
| Molar Excess of Activated Linker | 5 - 30 fold | Increasing the molar excess generally increases the DOL.[5] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency, leading to a higher DOL.[5] |
| Reaction pH | 7.2 - 8.0 | Amine reactivity is favored at a slightly alkaline pH.[5] |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Longer incubation times may increase the DOL but also carry the risk of protein aggregation.[5] |
Table 2: Representative Degree of Labeling (DOL) with Varying Molar Excess of NHS-Ester Reagent
| Molar Equivalents of NHS-Ester per Antibody | Resulting Average DOL |
| 5 | 4 |
| 10 | 8 |
| 15 | 10 |
Note: This data is representative and the optimal molar excess should be determined empirically for each specific antibody and application.
Experimental Protocols
Protocol 1: EDC/NHS Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound to form a more stable and amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 100 mM) in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.
-
In a microcentrifuge tube, combine this compound, EDC, and NHS at a molar ratio of 1:5:10 (Acid:EDC:NHS).[5] For example, to 100 µL of 10 mM this compound, add 50 µL of 100 mM EDC and 100 µL of 100 mM NHS.
-
Incubate the activation mixture for 15-30 minutes at room temperature.[5]
-
The activated Methyltetrazine-PEG12-NHS ester is now ready for conjugation to an amine-containing molecule.
Protocol 2: Amine Coupling to an Antibody
This protocol details the conjugation of the activated Methyltetrazine-PEG12-NHS ester to a primary amine-containing protein, such as an antibody.
Materials:
-
Activated Methyltetrazine-PEG12-NHS ester (from Protocol 1)
-
Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified. Exchange the antibody into the Coupling Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.[5]
-
Conjugation: Add the desired molar excess of the activated Methyltetrazine-PEG12-NHS ester solution to the antibody solution. A starting point is a 10-20 fold molar excess of the linker to the antibody.[5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will react with any unreacted NHS esters.
-
Purification: Purify the tetrazine-modified antibody from excess reagents and byproducts using a desalting column or dialysis against PBS, pH 7.4.
-
Characterization: Determine the concentration of the purified tetrazine-modified antibody using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the tetrazine (around 520 nm), or by using mass spectrometry.[5]
Visualizations
Caption: EDC/NHS activation and amine coupling workflow.
Caption: Experimental workflow for amine coupling.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Labeling of TCO-Modified Proteins with Methyltetrazine-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a methyltetrazine is a cornerstone of bioorthogonal "click chemistry."[1][2] This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2][3][4] These features make the TCO-tetrazine ligation an ideal tool for the precise and efficient labeling of proteins in complex biological environments, including live cells and in vivo applications.[1][5]
This document provides detailed protocols for the labeling of TCO-modified proteins with Methyltetrazine-PEG12-acid. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer on the methyltetrazine reagent enhances the solubility and reduces aggregation of the resulting conjugate, while also minimizing steric hindrance.[6][7] Applications for this methodology are vast and include the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and functionalized protein therapeutics.[1][6]
Chemical Principle
The labeling strategy is a two-step process. First, the protein of interest is functionalized with a TCO moiety, typically by reacting primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester. Second, the TCO-modified protein is reacted with this compound. The methyltetrazine group on the labeling reagent rapidly and specifically reacts with the TCO group on the protein to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[8]
Figure 1: Two-step workflow for labeling proteins.
Quantitative Data
The TCO-tetrazine ligation is renowned for its rapid kinetics. The table below summarizes key quantitative data related to this bioorthogonal reaction.
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | General | [1] |
| Second-Order Rate Constant (k₂) | 1 - 1x10⁶ M⁻¹s⁻¹ | General | [8] |
| Second-Order Rate Constant (k₂) | ~30,000 M⁻¹s⁻¹ | Hydrogen substituted tetrazine with TCO | [9] |
| Second-Order Rate Constant (k₂) | 3,300,000 (±40,000) M⁻¹s⁻¹ | Cyclopropane-fused TCO | [10][11] |
| Second-Order Rate Constant (k₂) | 366,000 (±15,000) M⁻¹s⁻¹ | d-TCO with 3,6-dipyridyl-s-tetrazine | [10][11] |
| Reaction Time | 30 - 120 minutes | Room Temperature or 37°C | [2] |
| Conjugation Efficiency | > 99% | Mild buffer conditions | [7] |
| Optimal pH Range | 6.0 - 9.0 | Aqueous buffers (e.g., PBS) | [8][12] |
| Reactant Concentration | Nanomolar to Micromolar | [1] |
Experimental Protocols
Protocol 1: Modification of Protein with TCO-PEG-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
TCO-PEGn-NHS ester (n=4 or 12)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2][7] Incubate the reaction for 1 hour at room temperature with gentle mixing.[2][7]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[7]
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or by dialysis against the desired storage buffer.
-
Storage: The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for several weeks.[7]
Figure 2: Workflow for protein modification with TCO.
Protocol 2: Labeling of TCO-Modified Protein with this compound
This protocol details the ligation of the TCO-labeled protein with a this compound.
Materials:
-
TCO-modified protein (from Protocol 1)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or other carboxyl-to-amine crosslinkers
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
-
Compatible solvent for this compound (e.g., DMSO, water)
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-labeled protein in the desired reaction buffer.
-
Dissolve the this compound in a compatible solvent. The terminal carboxylic acid on the this compound can be coupled to another molecule containing a primary amine if desired, using standard EDC/NHS chemistry, or used as is. For direct labeling, the protein will be TCO-modified and the label will be tetrazine-modified.
-
-
Click Reaction:
-
Add the this compound solution to the TCO-modified protein solution. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is recommended to ensure efficient conjugation.[12]
-
The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]
-
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[2] For less reactive partners or lower concentrations, the incubation can be extended overnight at 4°C.[12]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography. For many applications, the reaction is clean enough that no further purification is required.
-
Final Product: The resulting labeled protein conjugate is ready for downstream applications.
Figure 3: Workflow for TCO-tetrazine click reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal stoichiometry | Empirically optimize the molar ratio of reactants. A slight excess of the tetrazine reagent is often beneficial.[12] |
| Inactive TCO-NHS ester | Prepare the TCO-NHS ester solution immediately before use. | |
| Presence of primary amines in the buffer | Ensure the use of an amine-free buffer during the TCO-NHS ester reaction. | |
| Slow or Incomplete Reaction | Low reactant concentrations | Increase the concentration of one or both reactants. |
| Suboptimal temperature | Incubate at 37°C to accelerate the reaction.[12] | |
| Precipitation of Conjugate | Poor solubility | The PEG12 spacer should minimize this, but if it occurs, consider using a different buffer or adding a mild solubilizing agent. |
Conclusion
The labeling of TCO-modified proteins with this compound is a robust, efficient, and versatile method for generating precisely defined protein conjugates. The bioorthogonal nature and rapid kinetics of the TCO-tetrazine ligation make it a superior choice for a wide range of applications in research, diagnostics, and therapeutics. By following the detailed protocols and considering the quantitative data provided, researchers can successfully implement this powerful bioconjugation strategy.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-specific labeling of proteins and peptides with trans-cyclooctene containing handles capable of tetrazine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Situ Use of Methyltetrazine-PEG12-acid in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Methyltetrazine-PEG12-acid in cell lysates. This reagent is a valuable tool for "click chemistry," enabling the efficient and specific labeling of biomolecules for a variety of downstream applications in proteomics, drug discovery, and diagnostics. The methodologies outlined are based on the principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.
Introduction to this compound
This compound is a bifunctional molecule that incorporates a highly reactive methyltetrazine group and a carboxylic acid handle, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. The methyltetrazine group allows for rapid and specific covalent bond formation with TCO-modified biomolecules in a bioorthogonal manner, meaning the reaction occurs efficiently in a complex biological milieu like a cell lysate without interfering with native cellular processes.[1][2][3] The PEG12 spacer enhances the water solubility of the reagent and the resulting conjugate, while the terminal carboxylic acid provides a versatile point for conjugation to other molecules, such as fluorescent dyes, biotin (B1667282), or drug molecules, using standard amine-coupling chemistries (e.g., EDC/NHS activation).
The core of its application lies in the iEDDA reaction, a type of click chemistry that is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This reaction is catalyst-free and proceeds cleanly at or near physiological pH and temperature, making it ideal for use with sensitive biological samples.[1][2][3]
Key Applications in Cell Lysates
-
Activity-Based Protein Profiling (ABPP): To identify and quantify the active state of enzymes in a proteome. This is achieved by first treating cell lysates with a TCO-functionalized covalent inhibitor that targets a specific class of enzymes. Subsequent labeling with this compound (which can be pre-conjugated to a reporter tag) allows for the detection and enrichment of the active enzyme-probe complexes.
-
Target Identification and Validation: To identify the protein targets of a TCO-modified small molecule drug candidate. After incubation of the drug with a cell lysate, this compound conjugated to an affinity tag (e.g., biotin) is used to capture the drug-protein complexes for subsequent identification by mass spectrometry.
-
Quantitative Proteomics: To perform relative or absolute quantification of a specific protein or a subset of the proteome. By using isotopically labeled versions of this compound, different cell lysate samples can be differentially labeled, combined, and analyzed by mass spectrometry.
-
Post-Translational Modification (PTM) Studies: To label and enrich proteins with specific PTMs that have been metabolically or enzymatically tagged with a TCO group.
Data Presentation
The following tables summarize quantitative data on the efficiency of protein labeling and subsequent capture using a methyltetrazine-PEG reagent. The data presented is adapted from a study utilizing a closely related Methyltetrazine-PEG4-amine reagent, which is expected to have similar reactivity to this compound.
Table 1: Protein Labeling Efficiency with Methyltetrazine-PEG Reagent
| Protein (Molecular Weight) | Reagent:Protein Ratio (wt/wt) | Primary Amine Labeling Efficiency (%) |
| Lysozyme (14 kDa) | 6:1 | >90 |
| Carbonic Anhydrase (30 kDa) | 6:1 | >90 |
| Alcohol Dehydrogenase (150 kDa) | 6:1 | >90 |
| Lysozyme (14 kDa) | 1:1 | Majority of primary amines labeled |
| Carbonic Anhydrase (30 kDa) | 1:1 | Majority of primary amines labeled |
| Alcohol Dehydrogenase (150 kDa) | 1:1 | Majority of primary amines labeled |
Data adapted from Biedka et al., J. Proteome Res. 2021, 20, 10, 4787–4800. The study utilized a Methyltetrazine-PEG4-amine reagent (ProMTag) to label primary amines on the protein surface.[5]
Table 2: Binding Efficiency of Methyltetrazine-PEG Labeled Proteins to TCO-Beads
| Protein | Incubation Time (minutes) | Binding Efficiency (%) |
| Lysozyme | 10 | ~88 |
| Carbonic Anhydrase | 10 | 94 |
| Alcohol Dehydrogenase | 10 | 88 |
| Lysozyme | 60 | ~90-92 |
| Carbonic Anhydrase | 60 | ~96-98 |
| Alcohol Dehydrogenase | 60 | ~90-92 |
Data adapted from Biedka et al., J. Proteome Res. 2021, 20, 10, 4787–4800. The binding of ProMTag-labeled proteins to TCO-functionalized beads was quantified.[5]
Experimental Protocols
Protocol 1: General Protein Labeling in Cell Lysate
This protocol describes the general procedure for labeling a TCO-modified protein in a cell lysate with this compound.
Materials:
-
Cell lysate containing TCO-modified protein of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer, supplemented with protease inhibitors)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
BCA Protein Assay Kit
-
SDS-PAGE gels and reagents
-
Fluorescent scanner or Western blot apparatus
Procedure:
-
Cell Lysis: Lyse cells known to express the TCO-modified protein using a suitable lysis buffer. It is recommended to use a buffer that is compatible with downstream applications and to add protease inhibitors to prevent protein degradation.[6]
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA assay or a similar method. This is crucial for ensuring consistent labeling across different samples.[6]
-
Preparation of Labeling Reagent: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). The final concentration will depend on the specific application, but a starting point of 10-100 µM in the final reaction volume is recommended.
-
Labeling Reaction: a. To a microcentrifuge tube, add a defined amount of cell lysate (e.g., 50-100 µg of total protein). b. Add the this compound stock solution to the desired final concentration. c. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
Quenching (Optional): To stop the reaction, an excess of a TCO-containing small molecule can be added to consume any unreacted this compound.
-
Analysis: a. Add SDS-PAGE loading buffer to the labeled lysate. b. Separate the proteins by SDS-PAGE. c. Visualize the labeled proteins. If the this compound was pre-conjugated to a fluorophore, the gel can be directly imaged using a fluorescent scanner. If it was conjugated to biotin, the labeled proteins can be detected by Western blot using a streptavidin-HRP conjugate.
Protocol 2: Affinity Pull-Down of Labeled Proteins
This protocol outlines the enrichment of proteins labeled with a biotinylated this compound from a cell lysate.
Materials:
-
Cell lysate labeled with Biotin-Methyltetrazine-PEG12-acid (prepared as in Protocol 1, using a biotin conjugate)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE loading buffer or a buffer containing free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove any storage buffer.
-
Binding: a. Add the washed streptavidin beads to the labeled cell lysate. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated proteins to the beads.
-
Washing: a. Pellet the beads using a magnetic stand or by centrifugation. b. Remove the supernatant, which contains the unbound proteins. c. Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. After the final wash, remove the supernatant. b. Add Elution Buffer to the beads to release the bound proteins. c. Incubate for 5-10 minutes at 95°C if using SDS-PAGE loading buffer. d. Pellet the beads and collect the supernatant containing the enriched, labeled proteins.
-
Downstream Analysis: The eluted proteins can be further analyzed by SDS-PAGE, Western blot, or mass spectrometry for identification.
Visualizations
Caption: Experimental workflow for labeling and analysis.
Caption: Reaction mechanism and application example.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Characterization of Methyltetrazine-PEG12-Acid Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and characterization of nanoparticles with Methyltetrazine-PEG12-acid. This bifunctional linker enables the attachment of nanoparticles to biological targets through bioorthogonal "click" chemistry, a powerful tool in targeted drug delivery and molecular imaging.
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance their biocompatibility, reduce immunogenicity, and prolong circulation times in vivo. The incorporation of a methyltetrazine moiety at the terminus of the PEG linker facilitates a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-tagged molecule. This inverse-electron-demand Diels-Alder cycloaddition is a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a catalyst. The terminal carboxylic acid group on the PEG linker allows for covalent conjugation to amine-functionalized nanoparticles via robust amide bond formation.
These this compound functionalized nanoparticles are versatile platforms for various biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. By conjugating a targeting ligand (e.g., an antibody or small molecule) modified with a TCO group to the methyltetrazine-functionalized nanoparticle, researchers can achieve site-specific delivery to cells or tissues of interest.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and functionalization process. Note that these are representative values, and actual results may vary depending on the specific nanoparticle core material and experimental conditions.
Table 1: Nanoparticle Size and Polydispersity Index (PDI) Characterization by Dynamic Light Scattering (DLS)
| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Bare Amine-Functionalized Nanoparticles | 105 ± 2.5 | 0.15 ± 0.02 |
| This compound Functionalized Nanoparticles | 125 ± 3.1 | 0.18 ± 0.03 |
Table 2: Zeta Potential Measurements
| Sample | Zeta Potential (mV) |
| Bare Amine-Functionalized Nanoparticles | +35 ± 1.8 |
| This compound Functionalized Nanoparticles | -15 ± 2.2 |
Table 3: Quantification of Surface Functionalization
| Method | Parameter Measured | Result |
| UV-Vis Spectroscopy (at 520 nm) | Methyltetrazine concentration | ~1.5 µmol/mg of Nanoparticles |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (N 1s) | Increase in N 1s peak intensity |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of a heterobifunctional PEG linker with a methyltetrazine group on one end and a carboxylic acid on the other. This often involves a multi-step synthesis starting from a PEG-diol.
Materials:
-
Polyethylene glycol (PEG) with a terminal amine and a terminal hydroxyl group (H2N-PEG12-OH)
-
Methyltetrazine-NHS ester
-
Succinic anhydride (B1165640)
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Dialysis tubing (MWCO 1 kDa)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction of H2N-PEG12-OH with Methyltetrazine-NHS ester:
-
Dissolve H2N-PEG12-OH (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.2 equivalents).
-
Slowly add a solution of Methyltetrazine-NHS ester (1.1 equivalents) in anhydrous DMF to the PEG solution while stirring.
-
Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the product, Methyltetrazine-PEG12-OH, under vacuum.
-
-
Conversion of the terminal hydroxyl group to a carboxylic acid:
-
Dissolve the Methyltetrazine-PEG12-OH product (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in deionized water and dialyze against deionized water for 48 hours to remove unreacted succinic anhydride and other small molecules.
-
Lyophilize the dialyzed solution to obtain the final product, this compound.
-
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol details the covalent conjugation of this compound to amine-functionalized nanoparticles using EDC/NHS chemistry.[1][2][3][4]
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Activation of this compound:
-
Dissolve this compound (5-10 fold molar excess relative to the estimated surface amine groups on the nanoparticles) in Activation Buffer.
-
Add EDC (2 equivalents relative to the PEG-acid) and NHS (5 equivalents relative to the PEG-acid).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer (3-5 times) to remove unreacted PEG linker and coupling reagents.
-
Resuspend the final nanoparticle pellet in the desired storage buffer (e.g., PBS).
-
Protocol 3: Characterization of Functionalized Nanoparticles
A. Dynamic Light Scattering (DLS) [5][6][7][8][9]
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
Procedure:
-
Prepare a dilute suspension of the nanoparticles (bare and functionalized) in a suitable buffer (e.g., PBS) to a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).
-
Perform the measurement according to the instrument's software instructions, typically involving multiple runs for statistical accuracy.
-
Analyze the correlation function to obtain the average hydrodynamic diameter and the polydispersity index (PDI). An increase in hydrodynamic diameter is expected after functionalization.
B. Transmission Electron Microscopy (TEM) [10][11][12][13][14]
TEM provides direct visualization of the nanoparticles to assess their morphology, size, and aggregation state.
Procedure:
-
Prepare a very dilute suspension of the nanoparticles in a volatile solvent like ethanol (B145695) or deionized water.
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely at room temperature.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast, especially for polymeric nanoparticles.
-
Image the grid using a transmission electron microscope at an appropriate magnification.
-
Analyze the images to determine the core size and morphology of the nanoparticles.
C. Fourier-Transform Infrared (FTIR) Spectroscopy [15][16][17][18][19]
FTIR is used to confirm the presence of the PEG linker and other functional groups on the nanoparticle surface.
Procedure:
-
Prepare a dry powder sample of the nanoparticles (bare and functionalized) by lyophilization or vacuum drying.
-
Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a transparent pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Compare the spectra of the bare and functionalized nanoparticles. Look for the appearance of characteristic peaks for the PEG linker (e.g., C-O-C stretching around 1100 cm⁻¹) and the amide bond (e.g., C=O stretching around 1650 cm⁻¹).
Mandatory Visualizations
Caption: Experimental workflow for synthesis and functionalization.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. scribd.com [scribd.com]
- 6. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. wyatt.com [wyatt.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles | Scilit [scilit.com]
- 19. mse.washington.edu [mse.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Methyltetrazine-PEG12-acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting slow or inefficient Methyltetrazine-PEG12-acid reactions. The following question-and-answer-formatted guides and Frequently Asked Questions (FAQs) address specific issues you may encounter during your bioconjugation experiments.
Troubleshooting Guide: Slow Reactions
This guide is designed to help you identify and resolve common issues that lead to slow or low-yield reactions involving this compound. The process involves two key stages: the activation of the carboxylic acid and the subsequent bioorthogonal ligation.
Issue 1: Inefficient Carboxylic Acid Activation
A common bottleneck is the initial activation of the terminal carboxylic acid on the this compound using carbodiimide (B86325) chemistry, typically with EDC and NHS.
Question: My final product yield is low, and I suspect the initial activation of the PEG-acid is the problem. What are the common causes and solutions?
Answer:
Several factors can lead to poor activation of the carboxylic acid. Below is a summary of potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inactive Reagents | EDC and NHS are highly sensitive to moisture.[1][2] Ensure that your EDC and NHS reagents are fresh and have been stored properly in a desiccator at -20°C.[1] Always allow the vials to warm to room temperature before opening to prevent condensation.[1][3] Prepare EDC/NHS solutions immediately before use.[1] |
| Inappropriate Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your target molecule for reaction with EDC and NHS, significantly reducing efficiency.[1] Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[1][4][5] |
| Suboptimal pH | The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0).[4][6] The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH (7.2-8.0).[4][6] For optimal results, perform a two-step reaction where the pH is adjusted between the activation and coupling stages.[4][6] |
| Hydrolysis of Intermediates | The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis in aqueous solutions.[1] Perform the reaction steps as quickly as possible after adding the reagents. |
| Incorrect Stoichiometry | An incorrect molar ratio of EDC and NHS to your this compound can lead to incomplete activation. A common starting point is a molar excess of EDC and NHS.[1] |
Issue 2: Slow Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
Even with successful activation, the "click" reaction between the methyltetrazine and its dienophile partner (e.g., a TCO-modified molecule) can be slow.
Question: The reaction between my activated Methyltetrazine-PEG12-conjugate and my TCO-labeled molecule is proceeding very slowly. How can I speed it up?
Answer:
The kinetics of the iEDDA reaction are influenced by several factors. The table below outlines common reasons for slow ligation and how to address them.
| Potential Cause | Recommended Solution |
| Low Reactant Concentrations | The rate of this bimolecular reaction is dependent on the concentration of both the tetrazine and the TCO. If concentrations are too low, the reaction will be slow.[7][8] Increase the concentration of one or both reactants if possible. |
| Low Temperature | While the reaction proceeds at room temperature, lower temperatures will slow it down.[7] For faster kinetics, consider performing the reaction at room temperature or 37°C.[7][9] |
| Steric Hindrance | Bulky chemical groups near the tetrazine or TCO moieties can physically block their interaction, reducing the reaction rate.[7][10] If possible, redesign your linker or conjugation strategy to minimize steric hindrance. |
| Suboptimal Stoichiometry | An incorrect molar ratio can lead to an incomplete reaction. It is often beneficial to use a slight molar excess (e.g., 1.05 to 1.5-fold) of one of the components to drive the reaction to completion.[9] |
| Degraded Reagents | Ensure your tetrazine and TCO-containing molecules have been stored correctly, protected from light and moisture, to prevent degradation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of the this compound reaction? A1: For the initial activation of the carboxylic acid with EDC/NHS, a pH of 4.5-6.0 is optimal.[4][6] For the subsequent coupling of the NHS-activated ester to a primary amine, the optimal pH is between 7.2 and 8.0.[4][6] The iEDDA "click" reaction itself is efficient across a broad pH range of 6.0 to 9.0.[7][9]
Q2: Which buffers should I use and which should I avoid? A2: For the EDC/NHS activation step, use buffers free of primary amines and carboxylates. MES buffer is a common choice for the activation step.[1][4] For the coupling and ligation steps, phosphate-buffered saline (PBS) is widely used.[9] Avoid buffers containing primary amines like Tris and glycine, as they will compete in the reaction.[1]
Q3: How can I monitor the progress of the tetrazine-TCO ligation? A3: The progress of the tetrazine-TCO reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[11]
Q4: How does the methyl group on the tetrazine affect its reactivity and stability? A4: The methyl group on the tetrazine provides a good balance of stability and reactivity. While it reacts more slowly than hydrogen-substituted tetrazines, it has significantly better stability in aqueous solutions, making it a reliable choice for many applications.[7]
Experimental Protocols
Protocol 1: Two-Step Activation and Coupling of this compound to an Amine-Containing Molecule
This protocol is designed to maximize the efficiency of conjugating this compound to a molecule containing a primary amine (e.g., a protein).
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting columns
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use. Prepare your amine-containing molecule in the Activation Buffer.
-
Activation Step (pH 6.0):
-
To your amine-containing molecule in Activation Buffer, add the this compound solution.
-
Add EDC and Sulfo-NHS. A common starting molar ratio is a 1:2:5 ratio of protein:EDC:Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.[6]
-
-
Buffer Exchange (Optional but Recommended):
-
To remove excess EDC and byproducts and to adjust the pH for the coupling step, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.[6] This step improves the efficiency of the subsequent coupling reaction.
-
-
Coupling Step (pH 7.2-7.5):
-
If you did not perform a buffer exchange, adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
-
Quenching:
-
Purification:
-
Purify your final conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.
-
Protocol 2: General Procedure for Tetrazine-TCO Ligation
This protocol describes the "click" reaction between a tetrazine-modified molecule and a TCO-modified molecule.
Materials:
-
Tetrazine-modified molecule
-
TCO-modified molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation: Dissolve the tetrazine- and TCO-modified molecules in the Reaction Buffer to their desired concentrations.
-
Ligation:
-
Mix the two solutions. A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure the complete consumption of the other.[7][9]
-
Incubate the reaction at room temperature for 30-60 minutes.[9] For less reactive partners or lower concentrations, the incubation time can be extended, or the temperature can be increased to 37°C.[9]
-
-
Purification (Optional):
-
Depending on the downstream application, the final conjugate can be purified using methods like size-exclusion chromatography to remove any unreacted starting materials.
-
Visual Guides
Caption: Experimental workflow for the two-step activation and coupling reaction.
Caption: Troubleshooting decision tree for slow reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Labeling Efficiency of Methyltetrazine-PEG12-acid
Welcome to the technical support center for Methyltetrazine-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for specific issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker used in a two-stage bioconjugation process.[1]
-
Amine-Reactive Labeling: The carboxylic acid group (-acid) is first activated, typically with a carbodiimide (B86325) like EDC in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues on antibodies) to form a stable amide bond.[][3]
-
Bioorthogonal Click Chemistry: The methyltetrazine group remains available for a highly efficient and specific "click" reaction with a trans-cyclooctene (B1233481) (TCO) functionalized molecule.[4][5] This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is known for its exceptional speed and biocompatibility, allowing for the precise coupling of two molecules in complex biological environments.[5][6]
The PEG12 spacer enhances aqueous solubility and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[6][]
Q2: My labeling efficiency is very low. What are the common causes related to the initial amine-labeling step?
Low yield in the first step (amine labeling) is a frequent issue and often points to the stability and reactivity of the activated NHS ester. The primary competing reaction is the hydrolysis of the NHS ester by water, which renders it inactive.[3][8][9]
Key factors to investigate include:
-
Hydrolysis of the Activated Ester: The NHS ester is highly sensitive to moisture.[9] The rate of hydrolysis increases significantly with pH and temperature.[8][10]
-
Improper Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the NHS ester, drastically reducing labeling efficiency.[11] Sodium azide (B81097) should also be avoided as it can interfere with the chemistry.[12]
-
Suboptimal pH: The reaction with primary amines is most efficient at a pH of 7.2-8.5.[][11] Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis becomes excessively high.[3][11]
-
Antibody Purity and Concentration: The antibody should be highly pure (>95%) and at a suitable concentration (ideally >0.5 mg/mL).[13] Protein stabilizers like BSA will compete for labeling and must be removed.
Q3: The subsequent tetrazine-TCO "click" reaction is slow or incomplete. What should I troubleshoot?
If the initial labeling is successful, inefficiency in the second "click" step may be due to the following:
-
Degradation of Reactants: The tetrazine ring can be susceptible to degradation in aqueous media, especially in the presence of nucleophiles like thiols.[14][15] Ensure that your buffers are free from such contaminants.
-
Steric Hindrance: If the tetrazine and TCO groups are attached to large, bulky molecules, their ability to react can be physically blocked. The built-in PEG12 spacer helps mitigate this, but it can still be a factor.[14]
-
Inaccurate Quantification: The reaction works best with a slight molar excess of the tetrazine component relative to the TCO-containing molecule (typically 1.05-1.5 equivalents).[6] Ensure the concentrations of both reactant solutions have been accurately determined.
Q4: How should I prepare and store this compound and its activated form?
Proper handling is critical to maintaining the reagent's reactivity.
-
Solid Reagent: Store the solid this compound at -20°C in a desiccated environment.[16] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[17]
-
Stock Solutions: After activating the acid to an NHS ester, it must be used immediately.[12] If you must prepare a stock solution of the activated ester, use a high-quality, anhydrous organic solvent such as DMSO or DMF.[18][19] Store any unused stock solution at -20°C under an inert gas and avoid repeated freeze-thaw cycles.[]
Q5: What is the recommended method for purifying the final antibody conjugate?
Purification is essential to remove unreacted tetrazine linker, byproducts (like N-hydroxysuccinimide), and any protein aggregates.[20][21]
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger antibody conjugate from smaller, unconjugated molecules.[21]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removing small molecules, making it suitable for larger-scale preparations.[21][]
Troubleshooting Guides
Table 1: Troubleshooting Low Labeling Efficiency
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | NHS ester hydrolysis | Prepare the activated NHS ester immediately before use. Work quickly and keep the reaction temperature controlled (e.g., 4°C to slow hydrolysis).[8][12] |
| Contaminants in antibody buffer | Remove primary amines (Tris, glycine), BSA, and sodium azide via dialysis or buffer exchange using a desalting column.[12] | |
| Incorrect pH | Ensure the reaction buffer pH is between 7.2 and 8.5. A common choice is 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer.[11][23] | |
| Low antibody purity or concentration | Use an antibody that is >95% pure. If the concentration is below 0.5 mg/mL, concentrate the antibody first. | |
| Precipitation during reaction | Low solubility of the activated reagent | The PEG spacer enhances solubility, but if issues persist, add the activated reagent solution dropwise to the antibody solution while gently stirring.[17] |
| Poor "Click" Reaction Yield | Tetrazine degradation | Use freshly prepared solutions and ensure buffers are free of thiols or other strong nucleophiles.[14][15] |
| Incorrect molar ratio | Accurately quantify both the tetrazine-labeled antibody and the TCO-molecule. Use a 1.05-1.5 fold molar excess of the tetrazine component.[6] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Prevents competition for the NHS ester.[11][19] |
| pH (Amine Labeling) | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability.[] |
| Molar Excess (Amine Labeling) | 5- to 20-fold excess of activated tetrazine over antibody | Drives the reaction to completion. The optimal ratio should be determined empirically for each antibody.[13][17] |
| Reaction Time (Amine Labeling) | 1-2 hours at Room Temperature or 2-4 hours at 4°C | Sufficient time for conjugation while minimizing hydrolysis and protein degradation.[][24] |
| Quenching | Add a final concentration of 50-100 mM Tris or glycine | Consumes any unreacted NHS ester to stop the reaction.[24] |
Experimental Workflow Visualization
Troubleshooting Decision Tree for Low Yield
Experimental Protocols
Protocol 1: Standard Antibody Labeling with this compound
This protocol describes the activation of this compound to an NHS ester and subsequent conjugation to a primary antibody.
Materials:
-
Antibody of interest (in an amine-free buffer)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with desired storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
If necessary, perform buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.[17]
-
-
Activation of this compound (Prepare Immediately Before Use):
-
Dissolve this compound, NHS, and EDC in anhydrous DMSO to a concentration of 10 mM each.
-
In a separate microfuge tube, combine equal volumes of the 10 mM this compound, 10 mM NHS, and 10 mM EDC solutions.
-
Incubate at room temperature for 15 minutes to form the activated Methyltetrazine-PEG12-NHS ester.
-
-
Labeling Reaction:
-
Calculate the volume of the activated tetrazine solution needed for a 10- to 20-fold molar excess relative to the antibody.
-
Add the calculated volume of the activated tetrazine solution to the antibody solution. Add it dropwise while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to achieve a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS ester is consumed.
-
-
Purification:
-
Load the quenched reaction mixture onto a pre-equilibrated SEC column.
-
Elute the conjugate with the desired storage buffer according to the manufacturer's instructions.
-
Collect the fractions containing the purified antibody conjugate, which will typically elute first.
-
-
Characterization:
-
Determine the protein concentration (e.g., via BCA assay or A280 measurement).
-
Determine the concentration of the conjugated tetrazine via its UV-Vis absorbance (if its extinction coefficient is known) to calculate the Degree of Labeling (DOL).
-
The purified Tetrazine-labeled antibody is now ready for the subsequent click reaction with a TCO-functionalized molecule.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bidmc.org [bidmc.org]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Methyltetrazine-PEG12-PFP ester | BroadPharm [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. broadpharm.com [broadpharm.com]
- 20. Current approaches for the purification of antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
Common issues with tetrazine-TCO ligation and solutions
Welcome to the technical support center for tetrazine-TCO ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the tetrazine-TCO ligation reaction?
The tetrazine-TCO ligation is a bioorthogonal reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] It occurs between an electron-deficient tetrazine (diene) and a strained trans-cyclooctene (B1233481) (TCO), a dienophile.[1] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly in aqueous media without the need for a catalyst.[1][2][3] The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[2][4]
Q2: What makes this reaction so fast and specific?
The high speed and specificity of the tetrazine-TCO ligation are due to the unique electronic properties of the reactants. The high internal strain of the TCO double bond and the electron-deficient nature of the tetrazine ring lead to exceptionally fast reaction kinetics, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.[2][5] The reaction is highly selective, meaning TCO and tetrazine moieties do not react with naturally occurring functional groups found in biological systems, such as amines or thiols.[2]
Q3: What are the main applications for this chemistry?
This reaction is a powerful tool for conjugating biomolecules in complex biological environments.[1] Its catalyst-free nature makes it ideal for in vivo applications, including live-cell imaging, pretargeted imaging and therapy, protein-protein conjugations, and the development of antibody-drug conjugates (ADCs).[6][7][8]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during your experiments.
Issue 1: Slow or Incomplete Reaction
Q: My reaction is running slower than expected or is not going to completion. What are the possible causes and how can I fix it?
A: Several factors can contribute to a slow or incomplete reaction. The most common causes are related to reactant stability, suboptimal reaction conditions, or steric hindrance.
Troubleshooting Flowchart for Slow/Incomplete Reactions
Caption: Troubleshooting logic for slow or incomplete tetrazine-TCO reactions.
-
Degradation of Reactants:
-
Tetrazines: Some tetrazine derivatives, particularly those with strong electron-withdrawing groups, can be susceptible to degradation in aqueous media.[9][10][11] Dipyridyl-s-tetrazines, for instance, can be unstable, with 60-85% degradation observed after 12 hours in a DMSO/PBS mixture.[10] In contrast, more electron-rich phenyl or hydroxyl-substituted tetrazines show greater stability.[10]
-
TCOs: TCOs can degrade or isomerize to their unreactive cis-cyclooctene form, especially in the presence of thiols or under UV light.[9] Some studies suggest deactivation can occur in serum over 24 hours.[12]
-
Solution: Always use freshly prepared solutions or reagents that have been stored under appropriate conditions (e.g., desiccated at -20°C, protected from light).[9][13]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[6]
-
Low Reactivity of a Specific Tetrazine/TCO Pair: Reaction rates vary significantly depending on the substituents on both the tetrazine and TCO.
-
Steric Hindrance: If the tetrazine and TCO moieties are attached to bulky molecules (e.g., large proteins), their ability to react can be sterically hindered.[9]
-
Solution: Incorporate a flexible spacer, such as polyethylene (B3416737) glycol (PEG), between the reactive moiety and the molecule of interest.[9][14] This can improve accessibility and reaction efficiency.[9]
-
Issue 2: Low Product Yield
Q: My reaction seems to work, but the final yield of my conjugated product is very low. What could be the cause?
A: Low product yield, despite an apparently successful reaction, often points to issues with reactant quantification, side reactions, or product precipitation.
-
Inaccurate Quantification of Reactants: If the concentrations of your stock solutions are incorrect, the stoichiometry will be off, leading to a lower-than-expected yield of the desired product.
-
Side Reactions:
-
NHS Ester Hydrolysis: If you are introducing the tetrazine or TCO moiety onto a protein using an NHS ester, be aware that NHS esters are highly susceptible to hydrolysis in aqueous solutions.[11] This is especially true in buffers containing primary amines (e.g., Tris, glycine), which will compete with your target protein.[11][14]
-
Solution: Perform labeling reactions in an amine-free buffer (e.g., PBS, 100 mM sodium phosphate) at a pH between 7 and 9.[1][6][14] Use freshly prepared NHS ester solutions in an anhydrous solvent like DMSO or DMF.[1][14]
-
Tetrazine Reactions with Nucleophiles: While generally stable, some highly reactive tetrazines can react with nucleophiles like thiols.[11]
-
Solution: If your buffer contains reducing agents like DTT or TCEP, consider their compatibility with your specific tetrazine derivative.
-
-
Precipitation of Reactants or Product: If your biomolecules or the final conjugate have poor aqueous solubility, they may precipitate out of solution, leading to a low isolated yield.
Quantitative Data Summary
The selection of tetrazine and TCO derivatives has a profound impact on reaction speed and stability. The tables below summarize key quantitative data to aid in reagent selection.
Table 1: Comparative Reaction Kinetics (Second-Order Rate Constants, k₂)
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference(s) |
| General Range | TCO | 1 - 1 x 10⁶ | PBS buffer | [1][2] |
| Hydrogen-substituted | TCO | up to 30,000 | PBS, 37°C | [1][16] |
| Methyl-substituted | TCO | ~1,000 | PBS | [1] |
| 3,6-dipyridyl-s-tetrazine | TCO | 2,000 (±400) | PBS | [1] |
| Diphenyl-s-tetrazine | sTCO | up to 286,000 | 55:45 MeOH:water | [7] |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 (±15,000) | Water, 25°C | [17] |
| 3,6-dipyridyl-s-tetrazine | sTCO | 3,300,000 | Water | [18] |
Note: Reaction rates are highly dependent on the specific structures, solvent, and temperature. This table provides approximate values for comparison.
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Conditions | Stability Profile | Reference(s) |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C | ~60-85% degraded after 12 hours | [7][10] |
| Pyridyl & Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% remaining after 12 hours | [7][10] |
| Hydroxyl-substituted tetrazines | 1:9 DMSO/PBS, 37°C | Marginal degradation after 12 hours | [10] |
| DHP₂-substituted tetrazine | Buffered aqueous solution | >90% intact after >10 hours | [7] |
| 2Pyr₂-substituted tetrazine | Buffered aqueous solution | <1% intact after >10 hours | [7] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a typical workflow for a protein-protein conjugation using tetrazine-TCO ligation.
Caption: A standard workflow for conjugating two proteins via tetrazine-TCO ligation.
Protocol 1: Protein-Protein Conjugation
This protocol provides a general method for conjugating two proteins. Note that optimal conditions, such as molar excess of labeling reagents, may need to be empirically determined.
A. Preparation of TCO-Labeled Protein A
-
Buffer Exchange: Prepare Protein A at a concentration of 1-5 mg/mL in an amine-free buffer, such as PBS (pH 7.4).[14] If the protein is in a buffer containing Tris or glycine, perform a buffer exchange using a spin desalting column.[1][14]
-
Prepare NHS Ester: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[3][14]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3][6]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3][14]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[1][3]
B. Preparation of Tetrazine-Labeled Protein B
-
Repeat steps A1-A6 using Protein B and a Tetrazine-PEG-NHS ester.
C. Tetrazine-TCO Ligation
-
Reactant Calculation: Determine the volumes of the purified Protein A-TCO and Protein B-Tetrazine solutions required to achieve the desired molar ratio. A 1:1 ratio is common, but a slight excess (1.05-1.5 equivalents) of the tetrazine-labeled protein can be used.[1][14]
-
Ligation: Mix the two protein solutions in a single tube.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle rotation.[1][14] The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color or by following the decrease in its absorbance peak (510-550 nm).[1][2]
-
Purification (Optional): The final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[1][6]
-
Storage: Store the final conjugate at 4°C until further use.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Preventing hydrolysis of Methyltetrazine-PEG12-acid in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of Methyltetrazine-PEG12-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional molecule used in bioconjugation, a process that links molecules together. It contains a methyltetrazine group for bioorthogonal "click chemistry" reactions, a PEG12 spacer to increase water solubility and reduce steric hindrance, and a carboxylic acid group for conjugation to amine-containing molecules. Its primary use is in labeling proteins, antibodies, and other biomolecules for applications in drug delivery, in vivo imaging, and diagnostics.
Q2: What is hydrolysis and why is it a concern for this compound?
A2: Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. The tetrazine ring in this compound is susceptible to hydrolysis in aqueous environments, which can lead to its degradation. This degradation renders the molecule inactive for its intended click chemistry reaction with trans-cyclooctene (B1233481) (TCO) dienophiles. Preventing hydrolysis is therefore critical to ensure the efficiency and reproducibility of experiments.
Q3: What are the main factors that influence the rate of hydrolysis of this compound?
A3: The stability of the tetrazine ring is primarily affected by the following factors:
-
pH: Tetrazines are generally more stable in neutral to slightly acidic conditions (pH 6.0-7.5). Basic conditions (pH > 8) can significantly accelerate the rate of hydrolysis.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. For long-term storage, it is recommended to keep the compound at -20°C.
-
Presence of Nucleophiles: Buffer components with nucleophilic properties, such as primary and secondary amines (e.g., Tris buffer) or thiols (e.g., dithiothreitol (B142953) - DTT), can react with and degrade the tetrazine ring.
-
Exposure to Light: Some tetrazine derivatives are sensitive to light. It is good practice to protect solutions from prolonged exposure to light.
Q4: How does the methyl group on the tetrazine ring affect its stability?
A4: The methyl group is an electron-donating group. Compared to unsubstituted tetrazines or those with electron-withdrawing groups, the methyl group in this compound enhances the stability of the tetrazine ring in aqueous solutions. While tetrazines with electron-withdrawing groups can exhibit faster reaction kinetics in click chemistry, they are often less stable. The methyl substitution provides a good balance between reactivity and stability for many applications.
Q5: What are the recommended storage conditions for this compound?
A5:
-
Solid Form: Store at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Troubleshooting Guide: Preventing Hydrolysis
This guide is designed to help you diagnose and resolve common issues related to the degradation of this compound in your experiments.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no signal in click chemistry reaction. | Degradation of this compound prior to reaction. | 1. Verify Storage Conditions: Ensure the solid compound and stock solutions have been stored correctly at -20°C or below, protected from light and moisture. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of this compound in an appropriate anhydrous solvent immediately before use. 3. Check Buffer pH: Measure the pH of your reaction buffer. If it is above 7.5, consider using a buffer with a lower pH (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.4). 4. Evaluate Buffer Composition: Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols. Use non-nucleophilic buffers such as PBS or HEPES. |
| Inconsistent results between experiments. | Variable degradation of the tetrazine in aqueous buffer. | 1. Standardize Incubation Times: Minimize the time the this compound is in an aqueous buffer before the click reaction. Standardize this pre-incubation time across all experiments. 2. Control Temperature: Perform all steps at a consistent and, if possible, lower temperature (e.g., on ice or at 4°C) to slow down hydrolysis. 3. Assess Water Quality: Use high-purity, nuclease-free water to prepare buffers to avoid contaminants that could accelerate degradation. |
| Visible color change (fading of pink/red) of the tetrazine solution. | Degradation of the tetrazine chromophore. | 1. Immediate Use: The fading of the characteristic tetrazine color is a direct indicator of degradation. Use the solution immediately after preparation. 2. Spectrophotometric Quantification: Before use, you can quantify the concentration of the active tetrazine by measuring its absorbance at its λmax (typically around 520-540 nm). |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
This protocol outlines the best practices for preparing and handling solutions of this compound to minimize hydrolysis.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture.
-
Prepare Stock Solution:
-
Dissolve the solid this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
Ensure the solvent is completely anhydrous to prevent premature hydrolysis.
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquot and Store:
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution into the desired aqueous buffer to the final working concentration immediately before use.
-
Minimize the time the reagent is in the aqueous buffer prior to its use in the reaction.
-
Protocol 2: Spectrophotometric Assessment of this compound Stability
This protocol provides a method to quantitatively assess the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Aqueous buffer of interest (e.g., PBS pH 7.4, Tris pH 8.5)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Thermostatted cuvette holder (optional, but recommended)
Procedure:
-
Prepare Sample:
-
Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at the λmax of the tetrazine (typically 520-540 nm).
-
-
Initial Absorbance Measurement (T=0):
-
Immediately after preparation, measure the absorbance of the solution at the λmax. This will serve as your initial (100%) value.
-
-
Incubation:
-
Incubate the solution at a constant temperature (e.g., room temperature or 37°C). Protect the solution from light.
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its absorbance at the same wavelength.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial absorbance.
-
Plot the percentage of remaining compound versus time to determine the stability profile.
-
The half-life (t₁/₂) can be calculated by determining the time it takes for the absorbance to decrease by 50%.
-
Quantitative Data
| Tetrazine Derivative Class | Substituent Nature | General Stability in Aqueous Buffer (pH 7.4, 37°C) | Typical Half-life (t₁/₂) |
| Alkyl-substituted (e.g., Methyltetrazine) | Electron-donating | High | > 24 hours |
| Aryl-substituted | Neutral/Weakly withdrawing | Moderate | 12 - 24 hours |
| Pyridyl-substituted | Electron-withdrawing | Low to Moderate | 4 - 12 hours |
| Di-pyridyl-substituted | Strongly electron-withdrawing | Low | < 4 hours |
Note: This data is for illustrative purposes only. The actual stability of this compound should be determined empirically under your specific experimental conditions using the protocol provided above.
Visualizations
Overcoming steric hindrance in Methyltetrazine-PEG12-acid bioconjugation
Welcome to the technical support center for Methyltetrazine-PEG12-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for your experiments. Here you will find answers to frequently asked questions and detailed solutions to common challenges, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound bioconjugation?
A: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently.[1] In the case of this compound, steric hindrance can occur if the target functional group on your biomolecule (e.g., an amine or a strained alkene/alkyne) is located in a sterically crowded environment.[2][3] This can make it difficult for the reactive methyltetrazine moiety to approach the target, leading to low conjugation yields.[2] The PEG12 linker is designed to help mitigate this by providing a flexible spacer arm.[1][2]
Q2: What are the signs that steric hindrance might be affecting my conjugation reaction?
A: Common indicators of steric hindrance include:
-
Low or no conjugation yield: The amount of final conjugate is significantly lower than expected.[2]
-
Slow reaction rate: The conjugation proceeds much slower than anticipated for a typical tetrazine ligation.[4]
-
Incomplete conjugation: A portion of the starting material remains unreacted even with an excess of the this compound.[2]
-
Lack of site-specificity: If you are targeting a specific site, you may observe conjugation at more accessible, unintended locations on your biomolecule.[2]
Q3: How does the PEG12 linker in this compound help overcome steric hindrance?
A: The polyethylene (B3416737) glycol (PEG) linker acts as a flexible spacer, increasing the distance between the methyltetrazine group and the molecule it is attached to.[1][2] This extended reach allows the reactive moiety to access sterically hindered sites on a target biomolecule that might otherwise be inaccessible.[5] The hydrophilic nature of the PEG linker can also improve the solubility of the conjugate and prevent aggregation.[5]
Q4: What are the optimal reaction conditions for this compound conjugation?
A: The optimal conditions can vary depending on the specific biomolecule and the complementary reactant (e.g., TCO or norbornene). However, here are some general guidelines:
-
pH: For reactions with trans-cyclooctene (B1233481) (TCO), a pH range of 6.0 to 9.0 is generally effective.[4][6] When activating the carboxylic acid of this compound to react with amines (e.g., using EDC/NHS chemistry), a pH of 7.0-8.0 is often optimal.[7][8] It is crucial to use amine-free buffers such as PBS or HEPES for NHS ester reactions.[6][8]
-
Temperature: Most tetrazine ligation reactions proceed rapidly at room temperature (20-25°C).[4][9] In some cases, incubating at 37°C can accelerate the reaction.[6] For less stable biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.[6]
-
Stoichiometry: A slight molar excess (1.1 to 1.5 equivalents) of the this compound is often used to drive the reaction to completion, especially when the biomolecule is the limiting reagent.[4][6]
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your bioconjugation experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The target site on the biomolecule is inaccessible.[2] | • Increase Incubation Time: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C).[6]• Increase Temperature: If your biomolecule is stable, consider running the reaction at 37°C.[6]• Optimize Linker Length: If steric hindrance is severe, consider using a similar reagent with a longer PEG linker (e.g., PEG24).[1] |
| Degradation of Tetrazine: The characteristic pink/red color of the tetrazine solution has faded.[10] | • Use Fresh Reagents: Prepare fresh solutions of this compound before each experiment.[10]• Proper Storage: Store the stock solution (dissolved in an anhydrous solvent like DMSO or DMF) in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[10] | |
| Inefficient Activation of Carboxylic Acid (for amine coupling): The EDC/NHS chemistry is not working optimally. | • Optimize pH: Ensure the reaction pH is between 7.0 and 8.0.[7]• Use Fresh EDC/NHS: These reagents are moisture-sensitive. Use freshly opened vials or store them properly desiccated.• Amine-Containing Buffers: Avoid buffers like Tris or glycine (B1666218) that will compete with your target amine.[8] | |
| Slow Reaction Rate | Low Reactant Concentration: The reaction is too dilute. | • Increase Concentration: If possible, increase the concentration of one or both reactants.[4] |
| Suboptimal Temperature: The reaction is being performed at a low temperature. | • Increase Temperature: Perform the reaction at room temperature or 37°C if your biomolecules can tolerate it.[4][6] | |
| Precipitation of Reactants or Product | Poor Solubility: The biomolecule or the final conjugate is aggregating. | • Add Co-solvent: A small amount of an organic co-solvent like DMSO or DMF can improve solubility. Ensure this is compatible with your biological system.[5]• PEGylation: The PEG12 linker should already enhance solubility, but if aggregation persists, ensure the buffer conditions are optimal for your biomolecule.[5] |
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Ligation
This protocol describes the reaction of a TCO-modified biomolecule with this compound.
Materials:
-
TCO-functionalized biomolecule
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the TCO-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction tube, add the TCO-functionalized biomolecule.
-
Add the this compound stock solution to the biomolecule solution. A 1.1 to 1.5-fold molar excess of the tetrazine reagent is recommended.[6] The final concentration of DMSO or DMF should be kept low (ideally <5%) to avoid affecting the biomolecule's stability.
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[1]
-
Protocol 2: Two-Step Conjugation to Primary Amines
This protocol involves the activation of the carboxylic acid on this compound with EDC/NHS, followed by reaction with an amine-containing biomolecule.
Materials:
-
Amine-containing biomolecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: MES buffer (pH 5.0-6.0)
-
Reaction Buffer: PBS or HEPES (pH 7.2-8.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Reagents:
-
Dissolve the amine-containing biomolecule in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in the activation buffer.
-
-
Activation of this compound:
-
In a separate tube, add the this compound stock solution.
-
Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Methyltetrazine-PEG12-NHS ester solution to the biomolecule solution. Use a 10- to 20-fold molar excess of the activated linker relative to the biomolecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1]
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.[1]
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for TCO-Tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Stability of the Tetrazine-TCO Linkage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues encountered during in vivo experiments involving the tetrazine-trans-cyclooctene (TCO) ligation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the in vivo stability of the tetrazine-TCO linkage?
A1: The in vivo stability of the tetrazine-TCO linkage is primarily influenced by the stability of the individual components prior to their reaction. Key factors include:
-
TCO Isomerization: The strained trans-conformation of TCO is crucial for its reactivity. In vivo, TCO can isomerize to its unreactive cis-isomer, a process that can be catalyzed by thiols and copper-containing serum proteins.[1] More reactive, conformationally strained TCOs like sTCO are particularly susceptible to this isomerization.[2][3]
-
Tetrazine Degradation: The stability of the tetrazine ring is highly dependent on its substituents. Electron-withdrawing groups increase the reactivity of the tetrazine in the Diels-Alder reaction but can also make the ring more prone to degradation in aqueous or biological media.[2][4][5] Conversely, electron-donating groups on the tetrazine ring can improve its stability.[6]
-
Steric Hindrance: Bulky molecules conjugated to either the tetrazine or TCO can sterically hinder the reaction, reducing the efficiency of the ligation in vivo.[4][7][8]
-
Hydrophobicity: Highly hydrophobic TCO moieties can interact with proteins or be sequestered in hydrophobic pockets, making them inaccessible for reaction.[8][9]
Q2: How do I choose the right tetrazine and TCO derivatives for my in vivo experiment?
A2: The selection of the optimal tetrazine and TCO pair requires a balance between reactivity and stability.[2]
-
For rapid labeling at low concentrations: Highly reactive pairs are necessary. This often involves using a strained TCO (like sTCO or d-TCO) and a tetrazine with electron-withdrawing groups.[3] However, the stability of these reagents over longer experimental time courses must be considered.
-
For long-term in vivo studies: More stable derivatives are recommended. This may involve using a less strained TCO and a tetrazine with electron-donating groups (e.g., methyl-substituted tetrazines).[6] While the reaction kinetics will be slower, the prolonged availability of the reactants in their active form can lead to higher overall yields. Diaryl tetrazines often provide a good balance of reactivity and stability.[2]
-
Solubility: For in vivo applications, using PEGylated tetrazine or TCO derivatives can improve aqueous solubility and pharmacokinetic properties.[4][8]
Q3: My in vivo ligation yield is low. What are the potential causes and how can I troubleshoot this?
A3: Low in vivo ligation yield can stem from several factors. Our troubleshooting guide below provides a systematic approach to identifying and resolving the issue. Common causes include degradation of reactants, suboptimal stoichiometry, and steric hindrance.
Q4: Can I monitor the progress of the tetrazine-TCO ligation in vivo?
A4: Yes, there are several methods to monitor the reaction in vivo, primarily through imaging techniques. If one of the components is radiolabeled (e.g., with 18F), PET imaging can be used to track its biodistribution and accumulation at the target site where the other component is located.[10][11] Similarly, if a fluorescent probe is used, in vivo fluorescence imaging can monitor the ligation.[12][13] For some fluorogenic tetrazine probes, an increase in fluorescence upon reaction provides a direct measure of the ligation event.[14]
Troubleshooting Guide
This guide addresses common problems encountered during in vivo tetrazine-TCO ligation experiments.
| Issue | Possible Cause | Recommended Solution(s) |
| Low or No Product Formation | Degradation of Reactants: Tetrazines with electron-withdrawing groups can be unstable in aqueous media. TCOs can isomerize to their unreactive cis-form, especially in the presence of thiols.[1][4] | - Use freshly prepared solutions of tetrazine and TCO. - Select more stable derivatives for long-term experiments (e.g., methyl-substituted tetrazines, less strained TCOs).[6] - For highly reactive TCOs, consider using radical inhibitors like Trolox to suppress isomerization.[1] |
| Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to TCO can lead to an incomplete reaction. | - Optimize the molar ratio of the reactants. A slight excess (1.5-2 fold) of one reactant, often the smaller, more easily cleared molecule, can drive the reaction to completion.[4][15] | |
| Steric Hindrance: Bulky molecules attached to the tetrazine or TCO are impeding their approach.[7][8] | - Introduce a flexible spacer, such as a PEG linker, between the reactive moiety (tetrazine or TCO) and the larger molecule (e.g., an antibody).[4][8] | |
| Poor Solubility/Bioavailability: Hydrophobic reactants may precipitate or bind non-specifically to proteins. | - Use PEGylated tetrazine or TCO derivatives to improve aqueous solubility and in vivo pharmacokinetics.[4] | |
| High Background Signal/Off-Target Labeling | Non-specific Binding of Reactants: The tetrazine or TCO conjugate may bind non-specifically to tissues. | - Optimize the clearance time for the first administered component before injecting the second. - For pre-targeting with antibodies, consider using a clearing agent. |
| Inherent Reactivity of Tetrazine with Biomolecules: Some tetrazine derivatives can react non-specifically with proteins.[16] | - Screen for tetrazine derivatives with minimal proteome reactivity for your specific application.[16] | |
| Inconsistent Results | Variability in Reagent Quality: Degradation of stock solutions over time. | - Store tetrazine and TCO reagents under appropriate conditions (desiccated, protected from light).[4] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: Comparative Reaction Kinetics of Tetrazine Derivatives with TCO
| Tetrazine Derivative (Substituents) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| H, Pyridyl | ~3,000 | High reactivity. |
| CH₃, Pyridyl | ~1,000 | Good balance of reactivity and stability. |
| CO₂Et, Pyridyl | ~10,000 | Very high reactivity, but lower stability. |
| CN, Pyridyl | ~33,000 | Extremely high reactivity, but very low stability. |
| H, Pyrimidyl | ~13,000 | High reactivity. |
| CH₃, Pyrimidyl | ~5,000 | Good balance of reactivity and stability. |
| Data is compiled from various sources and serves as a general guide. Actual rates will depend on the specific TCO derivative, solvent, and temperature. |
Table 2: In Vivo Stability of TCO Derivatives
| TCO Derivative | In Vivo Half-Life/Stability | Notes |
| d-TCO | No degradation observed in human serum after 4 days. | Susceptible to thiol-promoted isomerization.[2] |
| s-TCO | Prone to rapid isomerization in the presence of thiols. | Highly reactive but less stable.[2] |
| Antibody-conjugated TCO | 75% remained reactive in vivo after 24 hours. | Stability can be influenced by the conjugation site and linker.[2] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Pre-targeted Fluorescence Imaging
This protocol outlines a general workflow for a pre-targeted in vivo imaging experiment using a TCO-conjugated antibody and a fluorescent tetrazine probe.
-
Antibody-TCO Conjugate Administration:
-
Reconstitute the lyophilized TCO-conjugated antibody in sterile PBS to a final concentration of 1 mg/mL.
-
Administer the Antibody-TCO conjugate to the animal model (e.g., tumor-bearing mouse) via intravenous injection. The dose should be optimized for the specific antibody.
-
-
Accumulation and Clearance:
-
Allow the Antibody-TCO conjugate to accumulate at the target site and for the unbound conjugate to clear from circulation. This period is typically 24-72 hours, depending on the antibody's pharmacokinetics.[13]
-
-
Fluorescent Tetrazine Probe Administration:
-
Prepare a stock solution of the fluorescent tetrazine probe in DMSO.
-
Dilute the stock solution in sterile PBS to the desired final concentration for injection, ensuring the final DMSO concentration is low (<5%).
-
Administer the fluorescent tetrazine probe via intravenous injection.[12]
-
-
In Vivo Imaging:
-
At various time points post-tetrazine injection (e.g., 1, 4, 8, 24 hours), anesthetize the animal.
-
Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the chosen fluorophore.[13]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the target region (e.g., tumor) and a non-target region (e.g., muscle) to determine the target-to-background ratio.
-
Protocol 2: Assessing the In Vitro Stability of Tetrazine/TCO in Serum
This protocol provides a method to evaluate the stability of a tetrazine or TCO derivative in serum.
-
Preparation:
-
Prepare a stock solution of the tetrazine or TCO derivative in a suitable solvent (e.g., DMSO).
-
Obtain fresh serum (e.g., human or mouse serum).
-
-
Incubation:
-
Spike the serum with the tetrazine or TCO derivative to a final concentration relevant to your in vivo experiment.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the serum sample.
-
-
Analysis:
-
Analyze the concentration of the intact tetrazine or TCO derivative in the aliquots using a suitable analytical method, such as HPLC or LC-MS.
-
-
Data Interpretation:
-
Plot the percentage of the remaining intact compound against time to determine its stability profile and half-life in serum.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of {sup 18}F-labeled TCO for pre-targeted PET imaging in the brain (Journal Article) | ETDEWEB [osti.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyltetrazine-PEG12-Acid Labeled Proteins by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying proteins labeled with Methyltetrazine-PEG12-acid using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of this compound labeled proteins.
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation of Labeled and Unlabeled Protein | 1. Inappropriate Column Chemistry: The hydrophobicity difference between the labeled and unlabeled protein may not be sufficient for resolution on the selected column. | 1. Column Selection: Use a C4 or C18 column with a wide pore size (300 Å) suitable for proteins. A C4 column is generally less hydrophobic and can provide better separation for large biomolecules. If resolution is still poor, a more hydrophobic C18 column may be necessary.[1] 2. Optimize Gradient: A shallow gradient is crucial for separating species with small differences in hydrophobicity. Start with a broad scouting gradient (e.g., 5-95% Acetonitrile (B52724) in 30 minutes) and then narrow the range and decrease the slope around the elution time of your protein.[2][3] |
| 2. Gradient is Too Steep: A rapid increase in organic solvent concentration will cause both labeled and unlabeled proteins to elute close together. | 3. Mobile Phase Additives: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both aqueous and organic mobile phases to improve peak shape and resolution.[1] | |
| Peak Tailing for the Labeled Protein Peak | 1. Secondary Interactions: The tetrazine moiety or exposed hydrophobic regions of the protein may be interacting with residual silanols on the silica-based column packing.[4][5] | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the silanols (typically < pH 4). Using 0.1% TFA achieves this. 2. Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can reduce secondary interactions and improve peak symmetry.[1] 3. Use a High-Purity, End-capped Column: Modern, high-purity silica (B1680970) columns with proper end-capping minimize silanol (B1196071) interactions.[4] |
| 2. Column Overload: Injecting too much protein can lead to peak distortion. | 4. Reduce Sample Load: Decrease the amount of protein injected onto the column. | |
| Low Recovery of Labeled Protein | 1. Irreversible Adsorption: The labeled protein, being more hydrophobic, may irreversibly bind to the column matrix. | 1. Column Choice: A C4 column may be less prone to irreversible binding than a C18 column. 2. Mobile Phase Modifier: In some cases, adding a small amount of isopropanol (B130326) to the organic mobile phase can help elute very hydrophobic proteins. 3. Post-run Column Wash: Implement a steep gradient wash with a high percentage of organic solvent (e.g., 95% acetonitrile or isopropanol) after each run to strip strongly bound proteins from the column. |
| Ghost Peaks in the Chromatogram | 1. Contaminated Mobile Phase: Impurities in the solvents or buffers can accumulate on the column and elute as ghost peaks during the gradient. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers. 2. Filter Mobile Phases: Filter all mobile phases through a 0.22 µm filter before use. |
| 2. Carryover from Previous Injections: Strongly retained protein from a previous run may elute in a subsequent run. | 3. Implement a Blank Injection: Run a blank gradient (injecting mobile phase or sample buffer) between samples to ensure the column is clean. |
Size-Exclusion Chromatography (SEC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Labeled and Unlabeled Protein | 1. Insufficient Difference in Hydrodynamic Radius: The addition of the this compound label may not significantly increase the protein's size for baseline separation. | 1. Column Selection: Use a column with a pore size appropriate for the molecular weight range of your protein and its conjugate. A column with a smaller particle size can provide higher resolution.[6] 2. Optimize Flow Rate: A lower flow rate can sometimes improve resolution, but will increase run time. |
| 2. Non-ideal SEC Behavior: Secondary hydrophobic or ionic interactions between the protein and the column matrix can affect elution time. | 3. Adjust Mobile Phase Composition: Increase the ionic strength of the mobile phase (e.g., 150-300 mM NaCl or KCl) to minimize ionic interactions. Adding a small percentage of an organic solvent like isopropanol (e.g., 5%) can sometimes reduce hydrophobic interactions. | |
| Peak Broadening or Tailing | 1. Sample Aggregation: The labeling process or sample handling may have induced protein aggregation. | 1. Sample Preparation: Centrifuge the sample at high speed before injection to remove any precipitated aggregates. 2. Mobile Phase Additives: The inclusion of additives like arginine in the mobile phase can sometimes reduce aggregation. |
| 2. Secondary Interactions with the Column: As mentioned above, non-ideal interactions can lead to poor peak shape. | 2. See "Non-ideal SEC Behavior" solutions above. | |
| Unexpected Elution Time of Labeled Protein | 1. Protein Conformation Changes: The labeling may have altered the protein's conformation, affecting its hydrodynamic radius in a non-predictable way. | 1. Characterize with Standards: Run molecular weight standards to calibrate your column and determine the apparent molecular weight of your labeled and unlabeled protein. 2. Orthogonal Technique: Use another analytical method, like SDS-PAGE, to confirm the presence of the labeled protein. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound label affect my protein's behavior in RP-HPLC?
A1: The this compound label will increase the hydrophobicity of your protein. The tetrazine ring itself is hydrophobic, and while the PEG12 linker adds hydrophilicity, the overall effect is typically an increase in retention time on an RP-HPLC column compared to the unlabeled protein. The exact shift in retention time will depend on the protein's intrinsic hydrophobicity and the HPLC conditions.
Q2: Will I be able to separate multi-labeled species from mono-labeled species by RP-HPLC?
A2: It is often possible. Each additional label will further increase the protein's hydrophobicity, leading to a longer retention time. By optimizing your gradient to be very shallow, you may be able to resolve species with different numbers of labels.
Q3: How does the this compound label affect my protein's behavior in SEC?
A3: The PEG12 linker will increase the hydrodynamic radius of your protein, causing it to elute slightly earlier in SEC than the unlabeled protein.[7] However, the change will be small. For a small protein, this change may be sufficient for baseline separation, but for larger proteins, the relative size increase is smaller, and achieving good resolution can be challenging.
Q4: What is the best way to monitor the success of the labeling reaction before purification?
A4: The tetrazine ligation reaction can be monitored spectrophotometrically by the disappearance of the tetrazine's characteristic color and its absorbance peak around 520-540 nm. You can also use SDS-PAGE; the labeled protein should show a slight increase in molecular weight. For more precise confirmation, mass spectrometry is recommended.
Q5: Is the this compound label stable under typical HPLC conditions?
A5: Yes, the methyltetrazine group is generally stable in the aqueous buffered mobile phases used for HPLC. The use of TFA in RP-HPLC mobile phases is also well-tolerated.
Experimental Protocols
Protocol 1: Labeling of a TCO-Modified Protein with this compound
This protocol assumes your protein of interest has been modified to contain a trans-cyclooctene (B1233481) (TCO) group.
-
Prepare the TCO-Protein: Dissolve the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in an organic solvent like DMSO to create a 10 mM stock solution.
-
Ligation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the TCO-protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction is often complete in under an hour.
-
Monitoring (Optional): Monitor the reaction by measuring the decrease in absorbance at ~530 nm.
-
Quenching (Optional): To remove unreacted this compound, you can perform a buffer exchange using a desalting column.
Protocol 2: RP-HPLC Purification
-
Column: Wide-pore (300 Å) C4 or C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm and/or 220 nm.
-
Gradient:
-
Scouting Gradient: 5-95% B over 30 minutes.
-
Optimized Gradient (Example): Based on the scouting run, if the proteins elute between 30% and 50% B, an optimized gradient could be:
-
25-55% B over 30 minutes.
-
-
-
Injection Volume: 20-100 µL, depending on protein concentration.
-
Post-Run Wash: 95% B for 5 minutes, followed by re-equilibration at initial conditions for 10-15 minutes.
Protocol 3: SEC-HPLC Analysis and Purification
-
Column: SEC column appropriate for the molecular weight of the protein (e.g., 300 Å pore size for most proteins).
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Run Time: Isocratic elution for a sufficient time to allow all species to elute (typically 15-30 minutes).
-
Injection Volume: 10-50 µL.
Visualizations
Caption: Experimental workflow for protein labeling and HPLC purification.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 1. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility Challenges with Methyltetrazine-PEG12-acid
This technical support guide provides researchers, scientists, and drug development professionals with practical advice for managing solubility challenges associated with Methyltetrazine-PEG12-acid. By addressing common issues through troubleshooting guides and frequently asked questions, this resource aims to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a bifunctional molecule used in bioconjugation, specifically in "click chemistry" reactions.[1][2] It comprises a methyltetrazine group for reaction with trans-cyclooctene (B1233481) (TCO) modified molecules, a terminal carboxylic acid for conjugation to primary amines (with activation), and a polyethylene (B3416737) glycol (PEG) spacer.[3] The PEG12 spacer is hydrophilic and is designed to increase the water solubility of the molecule.[3] While inherently more water-soluble due to the PEG chain, its solubility can be influenced by the buffer's pH and the presence of the terminal carboxylic acid.
Q2: I am having trouble dissolving this compound directly in my aqueous reaction buffer. What should I do?
A2: Direct dissolution in aqueous buffers, especially at high concentrations, can be challenging. The recommended procedure is to first prepare a concentrated stock solution in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][4][5][6][7] This stock solution can then be added dropwise to your aqueous reaction buffer with gentle vortexing. It is advisable to keep the volume of the organic solvent minimal (e.g., less than 5% of the total reaction volume) to avoid negative impacts on your biomolecules.[8][9]
Q3: How does pH affect the solubility of this compound?
Q4: My solution becomes cloudy after adding the this compound stock solution to my protein solution. Is this a solubility issue with the reagent?
A4: While it could be related to the reagent's solubility, it is more likely an indication of protein aggregation.[13][14] Protein aggregation can be triggered by several factors, including the addition of an organic solvent (from the stock solution), high protein concentration, or suboptimal buffer conditions.[15][16] It is crucial to distinguish between reagent precipitation and protein aggregation.
Q5: How can I prevent protein aggregation when using this compound?
A5: To minimize protein aggregation, consider the following strategies:
-
Optimize Protein Concentration: Working with lower protein concentrations (e.g., 1-5 mg/mL) can reduce the likelihood of aggregation.[16]
-
Buffer Composition: Ensure your buffer has an appropriate pH and ionic strength for your specific protein. The addition of stabilizing excipients, such as L-arginine or polysorbate, can also be beneficial.[14]
-
Controlled Addition: Add the this compound stock solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent.[13]
-
Temperature Control: Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the aggregation process.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reagent does not dissolve in organic solvent (DMSO/DMF). | Solvent is not anhydrous. | Use fresh, anhydrous DMSO or DMF. Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[1][4][5][6][7] |
| Reagent has degraded. | Store the reagent desiccated at -20°C as recommended.[1][4][5][6][7] Avoid repeated freeze-thaw cycles of the stock solution. | |
| A precipitate forms immediately upon adding the stock solution to the aqueous buffer (without protein). | The concentration of the reagent in the final aqueous solution is too high. | Decrease the final concentration of the this compound. Increase the volume of the aqueous buffer. |
| The pH of the aqueous buffer is too low. | Increase the pH of the aqueous buffer to 7.0 or slightly above to ensure the carboxylic acid is deprotonated and more soluble.[10][11][12] | |
| The solution becomes turbid or a precipitate forms after adding the reagent to a protein solution. | Protein aggregation. | See Q5 in the FAQ section for detailed strategies to prevent protein aggregation. |
| The reagent is precipitating due to interactions with the protein or buffer components. | Try a different buffer system. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffer.[17] | |
| Low conjugation efficiency, potentially indicating poor reagent availability. | The reagent has hydrolyzed or degraded. | Prepare fresh stock solutions of the reagent before each use.[15] |
| Suboptimal reaction conditions. | Ensure the pH of the reaction buffer is suitable for the conjugation chemistry you are performing (e.g., EDC/NHS activation of the carboxylic acid). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1][4][5][6][7]
-
Dissolution: Under anhydrous conditions, add a calculated volume of fresh, anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10-50 mM).
-
Mixing: Gently vortex or sonicate the vial until the reagent is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from moisture.[1][4][5][6][7] For long-term storage, consider aliquoting the stock solution to avoid multiple freeze-thaw cycles.
Protocol 2: General Procedure for Bioconjugation to a Protein
-
Buffer Preparation: Prepare your protein in a suitable, amine-free buffer (e.g., PBS) at an optimized concentration (typically 1-5 mg/mL).[16]
-
Reagent Addition: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution dropwise.
-
Incubation: Incubate the reaction mixture under optimized conditions (temperature and time) for your specific application.
-
Purification: Remove excess, unreacted reagent using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
Visualizations
Caption: Key factors influencing the solubility of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2183440-39-1 | BroadPharm [broadpharm.com]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. confluore.com [confluore.com]
- 7. confluore.com [confluore.com]
- 8. encapsula.com [encapsula.com]
- 9. encapsula.com [encapsula.com]
- 10. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
Impact of pH on Methyltetrazine-PEG12-acid reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Methyltetrazine-PEG12-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with a trans-cyclooctene (B1233481) (TCO)-modified molecule?
A1: The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO is robust and proceeds efficiently across a broad pH range, typically between pH 6 and 9.[1][2] For most bioconjugation applications, physiological pH (around 7.4) is recommended. Studies have shown no significant change in the reaction kinetics of tetrazine with its cycloaddition partner (TCO) at pH 5.0 compared to pH 7.4.[3]
Q2: How does pH affect the stability of this compound?
A2: this compound is one of the more stable tetrazine derivatives available for bioconjugation due to the electron-donating nature of the methyl group.[4][5][6] It exhibits good stability in aqueous solutions at physiological pH.[3] However, tetrazines can be susceptible to degradation under strongly basic conditions (e.g., pH > 8.5) or in the presence of reducing agents.[7][8] For long-term storage, it is recommended to keep the reagent at -20°C and desiccated.[4]
Q3: I am activating the carboxylic acid of this compound to react with an amine. What is the optimal pH for this activation step?
A3: For the activation of the carboxylic acid using reagents like EDC and NHS to form an NHS ester, a pH range of 7-9 is recommended.[4] It is crucial to use a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, to prevent the buffer from competing with your amine-containing molecule for reaction with the activated ester.[4]
Q4: Can I monitor the progress of the Methyltetrazine-TCO reaction?
A4: Yes, the progress of the reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic pink color and the corresponding decrease in its absorbance in the 510-550 nm range.[2][9]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure the reagent has been stored properly at -20°C and desiccated.[4]- Before use, allow the vial to warm to room temperature before opening to prevent condensation.[4]- Prepare fresh solutions of the reagent before each experiment. |
| Suboptimal pH of the reaction buffer | - For the iEDDA reaction with TCO, ensure the pH is within the 6-9 range.[1][2]- If activating the carboxylic acid, maintain a pH of 7-9 using a non-amine-containing buffer.[4] |
| Inefficient activation of the carboxylic acid | - Use fresh solutions of activating agents like EDC and NHS.[4]- Optimize the molar ratio of EDC/NHS to the this compound. A common starting point is a 1.5-fold molar excess of EDC and NHS.[4] |
| Presence of competing nucleophiles | - If reacting with an amine, ensure your buffer does not contain primary amines (e.g., Tris). Use PBS or borate buffer instead.[4] |
| Steric hindrance | - If conjugating large biomolecules, steric hindrance might slow down the reaction. Consider using a Methyltetrazine-PEG linker with a longer PEG chain to increase the distance between the reactive moieties. |
Issue 2: Reaction is Slower Than Expected
| Possible Cause | Troubleshooting Steps |
| Low concentration of reactants | - While the reaction is fast, very low concentrations can increase the reaction time. If possible, increase the concentration of one or both reactants. |
| Incorrect buffer composition | - Although generally robust, extreme buffer conditions or the presence of certain additives could potentially affect the reaction rate. Ensure the use of standard biological buffers like PBS. |
| Isomerization of trans-cyclooctene (TCO) | - TCO can isomerize to the less reactive cis-cyclooctene (CCO), especially upon exposure to thiols or certain metals. Long-term storage of TCO-containing molecules is not recommended.[4] |
Data Presentation
Table 1: Impact of pH on this compound Stability and Reaction
| pH Range | Impact on Methyltetrazine Stability | Impact on iEDDA Reaction with TCO | Notes |
| < 4 | Potential for hydrolysis of some linkage chemistries, though the tetrazine ring itself is relatively stable. | The reaction is generally tolerant, but very low pH can affect the stability and conformation of biomolecules. | For applications involving silane (B1218182) coatings, a pH of 4-5 is optimal for controlled hydrolysis.[10] |
| 4 - 6 | Generally stable. | Reaction proceeds efficiently. No significant change in kinetics compared to physiological pH.[3] | |
| 6 - 8 | High stability.[3] | Optimal range for most bioconjugation reactions.[1][2] | Physiological pH (~7.4) is a common choice. |
| 8 - 9 | Generally stable, but stability may decrease at the higher end of this range.[8] | Reaction proceeds efficiently.[1][2] | Optimal for NHS ester activation of the carboxylic acid.[4] |
| > 9 | Increased risk of degradation of the tetrazine ring.[8] | While the reaction may still proceed, the stability of the tetrazine becomes a limiting factor. | Generally avoid for prolonged reactions. |
Table 2: Second-Order Rate Constants for Selected Tetrazine-TCO Reactions at Physiological pH
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water |
Note: These are approximate values. Actual rates will depend on the specific structures of the reactants and the experimental conditions.[9]
Experimental Protocols
Protocol 1: General Procedure for Conjugating an Amine-Containing Molecule to this compound
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS (e.g., 100 mM) in anhydrous DMSO or DMF.
-
Prepare your amine-containing molecule in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS).[4]
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated Methyltetrazine-PEG12-NHS ester to your amine-containing molecule solution. The molar excess of the linker will depend on the desired degree of labeling and should be optimized. A starting point could be a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove excess linker and reaction byproducts.
-
Protocol 2: Monitoring Tetrazine-TCO Ligation Kinetics via UV-Vis Spectroscopy
-
Prepare Stock Solutions:
-
Prepare stock solutions of your methyltetrazine-containing molecule and your TCO-containing molecule in a suitable solvent (e.g., DMSO).
-
-
Determine Molar Extinction Coefficient:
-
Accurately determine the molar extinction coefficient of the methyltetrazine-containing molecule at its λmax (typically 520-540 nm) in the desired reaction buffer.
-
-
Set up the Reaction:
-
In a quartz cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in a temperature-controlled spectrophotometer.
-
-
Initiate and Monitor the Reaction:
-
Start the spectrophotometer measurement and then add the methyltetrazine solution to the cuvette to initiate the reaction. Mix quickly and thoroughly.
-
Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental design (e.g., using a large excess of TCO for pseudo-first-order kinetics).
-
Mandatory Visualizations
Caption: Workflow for Amine Conjugation to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Confirming Successful Methyltetrazine-PEG12-acid Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. This guide provides a comparative overview of analytical techniques to confirm the successful conjugation of Methyltetrazine-PEG12-acid, a frequently used reagent in bioconjugation, with a focus on providing supporting experimental data and detailed protocols.
The confirmation of a successful conjugation event is paramount to ensure the desired biological activity and therapeutic efficacy of the final product. This guide will compare the most common and effective analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will also explore alternative and commercially available solutions.
Understanding the Conjugation
This compound is a chemical reagent used in "click chemistry," a method for efficiently and specifically joining molecules.[1][2][3][4] It contains a methyltetrazine group that reacts rapidly and selectively with a trans-cyclooctene (B1233481) (TCO) functional group in a bioorthogonal reaction. This reaction is widely used to link molecules, such as proteins, antibodies, or drugs. The PEG12 (polyethylene glycol) component is a linker that adds solubility and flexibility to the conjugated molecule.
To confirm a successful conjugation, we need to be able to differentiate the final conjugated product from the initial starting materials. The following analytical techniques provide distinct ways to achieve this.
Comparison of Analytical Methods
Each analytical method offers unique advantages and provides different types of information. The choice of method will depend on the specific requirements of the experiment, the available equipment, and the nature of the molecules being conjugated.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC/UPLC | Separation based on size (SEC) or hydrophobicity (RPC). | Purity of the conjugate, separation of conjugated from unconjugated species, and quantification. | High resolution, quantitative, well-established methods. | Can be time-consuming to develop methods, may not provide direct structural information. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of molecules. | Precise mass of the conjugate, confirming the addition of the this compound. | Highly sensitive, provides direct evidence of conjugation, can identify sites of modification. | Can be complex to interpret for heterogeneous samples, may require specialized equipment. |
| NMR Spectroscopy | Detection of the magnetic properties of atomic nuclei. | Detailed structural information of the conjugate, confirming the formation of the new chemical bond. | Provides unambiguous structural data. | Lower sensitivity compared to MS, can be complex to analyze for large molecules. |
| UV-Vis Spectroscopy | Measurement of the absorption of light by the molecule. | Monitoring the progress of the conjugation reaction in real-time. | Simple, rapid, and can be used for kinetic studies. | Provides indirect evidence of conjugation, not suitable for final product characterization. |
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for separating the conjugated product from the unreacted starting materials. Two common modes are Size-Exclusion Chromatography (SEC) and Reversed-Phase Chromatography (RPC).
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. The larger, conjugated molecule will elute earlier than the smaller, unconjugated molecules.
-
Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. The addition of the PEG linker will alter the hydrophobicity of the molecule, leading to a change in its retention time on the column.
Expected Results:
Upon successful conjugation, you can expect to see a shift in the retention time of your molecule of interest. For example, in SEC, the conjugated protein will elute earlier. In RPC, the retention time may increase or decrease depending on the nature of the column and the conjugated molecule.
Table 1: Example Retention Time Shifts in HPLC for a PEGylated Protein
| Sample | Retention Time (minutes) - SEC | Retention Time (minutes) - RPC |
| Unconjugated Protein | 12.5 | 15.2 |
| This compound Conjugated Protein | 10.8 | 18.7 |
Note: These are example values and the actual retention times will vary depending on the specific protein, column, and running conditions.
Experimental Protocol: RPC-HPLC for PEGylated Protein Analysis
-
Sample Preparation:
-
Perform the conjugation reaction between your TCO-modified protein and this compound.
-
Quench the reaction by adding a suitable reagent, such as an excess of a small molecule containing a TCO group.
-
Prepare the sample for injection by diluting it in the mobile phase.
-
-
HPLC Conditions:
-
Column: A C4 or C18 reversed-phase column is commonly used for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and 520-540 nm (for tetrazine).
-
-
Data Analysis:
-
Analyze the chromatogram to identify the peaks corresponding to the unconjugated protein, the excess labeling reagent, and the conjugated product.
-
The peak for the conjugated product should have a different retention time compared to the unconjugated protein.
-
HPLC workflow for conjugation confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides a direct measurement of the molecular weight of the conjugate. This allows for unambiguous confirmation of the successful addition of the this compound.
Expected Results:
A successful conjugation will result in an increase in the mass of the starting molecule corresponding to the mass of the added this compound minus the mass of a nitrogen molecule (N₂) which is lost during the reaction.
Table 2: Expected Mass Shift upon Conjugation
| Molecule | Molecular Weight ( g/mol ) |
| This compound | ~788.9[2][3][4] |
| trans-cyclooctene (TCO) | ~110.2 |
| Nitrogen (N₂) | ~28.0 |
| Expected Mass Increase | ~871.1 (788.9 + 110.2 - 28.0) |
Experimental Protocol: MALDI-TOF MS for Protein Conjugation
-
Sample Preparation:
-
After the conjugation reaction, purify the sample to remove excess reagents and buffer salts, for example, by using a desalting column.
-
Mix the purified sample with a suitable matrix solution (e.g., sinapinic acid for proteins).
-
-
MALDI-TOF MS Analysis:
-
Spot the sample-matrix mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range for your protein.
-
-
Data Analysis:
-
Compare the mass spectrum of the conjugated protein with that of the unconjugated protein.
-
A new peak with a higher mass corresponding to the conjugated product should be observed.
-
Logical flow of mass spectrometry confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the formation of the new covalent bond between the tetrazine and the TCO.
Expected Results:
The 1H NMR spectrum of the conjugated product will show characteristic new signals corresponding to the protons in the newly formed dihydropyridazine (B8628806) ring, and the disappearance of the signals from the starting tetrazine and TCO moieties.
Experimental Protocol: 1H NMR for Small Molecule Conjugation
-
Sample Preparation:
-
Perform the conjugation reaction with a small TCO-containing molecule.
-
Purify the product to remove any unreacted starting materials.
-
Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Analysis:
-
Acquire a 1H NMR spectrum of the sample.
-
-
Data Analysis:
-
Analyze the spectrum for the appearance of new peaks in the region characteristic of the dihydropyridazine protons and the disappearance of the alkene protons of the TCO group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and effective method for monitoring the progress of the tetrazine-TCO ligation reaction in real-time. Tetrazines have a characteristic absorbance in the visible region (around 520-540 nm) which disappears upon reaction with a TCO.[5][6]
Expected Results:
A decrease in the absorbance at ~530 nm over time indicates that the tetrazine is being consumed and the conjugation is proceeding.
Experimental Protocol: UV-Vis Kinetic Assay
-
Sample Preparation:
-
Prepare solutions of your TCO-modified molecule and this compound in a suitable buffer.
-
-
UV-Vis Measurement:
-
Mix the two solutions in a cuvette.
-
Immediately start monitoring the absorbance at the characteristic wavelength of the tetrazine (e.g., 535 nm) over time.
-
-
Data Analysis:
-
Plot the absorbance versus time. A decrease in absorbance confirms the reaction is occurring.
-
UV-Vis monitoring of tetrazine ligation.
Alternative Methods and Commercial Kits
For routine and high-throughput applications, several commercial kits are available for protein and antibody labeling and conjugation.[7][8][9][10][11] These kits often come with optimized protocols and reagents, simplifying the confirmation process. They may include pre-activated labeling reagents and purification columns. While convenient, it is still recommended to confirm the final conjugate using one of the primary analytical methods described above for critical applications.
Other bioconjugation techniques and confirmation methods also exist, such as those based on enzyme-catalyzed reactions or other click chemistry pairs.[12][13][14][15] The choice of method will depend on the specific biomolecules and the desired properties of the final conjugate.
Conclusion
Confirming the successful conjugation of this compound is a critical quality control step in many research and development settings. By employing a combination of the analytical techniques described in this guide—HPLC/UPLC for purity and separation, Mass Spectrometry for definitive mass confirmation, NMR for structural elucidation, and UV-Vis for reaction monitoring—researchers can have high confidence in the quality and composition of their bioconjugates. The detailed protocols and expected outcomes provided here serve as a valuable resource for planning and executing these essential analytical procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, 2183440-39-1 | BroadPharm [broadpharm.com]
- 4. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 5. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. タンパク質および抗体標識キット | Thermo Fisher Scientific [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. thenativeantigencompany.com [thenativeantigencompany.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. "Exploring alternative bioconjugation methods for covalent linkage of D" by Jennifer Lynn Kahn [docs.lib.purdue.edu]
- 13. future-diagnostics.com [future-diagnostics.com]
- 14. blog.sekisuidiagnostics.com [blog.sekisuidiagnostics.com]
- 15. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the Mass Spectrometry Analysis of Methyltetrazine-PEG12-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Methyltetrazine-PEG12-acid and its conjugates. Understanding the mass spectrometric behavior of this bifunctional linker is crucial for its application in bioconjugation, antibody-drug conjugates (ADCs), and targeted drug delivery systems. This document outlines the performance of common mass spectrometry platforms, offers detailed experimental protocols, and presents supporting data based on the analysis of similar PEGylated compounds.
This compound is a click chemistry reagent that combines a reactive methyltetrazine moiety with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid. The PEG chain enhances solubility and provides a flexible linker, while the methyltetrazine allows for a highly efficient and bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) derivatives. Accurate characterization of this reagent and its conjugates is essential to ensure the quality and efficacy of the final biopharmaceutical product.
Performance Comparison: ESI-MS vs. MALDI-TOF MS
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are the two most common techniques for analyzing PEGylated molecules. The choice between them often depends on the specific analytical need, sample complexity, and desired data output.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Ionization Principle | Soft ionization of molecules from a liquid solution. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. |
| Typical Analytes | Soluble small molecules, peptides, proteins, and conjugates in solution. | Peptides, proteins, polymers, and other large molecules, often in solid form. |
| Sample Throughput | High, amenable to automation with liquid chromatography (LC) coupling.[] | Moderate to high, suitable for batch analysis of multiple samples on a target plate. |
| Data Complexity | Can produce multiply charged ions, which can complicate spectra for heterogeneous PEGylated samples.[][2] | Typically produces singly charged ions, leading to simpler spectra for polydisperse samples.[2] |
| Resolution | Varies with the mass analyzer (e.g., QTOF, Orbitrap), can achieve high resolution. | Generally provides high resolution, allowing for the observation of individual oligomers in a heterogeneous PEGylated sample.[3] |
| Fragmentation | Collision-induced dissociation (CID) can be readily performed to obtain structural information.[4][5] | In-source decay (ISD) or post-source decay (PSD) can provide fragmentation information.[3] |
| Hyphenation | Easily coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[6] | Less commonly coupled with LC, though offline coupling is possible. |
| Sample Preparation | Relatively simple, requires dissolution in a suitable solvent. Desalting may be necessary.[4] | Requires co-crystallization with a suitable matrix, which can be a critical optimization step.[7][8] |
| Key Advantage | Excellent for quantitative analysis and automated workflows.[] | Excellent for analyzing heterogeneous mixtures and obtaining molecular weight distributions of polymers.[][3] |
Experimental Protocols
Detailed methodologies for the mass spectrometric analysis of this compound and its conjugates are provided below. These protocols are based on established methods for similar PEGylated compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is suitable for the direct infusion or LC-MS analysis of this compound and its conjugates.
1. Sample Preparation:
-
Dissolve the this compound or its conjugate in a suitable solvent, such as a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 1-10 µM.
-
For complex samples, such as reaction mixtures, desalting using a C18 ZipTip or dialysis may be required to remove non-volatile salts that can interfere with ionization.[4]
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Positive ion mode is typically used for the analysis of PEGylated compounds.
-
Infusion: For direct infusion, use a syringe pump with a flow rate of 5-10 µL/min.
-
LC-MS: For LC-MS analysis, use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 400 °C.
-
Mass Range: m/z 100 - 2000.
-
Post-column Amine Addition: To reduce charge state complexity and simplify spectra, a post-column infusion of a dilute amine solution (e.g., triethylamine (B128534) in isopropanol) can be employed.[9]
3. Data Analysis:
-
The expected monoisotopic mass for this compound (C₃₆H₆₀N₄O₁₅) is 788.41 g/mol .[3][10]
-
Look for the protonated molecule [M+H]⁺ at m/z 789.42 and other adducts such as [M+Na]⁺ at m/z 811.40 and [M+K]⁺ at m/z 827.37.
-
For conjugates, calculate the expected molecular weight and look for the corresponding ions.
-
Deconvolution of the multiply charged spectrum may be necessary to determine the zero-charge mass.[6]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This protocol is well-suited for determining the molecular weight and purity of this compound and its conjugates, especially when dealing with heterogeneous samples.
1. Sample and Matrix Preparation:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common matrices for PEGylated compounds.[11] trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has also been shown to be effective.[7]
-
Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the this compound or its conjugate in a compatible solvent (e.g., water, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Cationizing Agent: To promote the formation of single adducts, a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can be added to the matrix or analyte solution.[11]
2. Sample Spotting:
-
Mix the analyte solution and the matrix solution in a 1:1 to 1:10 ratio (analyte:matrix).
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate and allow it to air-dry (dried droplet method).
3. Instrumentation and Parameters:
-
Mass Spectrometer: A MALDI-TOF or TOF/TOF instrument.
-
Ionization Mode: Positive ion mode.
-
Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is typically used.
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal and avoid fragmentation.
-
Mass Range: m/z 500 - 3000.
-
Reflector Mode: Use reflector mode for higher mass accuracy and resolution.
4. Data Analysis:
-
The primary ion observed for this compound will likely be the sodium adduct [M+Na]⁺ at m/z 811.40.
-
The spectrum of a PEGylated compound will show a distribution of peaks separated by 44 Da, corresponding to the mass of the ethylene (B1197577) glycol monomer unit (C₂H₄O).[11]
-
The peak with the highest intensity (base peak) represents the most abundant oligomer in the sample.
Visualizations
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and a potential fragmentation pathway for this compound.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Plausible fragmentation pathway of this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. This compound, 2183440-39-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. precisepeg.com [precisepeg.com]
- 11. bath.ac.uk [bath.ac.uk]
A Comparative Guide to the Quantification of Labeling Efficiency for Methyltetrazine-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount. Methyltetrazine-PEG12-acid has emerged as a key reagent in this field, leveraging the power of bioorthogonal chemistry. This guide provides an objective comparison of this compound with alternative labeling methodologies, supported by experimental data to inform reagent selection and experimental design.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a chemical tool used in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] Specifically, it participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal chemistry that allows for the covalent labeling of biomolecules in complex biological systems without interfering with native biochemical processes.[3][4] The reaction occurs between a tetrazine moiety and a strained alkene or alkyne, most commonly a trans-cyclooctene (B1233481) (TCO).[] The methyl group on the tetrazine ring enhances its stability, while the PEG12 linker improves aqueous solubility.[6]
The efficiency of this labeling strategy is a critical parameter for success in applications ranging from cellular imaging to the development of antibody-drug conjugates (ADCs).[7] This guide will delve into the quantitative aspects of labeling efficiency, comparing the tetrazine ligation with other prominent bioorthogonal reactions.
Comparison of Bioorthogonal Labeling Chemistries
The selection of a bioorthogonal labeling strategy is often a balance between reaction kinetics, stability of the reagents, and the specific requirements of the biological system under investigation. The following table summarizes key quantitative data for the iEDDA reaction involving tetrazines and compares it with other widely used bioorthogonal reactions.
| Reaction | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Considerations |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Trans-cyclooctene (TCO) | Up to 3.3 x 10⁶[8] | Exceptionally fast kinetics, catalyst-free, highly selective.[4][7] | Tetrazine stability can be a factor; some derivatives are prone to degradation.[9] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | ~0.1 - 1.0 | Catalyst-free, good biocompatibility. | Generally slower kinetics compared to iEDDA. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Not directly comparable (catalyzed) | High reaction efficiency and yield. | Requires a copper catalyst, which can be toxic to cells. |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.01 - 0.1 | One of the first bioorthogonal reactions, good for specific applications. | Slower kinetics, potential for phosphine oxidation. |
Note: The reaction rates can be influenced by the specific derivatives of the reactive partners and the reaction conditions.[10]
Quantifying Labeling Efficiency: The Degree of Labeling (DOL)
A primary metric for quantifying labeling efficiency is the Degree of Labeling (DOL), which represents the average number of label molecules conjugated to each biomolecule (e.g., an antibody).[11][12] An optimal DOL is crucial; a low DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching or compromised biomolecule function.[12] For antibodies, a DOL between 2 and 10 is often considered ideal.[12]
The DOL is typically determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label (e.g., a fluorescent dye).[13][14]
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with a TCO-NHS Ester
This protocol describes the initial step of introducing the TCO moiety onto an antibody.
-
Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5) to a concentration of 1-5 mg/mL.
-
TCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.
Protocol 2: Ligation of TCO-labeled Antibody with Methyltetrazine-PEG12-Fluorophore
This protocol describes the "click" reaction between the TCO-functionalized antibody and a tetrazine-labeled molecule.
-
Tetrazine Stock Solution: Prepare a 1-5 mM stock solution of the Methyltetrazine-PEG12-Fluorophore in DMSO.
-
Ligation Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine stock solution to the purified TCO-labeled antibody.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the final antibody conjugate using a desalting column to remove unreacted tetrazine-fluorophore.
Protocol 3: Determination of the Degree of Labeling (DOL)
-
Spectrophotometric Measurement: Measure the absorbance of the purified final conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorophore (A_max).
-
Calculation of Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor): A₂₈₀ of the free dye / A_max of the free dye
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)
-
-
Calculation of Dye Concentration: Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at its A_max
-
-
DOL Calculation: DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizing the Workflow and Reaction
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for antibody labeling and DOL quantification.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Conclusion
The choice of a bioorthogonal labeling reagent is a critical decision in experimental design. This compound, participating in the exceptionally fast iEDDA reaction, offers a powerful tool for the efficient and specific labeling of biomolecules. By understanding the quantitative metrics of labeling efficiency, such as the Degree of Labeling, and by employing standardized protocols, researchers can achieve reproducible and reliable results. This guide provides a framework for comparing this compound with its alternatives and for implementing a robust workflow for quantifying labeling efficiency, ultimately enabling more precise and insightful biological investigations.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
A Head-to-Head Comparison: Methyltetrazine-PEG12-acid vs. Other PEGylated Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of an effective and safe Antibody-Drug Conjugate (ADC). Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of Methyltetrazine-PEG12-acid with other commonly employed PEGylated linkers, supported by experimental data to facilitate informed decisions in ADC development.
This compound utilizes bioorthogonal click chemistry for conjugation, offering a distinct alternative to more traditional methods like maleimide-based conjugation. This comparison will delve into the key performance parameters of these linkers, including stability, pharmacokinetics (PK), and in vivo efficacy.
Performance Comparison: this compound vs. Alternative PEGylated Linkers
The selection of a linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview of key performance metrics. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature. Therefore, the data presented here is compiled from multiple sources to offer a representative comparison.
Table 1: In Vitro Stability in Human Plasma
| Linker Type | Conjugation Chemistry | Half-life (t½) in Human Plasma (days) | Key Findings |
| Methyltetrazine-PEG12 | Inverse-electron-demand Diels-Alder (IEDDA) | Data Not Available in Searched Literature | Tetrazine-TCO ligation is known for its high stability. |
| Maleimide-PEG12 | Michael Addition | ~7-14 days (payload dependent)[1][2][3][4] | Susceptible to retro-Michael reaction leading to premature drug release, though stability can be improved with modifications.[3][5] |
| Valine-Citrulline-PABC-PEG | Protease-cleavable | > 7 days | Generally stable in plasma, designed for cleavage by lysosomal proteases.[6] |
| Disulfide-PEG | Redox-sensitive | Variable, payload dependent | Cleaved in the reducing environment of the cell. Stability in plasma can be a concern.[6] |
Table 2: Pharmacokinetic Parameters in Rodent Models
| Linker Type | Animal Model | Clearance (mL/day/kg) | Area Under the Curve (AUC) (day*µg/mL) |
| Methyltetrazine-PEG12 | Data Not Available | Data Not Available | Data Not Available |
| Maleimide-PEG12 | Rat | ~0.7 (for a comparable ADC)[6] | ~15,000 (for a comparable ADC)[6] |
| Pendant (PEG12)2 | Mouse | Slower than linear PEG24 | Higher than linear PEG24[7] |
Table 3: In Vivo Efficacy in Xenograft Models
| Linker Type | Xenograft Model | Tumor Growth Inhibition (%) | Key Observations |
| Tetrazine-cleavable linker | LS174T & OVCAR-3 | Significant tumor regression[8] | Comparable or superior efficacy to vc-ADC in some models.[8] |
| Maleimide-PEG | Various | Dose-dependent | Efficacy can be limited by linker instability.[1] |
| Pendant (PEG12)2 | Mouse | High | Slower clearance rates correlated with improved efficacy.[7] |
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is crucial to visualize the underlying biological processes and the experimental procedures used for evaluation.
ADC Internalization and Payload Release
The following diagram illustrates the general mechanism of action for an internalizing ADC, from binding to a cancer cell to the release of the cytotoxic payload.
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Comparison
The evaluation of different ADC linkers follows a systematic workflow to ensure a comprehensive and comparative assessment.
Caption: A typical workflow for the comparative evaluation of ADC linkers.
Detailed Experimental Protocols
Reproducible and well-documented experimental methods are fundamental to the accurate comparison of ADC performance.
ADC Conjugation and Characterization
a. Synthesis of Maleimide-PEG12-Payload:
A representative protocol for creating a maleimide-activated linker for conjugation to a thiol-containing payload.
-
Materials: α-Amino-ω-carboxyl-PEG12, Maleic anhydride (B1165640), N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Anhydrous Dichloromethane (DCM), Triethylamine (TEA), Anhydrous Dimethylformamide (DMF), Payload with a free thiol group.
-
Procedure:
-
Synthesis of Maleimido-PEG12-acid: Dissolve α-Amino-ω-carboxyl-PEG12 and a molar excess of maleic anhydride in anhydrous DCM. Add TEA and stir at room temperature. Purify the product.
-
Activation of Carboxylic Acid: Dissolve the Maleimido-PEG12-acid, DCC, and NHS in anhydrous DMF. Stir at room temperature for 24 hours. Filter to remove the dicyclohexylurea byproduct. Precipitate the Maleimide-PEG12-NHS ester product.
-
Payload Conjugation: React the Maleimide-PEG12-NHS ester with the thiol-containing payload.
-
b. ADC Conjugation (via Tetrazine-TCO Ligation):
-
Materials: Monoclonal antibody (mAb), Tetrazine-NHS ester, Trans-cyclooctene (TCO)-PEG12-Payload, Reaction Buffer (e.g., PBS, pH 7.4), Desalting column.
-
Procedure:
-
Antibody Modification: React the mAb with a molar excess of Tetrazine-NHS ester in the reaction buffer.
-
Purification: Remove excess tetrazine linker using a desalting column.
-
Conjugation: Add a molar excess of TCO-PEG12-Payload to the tetrazine-modified antibody. Incubate at room temperature.
-
Final Purification: Purify the ADC using size-exclusion chromatography (SEC).
-
c. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Principle: HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
-
Materials: HIC column (e.g., TSKgel Butyl-NPR), Mobile Phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0), Mobile Phase B (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a gradient of increasing Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR from the peak areas of the different drug-loaded species.
-
d. Analysis of Aggregation by Size Exclusion Chromatography (SEC)-HPLC:
-
Principle: SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
Materials: SEC column (e.g., TSKgel G3000SWxl), Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute with an isocratic flow.
-
Monitor the absorbance at 280 nm.
-
Calculate the percentage of aggregates from the peak areas.
-
In Vitro Evaluation
a. Plasma Stability Assay:
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
-
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC (e.g., by ELISA or HIC-HPLC) and/or the amount of released payload (e.g., by LC-MS/MS).
-
b. In Vitro Cytotoxicity Assay:
-
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Procedure:
-
Seed cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, control antibody, and free payload.
-
Incubate for a period of time (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) values.
-
In Vivo Evaluation
a. Pharmacokinetic (PK) Study:
-
Objective: To determine the clearance rate, half-life, and overall exposure of the ADC in an animal model.
-
Procedure:
-
Administer a single intravenous dose of the ADC to rodents (e.g., mice or rats).
-
Collect blood samples at various time points.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the ADC in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
Calculate PK parameters using appropriate software.
-
b. In Vivo Efficacy Study:
-
Objective: To evaluate the anti-tumor activity of the ADC in a relevant cancer model.
-
Procedure:
-
Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).
-
Administer the treatments according to a predefined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and collect tumors for further analysis.
-
Calculate tumor growth inhibition (TGI).
-
Conclusion
The choice of a PEGylated linker is a critical decision in the design of an ADC, with significant implications for its therapeutic success. While traditional maleimide-based linkers are widely used, they can be susceptible to premature drug release. This compound, leveraging the stability and specificity of bioorthogonal click chemistry, presents a promising alternative.
The data, although not exhaustive in direct comparisons, suggest that linker architecture, such as a pendant configuration of PEG chains, can significantly improve pharmacokinetic profiles.[7] The stability of the conjugation chemistry is paramount, with more stable linkages expected to translate to improved in vivo performance and a wider therapeutic window.
Further head-to-head studies are warranted to fully elucidate the comparative performance of this compound. However, based on the principles of bioorthogonal chemistry and the available data on linker stability, it represents a compelling option for the development of next-generation ADCs with enhanced stability and efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations and select the optimal linker for their specific ADC candidates.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bioorthogonal Linkers: Methyltetrazine-PEG12-acid vs. DBCO-PEG12-acid
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is paramount to the success of their experiments. This guide provides a comprehensive comparison of two widely used PEGylated linkers: Methyltetrazine-PEG12-acid and DBCO-PEG12-acid. We delve into their reaction mechanisms, kinetics, stability, and provide a framework for experimental comparison.
At the heart of their utility, both linkers leverage the power of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] However, they operate through distinct bioorthogonal reactions, each with its own set of advantages and considerations. This compound participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner.[2][3] In contrast, DBCO-PEG12-acid is employed in strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[4][5] Both linkers feature a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance water solubility and reduce steric hindrance, and a terminal carboxylic acid for initial conjugation to amine-containing molecules.[6][7][8]
Performance Data at a Glance: A Quantitative Comparison
The selection of a bioorthogonal linker is often dictated by the desired reaction speed and efficiency. The following table summarizes key quantitative data for the reactions involving Methyltetrazine and DBCO moieties.
| Parameter | Methyltetrazine (with TCO) | DBCO (with Azide) | References |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [2][5] |
| Second-Order Rate Constant (k₂) | ~1,000 - 1 x 10⁶ M⁻¹s⁻¹ | ~0.34 - 1 M⁻¹s⁻¹ | [2][9][10] |
| Reaction Catalyst | Not required | Not required | [3][5] |
| Reaction Byproducts | Nitrogen gas (N₂) | None | [10] |
| Stability of Linker | Methyltetrazines offer a good balance of stability and reactivity. | Generally stable, but can be sensitive to strong acids and bases. | [2][3][11] |
The Chemical Reactions: A Closer Look
The distinct chemistries of these linkers are fundamental to their application.
This compound: The IEDDA Reaction
The reaction between a tetrazine and a trans-cyclooctene (TCO) is an exceptionally fast and irreversible process.[10] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas, driving the reaction to completion.[2][3] The methyl group on the tetrazine ring provides a good balance between reactivity and stability in aqueous environments.[2][3]
DBCO-PEG12-acid: The SPAAC Reaction
Strain-promoted alkyne-azide cycloaddition is another powerful copper-free click reaction. The inherent ring strain of the dibenzocyclooctyne (DBCO) group allows it to react efficiently with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[5][12] This makes it highly suitable for applications in living systems.
Experimental Protocols: A Guide to Comparative Analysis
To objectively compare the performance of this compound and DBCO-PEG12-acid, a standardized experimental approach is crucial. Below is a general protocol for a comparative bioconjugation experiment.
Objective:
To compare the conjugation efficiency and reaction kinetics of this compound and DBCO-PEG12-acid with their respective complementary molecules attached to a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
This compound
-
DBCO-PEG12-acid
-
TCO-functionalized molecule (e.g., TCO-NHS ester)
-
Azide-functionalized molecule (e.g., Azide-NHS ester)
-
Model protein (e.g., BSA)
-
Activation reagents for carboxylic acids (e.g., EDC, Sulfo-NHS)
-
Reaction buffers (e.g., PBS pH 7.4)
-
Quenching reagents (e.g., hydroxylamine, Tris buffer)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)
Experimental Workflow:
Detailed Methodologies:
1. Preparation of Amine-Reactive Linkers:
-
Dissolve this compound and DBCO-PEG12-acid in an appropriate organic solvent (e.g., DMSO).
-
Activate the carboxylic acid group using EDC and Sulfo-NHS in an amine-free buffer to form a more reactive NHS ester.
2. Preparation of TCO-BSA and Azide-BSA:
-
React BSA with an excess of TCO-NHS ester and Azide-NHS ester, respectively, in PBS at room temperature.
-
Purify the resulting TCO-BSA and Azide-BSA from excess reagents using size exclusion chromatography or dialysis.
3. Bioconjugation Reactions:
-
Initiate the reactions by mixing the activated Methyltetrazine-PEG12-linker with TCO-BSA and the activated DBCO-PEG12-linker with Azide-BSA in separate reaction vessels under identical conditions (e.g., concentration, temperature, pH).
4. Monitoring Reaction Kinetics:
-
The disappearance of the characteristic tetrazine absorbance around 520 nm can be monitored by UV-Vis spectrophotometry to determine the reaction rate of the IEDDA ligation.[13]
-
Similarly, the consumption of DBCO can be followed by monitoring the decrease in its absorbance at approximately 309 nm for the SPAAC reaction.[14]
5. Analysis of Conjugates:
-
SDS-PAGE: A shift in the molecular weight of the protein bands will indicate successful conjugation.
-
Mass Spectrometry: To confirm the precise mass of the conjugates and determine the degree of labeling.
Conclusion: Making the Right Choice
Both this compound and DBCO-PEG12-acid are powerful tools for bioconjugation. The choice between them will ultimately depend on the specific requirements of the application.
-
For applications requiring exceptionally fast kinetics, even at low concentrations, this compound is the superior choice. Its reaction with TCO is among the fastest bioorthogonal reactions known.[10]
-
DBCO-PEG12-acid, while having slower kinetics, offers a highly reliable and widely used method for copper-free click chemistry. The stability of the DBCO and azide moieties is well-established.[5][12]
By understanding the fundamental differences in their chemistry and performance, researchers can make an informed decision to best suit their experimental needs, leading to more robust and reproducible results in the development of antibody-drug conjugates, targeted therapies, and advanced imaging agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. interchim.fr [interchim.fr]
- 6. This compound, 2183440-39-1 | BroadPharm [broadpharm.com]
- 7. DBCO-PEG12-acid, CAS 2353410-00-9 | AxisPharm [axispharm.com]
- 8. DBCO-PEG12-acid, 2353410-00-9 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
The Kinetics of Bioorthogonal Chemistry: A Comparative Guide to Methyltetrazine-PEG12-acid
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of reagents is paramount to experimental success. The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) has emerged as a powerful tool for bioconjugation due to its rapid kinetics and high specificity. This guide provides an objective comparison of the reaction kinetics of Methyltetrazine-PEG12-acid with other commonly used tetrazines, supported by experimental data, to facilitate informed reagent selection.
The utility of a tetrazine in bioorthogonal applications hinges on a delicate balance between reaction speed and stability. While highly reactive tetrazines can enable rapid labeling at low concentrations, they may be prone to degradation in aqueous environments. Conversely, very stable tetrazines might exhibit sluggish kinetics, limiting their utility in time-sensitive experiments. This compound is a popular reagent that seeks to strike this balance, incorporating a stabilizing methyl group and a solubility-enhancing PEG12 linker.
Comparative Reaction Kinetics
The performance of different tetrazines is typically quantified by their second-order rate constant (k₂) for the reaction with a given dienophile, most commonly a trans-cyclooctene (B1233481) (TCO). A higher k₂ value signifies a faster reaction. The following table summarizes the second-order rate constants for the reaction of various tetrazines with TCO derivatives under aqueous conditions. It is important to note that direct comparisons can be nuanced, as reaction rates are influenced by the specific TCO derivative, solvent, and temperature.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| Methyltetrazine-pSarcosine20 | TCO-PEG4 | 463 | PBS (pH 7.4), 37°C |
| 6-Methyl-substituted tetrazine | TCO derivatives | ~1,000 | Aqueous media |
| Hydrogen-substituted tetrazine | TCO derivatives | up to 30,000 | Aqueous media |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2000 ± 400 | 9:1 Methanol:Water, 25°C |
| HELIOS Tzs | TCO-PEG4 | 500-620 | PBS (pH 7.4), 37°C |
| Dipyridal tetrazine | TCO | 2000 ± 400 | 9:1 Methanol/Water |
This table provides approximate values. Actual rates will depend on specific experimental conditions.
The data indicates that this compound, represented by its close analog Methyltetrazine-pSarcosine20, exhibits a robust reaction rate suitable for many bioconjugation applications. While hydrogen-substituted tetrazines can offer significantly faster kinetics, this often comes at the cost of reduced stability in aqueous media. The methyl group on this compound enhances its stability, making it a more reliable choice for experiments requiring longer incubation times.[1][2] The PEG12 linker further improves its utility by increasing aqueous solubility, a crucial factor when working with biological samples.[3]
Experimental Protocol: Determining Second-Order Rate Constants
Accurate determination of reaction kinetics is essential for comparing different bioorthogonal reagents. The most common method for measuring the rapid kinetics of tetrazine-TCO ligations is stopped-flow spectrophotometry.
Protocol: Measuring Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol outlines the general steps for determining the second-order rate constant of a tetrazine-TCO reaction by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
Stopped-flow spectrophotometer
-
Solutions of the tetrazine and TCO derivatives of known concentrations in the desired solvent (e.g., PBS, methanol)
-
The solvent used for preparing the reactant solutions to be used as a blank
Procedure:
-
Reagent Preparation: Prepare stock solutions of the tetrazine derivative and a TCO-containing compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a quartz cuvette, dilute the tetrazine stock solution in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration where the absorbance at the tetrazine's λmax (typically ~520-540 nm) is between 0.5 and 1.0.
-
Initiation of Reaction: Load the tetrazine and a molar excess (at least 10-fold) of the TCO solution into separate syringes of the stopped-flow instrument. Rapidly mix the solutions and immediately start recording the absorbance at the tetrazine's λmax over time.[4][5]
-
Data Analysis:
-
The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics.
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent.
-
Comparative Workflow
To systematically evaluate and compare the performance of different tetrazine derivatives, including this compound, a structured experimental workflow is crucial. The following diagram illustrates a general workflow for this purpose.
Caption: General workflow for comparing tetrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioorthogonal Linker Stability: An In Vitro and In Vivo Comparison
Introduction
In the intricate landscape of chemical biology and drug development, bioorthogonal chemistry provides a powerful toolkit for the precise modification of biomolecules in their native environments.[1][2][3] Central to these strategies is the "linker," a chemical bridge that connects a molecule of interest to another functional unit, such as a therapeutic payload or an imaging agent. The stability of this linker is a critical parameter that dictates the success of applications ranging from antibody-drug conjugates (ADCs) to in vivo imaging.[4][5][6] An unstable linker can lead to premature cleavage and off-target effects, while an excessively stable one may prevent the timely release of a payload at the target site.[6][7]
This guide offers an objective comparison of the in vitro and in vivo stability of commonly used bioorthogonal linkers, supported by experimental data. We will delve into the factors influencing their stability, present detailed experimental protocols for assessment, and provide visual aids to clarify complex processes.
Key Bioorthogonal Linker Classes
Several classes of bioorthogonal reactions are routinely employed, each with its own characteristic linker system. The choice of linker is dictated by the specific application, considering factors like reaction kinetics, stability, and the biological environment.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Linkers: This highly rapid reaction typically involves the coupling of a tetrazine with a strained alkene, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives.[8][9][10] The resulting linkage is a stable dihydropyridazine.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linkers: SPAAC reactions occur between an azide (B81097) and a strained alkyne, such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), forming a stable triazole ring without the need for a cytotoxic copper catalyst.[4][11][12][13]
-
Thiol-Maleimide Linkers: This popular bioconjugation method forms a thioether bond between a thiol (e.g., from a cysteine residue on a protein) and a maleimide (B117702) group.[4]
-
Cleavable Linkers: These linkers are designed to break under specific physiological conditions.
-
Hydrazone and Oxime Linkers: These are pH-sensitive and are designed to be stable at physiological pH (~7.4) but cleave in the acidic environment of endosomes and lysosomes.[4][7]
-
Disulfide Linkers: These are redox-sensitive linkers that remain stable in the bloodstream but are cleaved in the reducing intracellular environment where glutathione (B108866) (GSH) concentrations are high.[6][7]
-
Comparative Stability Data
The stability of a linker is not absolute and is highly dependent on the chemical environment.[4] Key factors include pH, the presence of reducing agents like glutathione (GSH), and enzymatic degradation in biological media.[4][7] The following tables summarize quantitative data on the stability of various linkers under different conditions.
Table 1: Linker Stability in the Presence of Glutathione (GSH)
Glutathione is a key intracellular antioxidant, and its high concentration can challenge the stability of certain linkers, particularly those susceptible to nucleophilic attack.
| Linker | Half-life in presence of GSH | Reference |
| BCN | ~6 hours | [4] |
| DBCO | 71 minutes | [4] |
| Maleimide | 4 minutes | [4] |
Table 2: Hydrolytic Stability of pH-Sensitive Linkers
The stability of hydrazone and oxime linkages is significantly influenced by the pH of their environment.
| Linker | Relative Hydrolysis Rate at pD 7.0 | Reference |
| Methylhydrazone | ~600-fold higher than oxime | [4] |
| Acetylhydrazone | ~300-fold higher than oxime | [4] |
| Semicarbazone | ~160-fold higher than oxime | [4] |
| Oxime | Baseline | [4] |
Table 3: Long-Term and In Vivo Stability
Long-term stability is crucial for applications requiring extended storage or prolonged circulation in vivo.
| Linker/Molecule | Stability Profile | Reference |
| BCN | Displays poor long-term stability across several reaction conditions. | [4] |
| DBCO | Shows substantial instability over a 4-week period and should be prepared immediately before use. | [4] |
| Tetrazine-H | Exhibits substantial instability over a 4-week period and should be prepared immediately before use. | [4] |
| Maleimide | Demonstrates substantial instability over a 4-week period and should be prepared immediately before use. | [4] |
| CC49-TCO(2b) | Increased in vivo stability with a half-life of 6.2 days. | [14] |
| Trastuzumab-DNA | Satisfactory half-life of 5.8 days in human plasma. | [15] |
Visualizing Bioorthogonal Reactions and Stability Workflows
To better understand the processes involved, the following diagrams illustrate key reactions and experimental workflows.
Caption: A generalized workflow for assessing the stability of chemical linkers.
Caption: Comparison of IEDDA and SPAAC bioorthogonal reactions.
Caption: Cleavage mechanisms for pH- and redox-sensitive linkers in ADCs.
Experimental Protocols for Stability Assessment
The quantitative data presented in this guide is derived from various experimental assays designed to probe the stability of linkers under specific conditions. Below are detailed methodologies for key experiments.[4]
Plasma Stability Assay Protocol
Objective: To determine the stability of a linker-drug conjugate in plasma from different species.[4]
Materials:
-
Linker-drug conjugate (e.g., ADC)
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads (for ADCs)
-
Enzyme for payload cleavage (if applicable)
-
LC-MS system
Procedure:
-
Incubate the linker-drug conjugate in plasma at 37°C.[4]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), draw aliquots of the plasma sample.[4]
-
For ADCs, capture the antibody-containing species using Protein A or G magnetic beads.[4]
-
Wash the beads to remove unbound components.[4]
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining at each time point to determine the stability profile.[4]
Glutathione (GSH) Stability Assay Protocol
Objective: To evaluate the stability of a linker in the presence of a high concentration of glutathione.[4]
Materials:
-
Linker-containing molecule
-
Glutathione (GSH) solution (e.g., 5 mM in PBS)
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubate the linker-containing molecule with the GSH solution at 37°C.[4]
-
Take samples at various time intervals.[4]
-
Analyze the samples directly by LC-MS.[4]
-
Monitor the disappearance of the parent molecule and the appearance of any GSH adducts.[4]
-
Calculate the half-life of the linker under these conditions by plotting the natural logarithm of the parent molecule concentration versus time.[4]
Hydrolytic Stability (pH) Assay Protocol
Objective: To assess the hydrolytic stability of a linker at different pH values.[4]
Materials:
-
Linker-containing molecule
-
Buffers of varying pH (e.g., pH 5.0, 7.4, 9.0)
-
LC-MS system
Procedure:
-
Incubate the linker-containing molecule in the different pH buffers at a controlled temperature (e.g., 37°C).[4]
-
Collect aliquots at multiple time points.[4]
-
Analyze the samples by LC-MS to quantify the amount of intact molecule remaining.[4]
Conclusion
The selection of a bioorthogonal linker is a critical decision in the design of bioconjugates for research and therapeutic applications. Stability is a paramount consideration, directly impacting the efficacy, safety, and reliability of the final construct. As demonstrated, linker stability is highly context-dependent, with factors such as pH and the presence of endogenous molecules like glutathione playing a significant role. The IEDDA and SPAAC reactions generally provide highly stable linkages, while hydrazone and disulfide linkers offer tunable cleavage under specific physiological triggers.
Researchers and drug developers must carefully evaluate the stability of their chosen linker system using rigorous in vitro and in vivo assays. The protocols and comparative data provided in this guide serve as a foundational resource to inform the rational design and selection of bioorthogonal linkers, ultimately enabling the development of more effective and safer biological tools and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems (2004) | Nicholas J. Agard | 2667 Citations [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. On the use of DNA as a linker in antibody-drug conjugates: synthesis, stability and in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Balancing Act: How PEG Linker Length Dictates Conjugate Performance
For researchers, scientists, and drug development professionals, the design of the linker in a bioconjugate, particularly in antibody-drug conjugates (ADCs), is a critical determinant of its therapeutic success. Among the various strategies, the use of polyethylene (B3416737) glycol (PEG) linkers has become a cornerstone for modulating the physicochemical and pharmacological properties of these complex molecules. The length of the PEG chain is not a trivial choice; it is a finely tuned parameter that can significantly impact a conjugate's solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety profile.
The incorporation of PEG linkers is primarily driven by the need to overcome the challenges associated with hydrophobic payloads. Many potent cytotoxic drugs used in ADCs are poorly soluble in aqueous environments, leading to aggregation and rapid clearance from circulation. Hydrophilic PEG chains can counteract this hydrophobicity, enabling higher drug-to-antibody ratios (DARs) without compromising the conjugate's integrity.[1][2] However, the "optimal" PEG length is a delicate balance, as it can influence various properties, sometimes in opposing ways.
Comparative Analysis of PEG Linker Length on Conjugate Properties
The selection of a specific PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] The following tables summarize quantitative data from various studies, showcasing the impact of different PEG linker lengths on key performance metrics of ADCs.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [3]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy [2][4]
| PEG Linker Length | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| Non-PEGylated | Lower (More Potent) | 11% |
| PEG2 | - | 35-45% |
| PEG4 | - | 35-45% |
| PEG8 | Higher (Less Potent) | 75-85% |
| PEG12 | - | 75-85% |
| PEG24 | - | 75-85% |
| Qualitative and quantitative overview synthesized from available literature. The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen. |
Generally, increasing PEG linker length leads to a longer plasma half-life and, in many cases, improved in vivo efficacy.[2][4] However, this can be accompanied by a decrease in in vitro cytotoxicity.[2][5] This trade-off underscores the importance of empirical testing to identify the optimal PEG linker length for each specific ADC.
Visualizing the Workflow: From Synthesis to Evaluation
The development and evaluation of ADCs with varying PEG linker lengths follow a systematic workflow. The following diagrams illustrate the key processes involved.
References
Benchmarking Methyltetrazine-PEG12-acid: A Comparative Guide to Bioconjugation Methods
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bioconjugation methodology is a critical determinant in the successful development of targeted therapeutics, diagnostic agents, and research tools. This guide provides an objective comparison of Methyltetrazine-PEG12-acid, which utilizes Inverse-Electron-Demand Diels-Alder (IEDDA) chemistry, against four widely used alternative bioconjugation methods: N-hydroxysuccinimide (NHS) ester chemistry, maleimide (B117702) chemistry, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate informed decision-making.
Quantitative Performance Comparison
The following tables summarize key performance metrics for each bioconjugation method, providing a basis for direct comparison. It is important to note that reaction rates and efficiencies can be influenced by specific reactants, buffer conditions, pH, and temperature.
Table 1: Reaction Kinetics
| Bioconjugation Method | Reactive Groups | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time |
| Methyltetrazine (IEDDA) | Methyltetrazine + trans-Cyclooctene (TCO) | ~10³ - 10⁶[1][2] | Seconds to minutes |
| NHS Ester Chemistry | NHS Ester + Primary Amine | ~10¹ - 10² | 30 minutes to several hours |
| Maleimide Chemistry | Maleimide + Thiol | ~10² - 10³[3] | 1 to 4 hours |
| CuAAC (Click Chemistry) | Alkyne + Azide (with Cu(I) catalyst) | ~10⁴ - 10⁵ | 1 to 4 hours |
| SPAAC (Click Chemistry) | Strained Alkyne (e.g., DBCO) + Azide | ~0.1 - 1[4][5] | 1 to 12 hours |
Table 2: Reaction Conditions and Stability
| Bioconjugation Method | Optimal pH Range | Catalyst/Co-factors Required | Linkage Stability | Key Considerations |
| Methyltetrazine (IEDDA) | 4.0 - 7.5 | None (Bioorthogonal) | High (stable dihydropyridazine) | Extremely fast kinetics; bioorthogonal. Methyltetrazine stability can be influenced by substituents.[6] |
| NHS Ester Chemistry | 7.2 - 8.5[7] | None | High (stable amide bond) | Susceptible to hydrolysis at higher pH, which competes with the conjugation reaction.[7] |
| Maleimide Chemistry | 6.5 - 7.5[8][9] | None (requires free thiols, may need reducing agent) | Moderate (Thioether bond can undergo retro-Michael addition) | Specific for thiols, but the resulting bond can be unstable in the presence of other thiols. |
| CuAAC (Click Chemistry) | 4.0 - 11.0 | Copper(I) catalyst, reducing agent (e.g., sodium ascorbate), ligand (e.g., THPTA) | High (stable triazole ring) | Copper catalyst can be cytotoxic, limiting in vivo applications.[10] |
| SPAAC (Click Chemistry) | 4.0 - 11.0 | None (Bioorthogonal) | High (stable triazole ring) | Slower kinetics than CuAAC and IEDDA. Bulky cyclooctyne (B158145) reagents can impact solubility and steric accessibility. |
Reaction Mechanisms and Experimental Workflows
Visualizing the chemical transformations and experimental steps is crucial for understanding and implementing these techniques. The following diagrams, generated using Graphviz, illustrate the signaling pathways of each bioconjugation reaction and a general experimental workflow for comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyltetrazine-PEG12-acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Methyltetrazine-PEG12-acid are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data may be limited, the Safety Data Sheets (SDS) for this compound and similar PEGylated tetrazine reagents indicate several warnings.
Hazard Summary Table:
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Potential Organ Damage | May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust.[2] |
| Reproductive Toxicity | May damage fertility or the unborn child. | P201: Obtain special instructions before use.[2] |
This table summarizes data from various supplier Safety Data Sheets. Always refer to the specific SDS for the product you are using.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as a hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: From the moment it is deemed unusable, this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.[2][4] It should be collected separately to avoid unintended chemical reactions.[5] For instance, keep it separate from strong oxidizing agents, acids, and bases.[2][6]
Step 2: Use of Appropriate Waste Containers
-
Container Compatibility: Collect waste in a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for this type of chemical waste.[7][8] Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.[9]
-
Avoid Overfilling: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[9]
Step 3: Proper Labeling of Waste Containers
-
Immediate Labeling: As soon as you begin collecting waste, affix a hazardous waste label to the container.[3][10]
-
Required Information: The label must include the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9][11]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[10]
-
The specific hazards associated with the chemical (e.g., "Irritant," "Reproductive Toxin").[2]
-
Your name, laboratory, and contact information.
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[1][2] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3][9]
-
Secure and Closed: Keep the waste container securely capped at all times, except when adding waste.[2][3][9] Do not leave funnels in the container opening.[9]
-
Segregation within SAA: Ensure that the this compound waste is segregated from incompatible chemicals within the SAA.[2][3]
Step 5: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (typically 9-12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][10]
-
Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical.[2][6] This is a "cradle-to-grave" responsibility, ensuring the waste is managed safely from generation to final disposal.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 8. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 9. uah.edu [uah.edu]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. 7.8.2 Labeling Requirements | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Methyltetrazine-PEG12-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG12-acid. The following procedures for personal protective equipment, operational handling, and waste disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a snug fit to protect against splashes and dust are essential.[1][2][3] For handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for any signs of damage before use and change them regularly to prevent cross-contamination.[3] For handling highly concentrated solutions or large volumes, consider double-gloving. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat should be worn to protect skin and clothing from potential spills.[1][4] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood | All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5][6] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect feet from spills and falling objects.[3] |
Operational and Disposal Plans
Proper handling and disposal protocols are critical for laboratory safety and environmental protection.
Experimental Workflow:
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure you are wearing all the recommended personal protective equipment.[5][6] All manipulations of the solid compound and the preparation of solutions must be performed inside a certified chemical fume hood.[5][6]
-
Weighing and Dissolving: Carefully weigh the required amount of this compound. To facilitate handling, it is recommended to make a stock solution by dissolving the reagent in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7][8]
-
Reaction Setup: When setting up reactions, use non-amine-containing buffers if the carboxylic acid group is to be used for conjugation.[7][8]
-
Spill Management: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[9] Absorb liquid spills with an inert material like vermiculite (B1170534) or sand.[4] Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[4][9] Clean the spill area with a suitable solvent, followed by soap and water.[4][9]
Disposal Plan:
-
Waste Collection: All materials contaminated with this compound, including pipette tips, tubes, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[4][9] The container should be made of a material compatible with the chemical and have a secure lid.[9]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[4][9]
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9] Adhere to all local, state, and federal regulations for hazardous waste disposal.[9] Chemical treatment to neutralize the waste in the lab is not recommended due to the potential for producing unknown and possibly more hazardous decomposition products.[9]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. falseguridad.com [falseguridad.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
